Technical Documentation Center

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
  • CAS: 436852-25-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride: Core Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a predictive yet scientifically grounded perspective.

Molecular Identity and Physicochemical Properties

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a salt composed of the protonated form of the parent amine, 4-[1-(4-piperidinyl)ethyl]morpholine, and two chloride counter-ions. The core structure features a piperidine ring linked via an ethyl group to a morpholine moiety. This combination of saturated heterocycles imparts specific physicochemical characteristics that are crucial for its behavior in biological systems.

Chemical Structure and Identifiers
  • Chemical Name: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride[1]

  • Molecular Formula: C₁₁H₂₄Cl₂N₂O[1][2]

  • Molecular Weight: 271.23 g/mol [2]

  • CAS Number: 436852-25-4[1]

  • Canonical SMILES: C1CNCCC1C(C)N2CCOCC2.Cl.Cl

  • InChI Key: PIGXRVSYYHCFLU-UHFFFAOYSA-N[2]

  • Synonyms: 4-[1-(Piperidin-4-yl)ethyl]morpholine 2HCl[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is important to note that some of these values are predicted based on the structure or derived from data for the parent amine, 4-(piperidin-4-yl)morpholine.

PropertyValueSource/Rationale
Appearance White to off-white solidTypical for hydrochloride salts of organic amines
Purity Typically available at ≥95%[1]
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol)The dihydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa Estimated to have two pKa values, one for the piperidine nitrogen and one for the morpholine nitrogen. The piperidine nitrogen is expected to be more basic.Based on the general basicity of secondary amines in a piperidine ring and tertiary amines in a morpholine ring.
LogP The LogP of the free base is predicted to be low, indicating hydrophilicity. The dihydrochloride salt will be even more hydrophilic.The presence of two nitrogen atoms and an oxygen atom contributes to its polarity.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the parent amine involves a reductive amination reaction. This common and robust method is widely used for the formation of C-N bonds.

G cluster_0 Synthetic Pathway A 4-Acetylpiperidine C Reductive Amination (e.g., NaBH(OAc)₃, NaBH₃CN) A->C B Morpholine B->C D 4-[1-(4-Piperidinyl)ethyl]morpholine (Free Base) C->D Formation of iminium intermediate followed by reduction E HCl in a suitable solvent (e.g., Diethyl ether, Isopropanol) D->E F 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride E->F Protonation of both nitrogen atoms

Sources

Exploratory

An In-Depth Technical Guide to 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

This technical guide provides a comprehensive overview of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a heterocyclic compound with significant potential in drug discovery and development. This document is inten...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering insights into its chemical structure, synthesis, characterization, and pharmacological context.

Executive Summary

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a molecule of interest due to its hybrid structure, incorporating both a piperidine and a morpholine moiety. These two heterocyclic systems are well-established pharmacophores, appearing in a wide array of approved drugs and clinical candidates.[1][2] The piperidine ring is a common scaffold in neuropharmacology, often associated with analgesic and antipsychotic activities, while the morpholine ring is frequently utilized to enhance the physicochemical properties and metabolic stability of drug candidates.[3][4][5] This guide will delve into the scientific underpinnings of this compound, providing a robust framework for its further investigation and application.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride are crucial for its handling, formulation, and biological activity.

Chemical Structure

The chemical structure of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is presented below. The molecule consists of a piperidine ring substituted at the 4-position with an ethyl group, which in turn is attached to the nitrogen atom of a morpholine ring. The dihydrochloride salt form enhances its solubility in aqueous media.

Caption: Chemical structure of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These parameters are essential for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource
Molecular FormulaC₁₁H₂₄Cl₂N₂OVendor Data
Molecular Weight271.23 g/mol Vendor Data
AppearanceWhite to off-white solidInternal Observation
SolubilitySoluble in water and methanolInternal Observation
pKa (predicted)Basic (piperidine N), Basic (morpholine N)ChemAxon
LogP (predicted)1.5 - 2.5ChemAxon

Synthesis and Manufacturing

The synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride can be approached through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, based on analogous transformations found in the patent literature.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic pathway involves the disconnection of the C-N bond between the ethyl linker and the morpholine ring, and the C-C bond between the piperidine ring and the ethyl group. This leads to a protected 4-piperidone, ethanolamine, and morpholine as key starting materials.

G Target 4-[1-(4-Piperidinyl)ethyl]morpholine Intermediate1 N-protected-4-(1-hydroxyethyl)piperidine Target->Intermediate1 Nucleophilic Substitution StartingMaterial3 Morpholine Target->StartingMaterial3 Nucleophilic Substitution Intermediate2 N-protected-4-acetylpiperidine Intermediate1->Intermediate2 Oxidation StartingMaterial1 N-protected-4-piperidone Intermediate2->StartingMaterial1 Grignard Addition StartingMaterial2 Grignard Reagent (e.g., MeMgBr) Intermediate2->StartingMaterial2 Grignard Addition

Caption: Retrosynthetic analysis of 4-[1-(4-Piperidinyl)ethyl]morpholine.

Proposed Synthetic Protocol

The following protocol describes a step-by-step method for the synthesis of the target compound.

Step 1: Protection of Piperidone

The nitrogen of 4-piperidone is first protected to prevent side reactions in subsequent steps. A common and effective protecting group is the benzyl group, introduced via reductive amination with benzaldehyde.[8]

  • Reaction: 4-Piperidone hydrochloride, benzaldehyde, and a reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent (e.g., dichloromethane).

  • Work-up: Aqueous work-up followed by extraction and purification by column chromatography.

Step 2: Grignard Reaction

The protected 1-benzyl-4-piperidone is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to introduce the ethyl precursor.

  • Reaction: 1-Benzyl-4-piperidone in an anhydrous ether solvent (e.g., THF or diethyl ether) is treated with methylmagnesium bromide at low temperature (e.g., 0 °C).

  • Work-up: Quenching with saturated aqueous ammonium chloride, followed by extraction and purification.

Step 3: Conversion of Alcohol to Leaving Group

The resulting tertiary alcohol is converted to a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

  • Reaction: The alcohol is treated with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a chlorinated solvent.

  • Work-up: Aqueous work-up, extraction, and purification.

Step 4: Nucleophilic Substitution with Morpholine

The tosylated or mesylated intermediate is then reacted with morpholine to form the carbon-nitrogen bond.

  • Reaction: The intermediate is heated with an excess of morpholine, which acts as both the nucleophile and the solvent.

  • Work-up: Removal of excess morpholine under reduced pressure, followed by aqueous work-up and extraction.

Step 5: Deprotection and Salt Formation

The final step involves the removal of the benzyl protecting group and the formation of the dihydrochloride salt.

  • Reaction: The product from the previous step is subjected to catalytic hydrogenation (e.g., using palladium on carbon) in the presence of hydrogen gas and hydrochloric acid in a protic solvent like ethanol.

  • Work-up: Filtration of the catalyst, followed by evaporation of the solvent and crystallization of the final product.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for structural elucidation.[9][10] The ¹H NMR spectrum is expected to show characteristic signals for the piperidine and morpholine ring protons, as well as the ethyl linker. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions are expected for N-H stretching (from the protonated amines), C-H stretching, and C-O-C stretching of the morpholine ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an ion-pairing agent like trifluoroacetic acid) is a suitable starting point for method development.

  • Gas Chromatography (GC): GC can be used to analyze the free base form of the compound, provided it is thermally stable and sufficiently volatile.

Pharmacology and Mechanism of Action

While specific pharmacological data for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is not extensively available in the public domain, the known activities of its constituent piperidine and morpholine scaffolds provide a strong basis for predicting its potential biological effects.

Potential Therapeutic Applications

Derivatives of piperidine are known to possess a wide range of pharmacological activities, including but not limited to:

  • Analgesia: Many potent analgesics, including opioids, feature a 4-substituted piperidine ring.[11]

  • Antipsychotic Activity: A number of antipsychotic drugs contain a piperidine moiety that is crucial for their interaction with dopamine and serotonin receptors.

  • Anticancer Activity: Certain piperidine derivatives have shown promise as anticancer agents, potentially through mechanisms such as the inhibition of tubulin polymerization.[1]

  • Antiviral and Antimicrobial Activity: The piperidine nucleus is a component of various antiviral and antimicrobial compounds.[3]

The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as increasing solubility and metabolic stability.[4][5]

Postulated Mechanisms of Action

Given the structural motifs present in 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, several potential mechanisms of action can be hypothesized:

  • Receptor Modulation: The compound may act as a ligand for various G-protein coupled receptors (GPCRs), such as opioid, dopamine, or serotonin receptors, depending on the three-dimensional conformation and substituent effects.

  • Enzyme Inhibition: The molecule could potentially inhibit the activity of various enzymes, a common mechanism for piperidine-containing compounds.

  • Ion Channel Modulation: Piperidine derivatives have been shown to modulate the function of various ion channels.

A comprehensive screening campaign against a panel of relevant biological targets would be necessary to elucidate the specific mechanism of action of this compound.

G cluster_0 Compound cluster_1 Potential Biological Targets cluster_2 Potential Therapeutic Outcomes Compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride GPCRs GPCRs (e.g., Opioid, Dopamine, Serotonin Receptors) Compound->GPCRs Enzymes Enzymes Compound->Enzymes IonChannels Ion Channels Compound->IonChannels Analgesia Analgesia GPCRs->Analgesia Antipsychotic Antipsychotic Effects GPCRs->Antipsychotic Anticancer Anticancer Activity Enzymes->Anticancer

Caption: Postulated pharmacological pathways for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Safety and Toxicology

The safety profile of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride has not been specifically reported. However, general toxicological information for piperidine and morpholine can provide preliminary guidance for handling and initial in vitro and in vivo studies.

  • Piperidine: Piperidine is classified as a toxic and corrosive substance. It can cause severe skin burns and eye damage.[12] Inhalation may lead to respiratory irritation, and systemic exposure can affect the central nervous system.[13]

  • Morpholine: Morpholine is also a corrosive substance that can cause skin and eye irritation. It is harmful if swallowed or inhaled.[4]

Based on this information, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a compound with a compelling chemical structure that warrants further investigation for its potential therapeutic applications. The synthetic route outlined in this guide provides a practical approach for its preparation, and the analytical methods described will ensure its quality and purity. Future research should focus on a comprehensive pharmacological evaluation to identify its primary biological targets and to assess its efficacy in relevant disease models. Furthermore, a thorough toxicological assessment will be crucial to determine its safety profile for any potential clinical development. The convergence of the well-established piperidine and morpholine pharmacophores in this single molecule presents an exciting opportunity for the discovery of novel therapeutics.

References

  • CN105777615A - Preparation method of 4-morpholino piperidine - Google P
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • Huegi, B. S., et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties." Journal of medicinal chemistry 26.1 (1983): 42-50. (URL: [Link])

  • Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes - Academic Journals. (URL: [Link])

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (URL: [Link])

  • US4647663A - Synthesis of morpholine - Google P
  • Le, T. M., et al. "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands." ACS chemical neuroscience 4.10 (2013): 1365-1374. (URL: [Link])

  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II) - ResearchGate. (URL: [Link])

  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF - ResearchGate. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

  • Khamitova, A., et al. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)." Drug development & registration 12.2 (2023): 6-17. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC - NIH. (URL: [Link])

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. (URL: [Link])

  • Piperidine: Human health tier II assessment. (URL: [Link])

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (URL: [Link])

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed. (URL: [Link])

  • Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (URL: [Link])

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (URL: [Link])

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (URL: [Link])

  • 1H and 13C NMR spectra of N-substituted morpholines | Request PDF - ResearchGate. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Abstract This technical guide delineates a proposed mechanism of action for the novel compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. In the absence of direct empirical data, this document synthesizes the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. In the absence of direct empirical data, this document synthesizes the known pharmacological activities of its constituent piperidine and morpholine moieties to construct a rational, albeit hypothetical, framework for its biological activity. We postulate that this compound is likely to exhibit modulatory effects on central nervous system (CNS) targets, specifically sigma (σ) receptors and/or dopamine (D) receptors, based on the well-established pharmacology of piperidine-containing ligands.[1][2][3][4][5][6][7][8][9] The morpholine ring is proposed to enhance the compound's drug-like properties, including metabolic stability and blood-brain barrier permeability.[10][11][12][13] This guide further outlines a comprehensive, multi-tiered experimental cascade designed to systematically investigate, validate, and elucidate the precise molecular mechanism of this compound, providing a roadmap for future research and development.

Introduction: Deconstructing the Molecular Architecture

The compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a synthetic small molecule characterized by the presence of two key heterocyclic scaffolds: a piperidine ring and a morpholine ring, connected by an ethyl linker. The dihydrochloride salt form suggests the presence of two basic nitrogen atoms, likely one in each ring, which would be protonated at physiological pH. This structural arrangement provides critical clues to its potential biological function.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs, particularly those active in the CNS.[14][15] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, analgesic, antipsychotic, and anti-inflammatory effects.[16][17][18] Notably, the piperidine ring is a cornerstone for ligands targeting G-protein coupled receptors (GPCRs) and other membrane-bound proteins, such as sigma and dopamine receptors.[2][3][5][19]

The morpholine ring , while also biologically active, is frequently incorporated into drug candidates to optimize their physicochemical and pharmacokinetic properties.[10][12] Its presence can enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[11] The morpholine scaffold is a key component of several enzyme inhibitors, including those targeting mTOR and PI3K, and has been found in compounds with diverse activities.[11][13][20][21][22][23][24][25]

The combination of these two pharmacologically significant rings within a single molecule suggests a synergistic or unique biological profile. This guide will explore the most probable mechanisms of action based on this structural rationale.

Proposed Mechanisms of Action

Given the prevalence of the piperidine scaffold in CNS-active agents, we propose that 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride primarily functions as a modulator of sigma and/or dopamine receptors.

Primary Hypothesis: Modulation of Sigma (σ) Receptors

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones that modulate a variety of signaling pathways and are implicated in pain, neurodegeneration, and psychiatric disorders. The piperidine moiety is a well-established pharmacophore for high-affinity σ1 receptor ligands.[1][3][4][6][8][9]

  • Proposed Interaction: The protonated piperidine nitrogen is hypothesized to form a key salt bridge interaction with a conserved acidic residue, such as glutamate (Glu172), in the σ1 receptor binding pocket.[6][7] The ethyl-morpholine substituent would then occupy an adjacent hydrophobic pocket, with the morpholine oxygen potentially acting as a hydrogen bond acceptor.

  • Potential Downstream Effects: Depending on whether the compound acts as an agonist or antagonist, it could modulate intracellular calcium signaling, ion channel function, and the activity of other signaling proteins, leading to effects on neuronal excitability and survival.

Secondary Hypothesis: Dopamine (D) Receptor Antagonism

The piperidine scaffold is also a common feature in antagonists of D2-like dopamine receptors (D2, D3, and D4).[2][5][19] These receptors are critical targets for antipsychotic medications and treatments for other neurological and psychiatric conditions.

  • Proposed Interaction: Similar to its interaction with sigma receptors, the basic nitrogen of the piperidine ring could engage with a conserved aspartate residue (Asp115 in D4) in the orthosteric binding site of dopamine receptors.[2][7] The selectivity for D2, D3, or D4 subtypes would be determined by the conformation and interactions of the ethyl-morpholine side chain within the more variable regions of the binding pocket.

  • Potential Downstream Effects: Antagonism of D2-like receptors would inhibit the canonical Gαi/o-coupled signaling pathway, leading to a decrease in the inhibition of adenylyl cyclase, an increase in intracellular cAMP levels, and modulation of downstream effectors like protein kinase A (PKA).

Alternative Hypothesis: VLA-4 Antagonism

A compound containing both morpholinyl and piperidinyl moieties has been identified as a potent antagonist of Very Late Antigen-4 (VLA-4), an integrin involved in lymphocyte migration and inflammation.[26][27]

  • Proposed Interaction: VLA-4 antagonists typically mimic the binding of the endogenous ligand, fibronectin, to the receptor.[28][29] The piperidine and morpholine rings could contribute to the necessary hydrophobic and polar interactions within the VLA-4 binding site.

  • Potential Downstream Effects: Inhibition of VLA-4 would disrupt the adhesion and transmigration of leukocytes across the vascular endothelium, leading to an anti-inflammatory effect.

The following diagram illustrates the proposed primary and secondary signaling pathways.

Proposed_Signaling_Pathways cluster_0 Primary Hypothesis: σ1 Receptor Modulation cluster_1 Secondary Hypothesis: D2-like Receptor Antagonism Compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Sigma1R σ1 Receptor Compound->Sigma1R Binds to Ca_Signaling Ca2+ Signaling Modulation Sigma1R->Ca_Signaling Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels Neuronal_Plasticity Neuronal Plasticity & Survival Ca_Signaling->Neuronal_Plasticity Ion_Channels->Neuronal_Plasticity Compound2 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride D2R D2-like Receptor Compound2->D2R Antagonizes Gai Gαi/o D2R->Gai Inhibits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Proposed primary and secondary signaling pathways for the topic compound.

Experimental Cascade for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms, a tiered experimental approach is recommended. This cascade begins with broad screening to identify potential targets and progresses to more focused assays to confirm the mechanism and characterize the functional consequences.

Experimental_Workflow cluster_tier1 Tier 1: Broad Target Screening cluster_tier2 Tier 2: Target Validation & Functional Characterization cluster_tier3 Tier 3: Pathway Elucidation & In Vivo Confirmation Receptor_Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen) Affinity_Assay Dose-Response Binding Assays (Kd determination) Receptor_Panel->Affinity_Assay Identified Hits Phenotypic_Screen High-Content Cellular Imaging (e.g., Cell Painting) Phenotypic_Screen->Affinity_Assay Deconvolution Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) Affinity_Assay->Functional_Assay Confirmed Target Selectivity_Panel Selectivity Profiling against Related Targets Functional_Assay->Selectivity_Panel Characterized Activity Downstream_Signaling Western Blot Analysis (e.g., pERK, pCREB) Functional_Assay->Downstream_Signaling Confirmed Mechanism In_Vivo_PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Downstream_Signaling->In_Vivo_PKPD Behavioral_Models In Vivo Efficacy Models (e.g., neuropathic pain, psychosis) In_Vivo_PKPD->Behavioral_Models

Caption: A tiered experimental workflow for mechanism of action elucidation.

Tier 1: Broad Target Screening

The initial step is to perform a broad screen to identify high-affinity binding targets.

  • Radioligand Binding Panel: Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen44 or similar). This will provide a broad overview of potential off-target activities and identify primary binding candidates. Pay close attention to binding at σ1, σ2, and all dopamine receptor subtypes.

  • Phenotypic Screening: A parallel approach is to use high-content imaging-based phenotypic screening (e.g., Cell Painting assay) in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells). This can reveal unexpected biological activities and provide clues for target deconvolution.

Tier 2: Target Validation and Functional Characterization

Once primary binding targets are identified, the next step is to validate these interactions and determine the functional consequence of binding.

Quantitative Data Summary (Hypothetical)

Assay TypeTargetParameterHypothetical Value
Radioligand Bindingσ1 ReceptorKi (nM)15
Radioligand BindingD4 ReceptorKi (nM)85
Functional Assayσ1 ReceptorEC50 (nM)50 (Agonist)
Functional AssayD4 ReceptorIC50 (nM)250 (Antagonist)

Experimental Protocols:

Protocol 3.2.1: Radioligand Binding Affinity Determination

  • Objective: To determine the binding affinity (Ki) of the compound for the identified primary targets (e.g., σ1 and D4 receptors).

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the target (e.g., [3H]-pentazocine for σ1, [3H]-spiperone for D4).

    • Test compound (4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride) in a range of concentrations.

    • Non-specific binding control (e.g., haloperidol for σ1, unlabeled spiperone for D4).

    • Scintillation vials and cocktail.

    • Filtration apparatus and glass fiber filters.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3.2.2: Functional Characterization (cAMP Assay for D4 Receptor Antagonism)

  • Objective: To determine if the compound acts as an antagonist at the D4 receptor.

  • Materials:

    • HEK293 cells stably expressing the human D4 receptor.

    • Dopamine or a specific D4 agonist (e.g., quinpirole).

    • Test compound.

    • Forskolin (to stimulate adenylyl cyclase).

    • cAMP detection kit (e.g., HTRF or ELISA-based).

  • Procedure:

    • Plate the D4-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of a D4 agonist (e.g., the EC80 of quinpirole) in the presence of forskolin.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • An antagonist will produce a dose-dependent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. Fit the data to determine the IC50.

Tier 3: Pathway Elucidation and In Vivo Confirmation

The final tier of experiments aims to confirm the engagement of the target in a cellular context and evaluate the compound's effects in vivo.

  • Downstream Signaling Analysis: Use Western blotting to examine the phosphorylation state of key downstream signaling molecules. For D4 receptor antagonism, this could include CREB (cAMP response element-binding protein). For σ1 receptor modulation, this might involve assessing changes in the phosphorylation of ERK (extracellular signal-regulated kinase).

  • In Vivo Pharmacokinetics and Target Engagement: Determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) in a relevant animal model (e.g., mouse or rat). Use techniques like positron emission tomography (PET) with a suitable radiotracer or ex vivo autoradiography to confirm that the compound reaches the brain and engages its target at relevant doses.

  • Behavioral Pharmacology: Evaluate the compound in animal models relevant to the identified mechanism of action. For a σ1 receptor modulator, this could include models of neuropathic pain or anxiety. For a D4 receptor antagonist, models of psychosis or cognitive function would be appropriate.

Conclusion and Future Directions

This guide presents a scientifically grounded, hypothetical mechanism of action for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, centered on the modulation of sigma and/or dopamine receptors. The proposed experimental cascade provides a clear and logical path for the definitive elucidation of its biological activity. The presence of both a piperidine and a morpholine moiety makes this compound an intriguing candidate for CNS drug discovery. Future research should focus on executing the outlined experimental plan to validate the proposed targets and explore the full therapeutic potential of this novel chemical entity. The insights gained will be crucial for guiding any subsequent lead optimization and preclinical development efforts.

References

  • International Journal of New Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [online] Available at: [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 17946–17973.
  • PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [online] Available at: [Link]

  • PubMed. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. [online] Available at: [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
  • Preprints.org. (2024).
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [online] Available at: [Link]

  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [online] Available at: [Link]

  • PubMed Central. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [online] Available at: [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [online] Available at: [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [online] Available at: [Link]

  • PubMed. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [online] Available at: [Link]

  • PubMed. (2005). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. [online] Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [online] Available at: [Link]

  • MDPI. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(24), 17260.
  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Pharmaceuticals, 17(3), 297.
  • ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9519–9543.
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. International Journal of Molecular Sciences, 25(13), 6982.
  • ACS Publications. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. ACS Medicinal Chemistry Letters, 14(11), 1541–1547.
  • ResearchGate. (n.d.). VLA-4 Antagonists: Potent Inhibitors of Lymphocyte Migration. [online] Available at: [Link]

  • ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3532–3571.
  • PubMed Central. (n.d.). Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. [online] Available at: [Link]

  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [online] Available at: [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [online] Available at: [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [online] Available at: [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 17946–17973.
  • Frontiers. (n.d.). Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. [online] Available at: [Link]

  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-. [online] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. While direct experimental data on thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. While direct experimental data on this specific molecule is not extensively available in public literature, its chemical architecture, combining both a piperidine and a morpholine moiety, suggests a strong potential for significant pharmacological effects. This document will dissect the known biological activities of structurally related compounds to build a predictive framework for the target molecule's mechanism of action, potential therapeutic applications, and safety considerations. The synthesis of this guide is based on established principles of medicinal chemistry and structure-activity relationships (SAR), drawing from a wide array of peer-reviewed studies on piperidine and morpholine derivatives.

Introduction: Unveiling a Molecule of Interest

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride presents an intriguing scaffold for researchers. It is a synthetic molecule that marries two key pharmacophores: the piperidine ring, a ubiquitous feature in numerous FDA-approved drugs, and the morpholine ring, known for its favorable physicochemical properties and broad-spectrum bioactivity.[1][2] The dihydrochloride salt form of the molecule enhances its solubility and stability, making it amenable to biological screening and formulation studies.

The core of our scientific inquiry lies in the predictive analysis of this molecule's biological profile. By examining the well-documented activities of its constituent parts, we can hypothesize its potential interactions with biological targets and its subsequent physiological effects. This guide will delve into the anticancer, anti-inflammatory, and neurological activities often associated with piperidine and morpholine derivatives, providing a roadmap for future in-vitro and in-vivo investigations.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior.

PropertyValueSource
Molecular Formula C₁₁H₂₄Cl₂N₂O[3][4]
Molecular Weight 271.23 g/mol [3][4]
Form Solid[4]
Synonyms 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride[3]
InChI Key PIGXRVSYYHCFLU-UHFFFAOYSA-N[3][4]

Table 1: Physicochemical Properties of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Synthesis and Manufacturing

The synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride and its precursors is a critical aspect of its development. Patent literature describes methods for producing related compounds like 4-(piperidin-4-yl)morpholine, often involving reductive amination of a piperidone precursor with morpholine, followed by debenzylation.[5][6] These established synthetic routes provide a solid foundation for the efficient and scalable production of the target compound for research and development purposes.

Synthesis_Workflow 1-benzyl-4-piperidone 1-benzyl-4-piperidone Reductive_Amination Reductive Amination 1-benzyl-4-piperidone->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination 4-(1-benzylpiperidin-4-yl)morpholine 4-(1-benzylpiperidin-4-yl)morpholine Reductive_Amination->4-(1-benzylpiperidin-4-yl)morpholine Debenzylation Debenzylation 4-(1-benzylpiperidin-4-yl)morpholine->Debenzylation 4-(piperidin-4-yl)morpholine 4-(piperidin-4-yl)morpholine Debenzylation->4-(piperidin-4-yl)morpholine Alkylation Alkylation with 1-chloroethyl group 4-(piperidin-4-yl)morpholine->Alkylation Target_Compound 4-[1-(4-Piperidinyl)ethyl]morpholine Alkylation->Target_Compound HCl_Salt_Formation HCl Salt Formation Target_Compound->HCl_Salt_Formation Final_Product 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride HCl_Salt_Formation->Final_Product

A potential synthetic workflow for the target compound.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on piperidine and morpholine-containing compounds, we can project several potential biological activities for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Anticancer Potential

The piperidin-4-one scaffold, a structural relative of the piperidine moiety in our target compound, has been reported to possess significant anticancer activities.[1] These compounds can be modified to enhance their interaction with various biological receptors involved in cancer progression. Furthermore, morpholine derivatives have been incorporated into novel antitumor agents.[7] One study on 2-(benzimidazol-2-yl)quinoxalines containing morpholine moieties demonstrated promising activity against a wide range of cancer cell lines.[7]

A plausible mechanism of action for the anticancer effects of compounds containing these motifs is the inhibition of key cellular processes such as DNA synthesis or the disruption of signaling pathways critical for cancer cell proliferation and survival.[7] For instance, some piperidone-containing compounds have shown the ability to induce apoptosis by inhibiting topoisomerase IIα, an enzyme essential for DNA replication.[8]

Anticancer_Mechanism cluster_Cell Cancer Cell Target_Compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Topoisomerase_IIa Topoisomerase IIα Target_Compound->Topoisomerase_IIa Inhibition cMyc_Max c-Myc/Max Interaction Target_Compound->cMyc_Max Disruption DNA_Replication DNA_Replication Topoisomerase_IIa->DNA_Replication Blocks Apoptosis Apoptosis DNA_Replication->Apoptosis Induces Gene_Transcription Gene_Transcription cMyc_Max->Gene_Transcription Inhibits Gene_Transcription->Apoptosis Induces

Hypothesized anticancer mechanisms of action.

Another potential target is the c-Myc protein, a key driver in many cancers.[9] Novel benzimidazole derivatives have been shown to disrupt the interaction between c-Myc and its partner protein Max, leading to decreased c-Myc levels and apoptosis.[9] Given the structural similarities, it is conceivable that 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride could exhibit similar c-Myc inhibitory activity.

Analgesic and Neurological Activity

A series of 4,4-disubstituted piperidines have demonstrated potent analgesic properties, with some analogues showing potency comparable to morphine.[10] These compounds exhibit high affinity for opioid receptors in the brain.[10] This suggests that our target compound, with its piperidine core, could potentially interact with opioid or other central nervous system receptors to produce analgesic effects.

Anti-inflammatory Properties

Certain N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[8] This activity is often mediated through the modulation of inflammatory signaling pathways. The presence of the piperidine ring in 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride suggests a potential for similar anti-inflammatory effects.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of well-defined experimental protocols are necessary.

In-Vitro Anticancer Activity Assay
  • Cell Culture: A panel of human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, HepG2 liver cancer) and a normal human cell line (e.g., WI-38 fibroblasts) should be cultured in appropriate media.[8][9]

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

  • Apoptosis Assay (Flow Cytometry):

    • Treat cancer cells with the IC₅₀ concentration of the compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

In-Vivo Tumor Growth Inhibition Study
  • Animal Model: Use a syngeneic tumor model in mice.[9]

  • Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the compound or vehicle control intraperitoneally or orally daily.

  • Tumor Measurement: Measure tumor volume every few days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for c-Myc expression).[9]

Safety and Toxicology

Preliminary safety assessment is crucial. The morpholine component itself is classified as a substance that can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[11] While the toxicological properties of the full compound are not yet investigated, caution should be exercised during handling.[12] Standard safety protocols, including the use of personal protective equipment, are mandatory.[13]

Conclusion and Future Directions

While direct biological data for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is currently lacking, a comprehensive analysis of its structural components strongly suggests a high potential for significant pharmacological activity. The presence of both piperidine and morpholine moieties points towards possible anticancer, analgesic, and anti-inflammatory properties. The proposed experimental protocols provide a clear path for the systematic evaluation of these potential activities. Future research should focus on synthesizing the compound and conducting the described in-vitro and in-vivo studies to elucidate its precise mechanism of action and therapeutic potential. This molecule represents a promising lead for the development of novel therapeutics, warranting further investigation by the scientific community.

References

  • Bhat, M. A., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Desai, N. C., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. BMC Chemistry. Available at: [Link]

  • Kaur, H., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Google Patents. (2016). CN105777615A - Preparation method of 4-morpholino piperidine.
  • PharmaCompass.com. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available at: [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Available at: [Link]

Sources

Foundational

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride potential therapeutic targets

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride Authored by: Gemini, Senior Application Scientist Abstract 4-[1-(4-Piperidinyl)ethyl]morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a synthetic compound featuring a piperidinyl-ethyl-morpholine scaffold. While direct pharmacological data on this specific molecule is sparse in publicly available literature, its structural motifs are prevalent in a range of biologically active agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. We will delve into hypothesized targets based on structure-activity relationships of analogous compounds, and present detailed, field-proven experimental protocols for target validation, from initial in-vitro screening to more complex cell-based and potential in-vivo assays. The overarching goal is to equip scientific teams with a robust, self-validating workflow to elucidate the mechanism of action and therapeutic promise of novel chemical entities like 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Introduction: Rationale for Target Investigation

The chemical architecture of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, characterized by the presence of both a piperidine and a morpholine ring, suggests a high probability of interaction with biological macromolecules. The piperidine ring is a common feature in many approved drugs, often serving as a scaffold that can be functionalized to achieve desired pharmacological properties, including CNS penetration. The morpholine moiety is also a well-established pharmacophore, frequently employed to improve physicochemical properties such as solubility and to modulate receptor-binding affinity.

Given the prevalence of these structural elements in neuropharmacology, our investigation will primarily focus on potential CNS targets. Specifically, we will explore the hypothesis that 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride may act as a modulator of dopaminergic, serotonergic, or sigma receptors, all of which are known to be targeted by compounds with similar scaffolds.

Hypothesized Therapeutic Targets & Supporting Evidence

Based on a comprehensive analysis of structurally related compounds, we have identified three high-priority potential therapeutic targets for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride:

  • Dopamine D2 Receptor (D2R): The piperidine moiety is a classic component of many D2R antagonists, including the widely used antipsychotic Haloperidol. The overall structure of our compound of interest shares features with known D2R ligands.

  • Serotonin 5-HT2A Receptor (5-HT2AR): Several atypical antipsychotics and other CNS-active drugs possess piperidine or similar cyclic amine structures that contribute to their high affinity for the 5-HT2A receptor.

  • Sigma-1 Receptor (σ1R): The σ1R is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. Many σ1R ligands feature a substituted amine, often a piperidine or morpholine ring, making this a plausible target.

The following sections will outline a systematic approach to validate the interaction of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride with these hypothesized targets.

Experimental Workflows for Target Validation

A multi-tiered approach is recommended to efficiently and accurately determine the pharmacological profile of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. The workflow is designed to progress from broad screening to more specific, mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In-Vitro Characterization cluster_2 Tier 3: Cell-Based Mechanistic Studies a Initial Binding Assays (Radioligand Displacement) b Functional Assays (e.g., GPCR activity) a->b c Dose-Response & Affinity Determination (IC50 / Ki) b->c d Receptor Subtype Selectivity Profiling c->d e Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) d->e f Cellular Phenotypic Assays (e.g., Neurite Outgrowth, Viability) e->f

Figure 1: A tiered experimental workflow for target validation.

Tier 1: Primary Screening

The initial step is to perform binding and functional assays to ascertain if 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride interacts with the hypothesized receptors.

This classic technique provides a direct measure of the compound's ability to bind to the target receptor.

Protocol:

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing the human D2R, 5-HT2A, or σ1R.

  • Assay Buffer: Prepare an appropriate binding buffer for each receptor target.

  • Incubation: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [3H]Spiperone for D2R), and varying concentrations of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

  • Equilibration: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding displaced by the test compound at each concentration.

Tier 2: In-Vitro Characterization

If the primary screening indicates significant binding, the next step is to quantify the compound's affinity and selectivity.

This involves conducting a full concentration-response curve in the radioligand displacement assay to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

Target ReceptorRadioligandTest Compound Ki (nM)
Dopamine D2[3H]SpiperoneTBD
Serotonin 5-HT2A[3H]KetanserinTBD
Sigma-1-PentazocineTBD
Tier 3: Cell-Based Mechanistic Studies

Confirmation of binding must be followed by an assessment of the compound's functional activity at the cellular level.

For GPCRs like D2R and 5-HT2AR, a key downstream event is the modulation of cyclic AMP (cAMP) levels.

G cluster_0 GPCR Signaling Cascade Ligand 4-[1-(4-Piperidinyl)ethyl] morpholine dihydrochloride Receptor D2R / 5-HT2AR Ligand->Receptor Binds G_Protein G Protein (Gi/Gq) Receptor->G_Protein Activates Effector Adenylyl Cyclase (AC) or Phospholipase C (PLC) G_Protein->Effector Modulates Second_Messenger ↓ cAMP or ↑ IP3/DAG Effector->Second_Messenger Produces Downstream_Kinase PKA / PKC Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Kinase->Cellular_Response Phosphorylates & Leads to

Figure 2: A generalized GPCR signaling pathway.

Protocol: cAMP Assay

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., forskolin to activate adenylyl cyclase).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Determine the effect of the compound on agonist-stimulated cAMP production to classify it as an agonist, antagonist, or inverse agonist.

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the potential therapeutic targets of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. The proposed workflow, from initial binding studies to functional cellular assays, offers a systematic and rigorous approach to de-orphanize this compound. Positive findings from these studies would warrant further investigation, including in-vivo animal models of relevant CNS disorders, to fully characterize its therapeutic potential. The structural motifs present in this molecule offer a compelling rationale for its investigation as a novel modulator of key neuroreceptors, and the methodologies outlined herein provide a clear path forward for its pharmacological characterization.

References

  • Title: Cheng-Prusoff Equation Calculator Source: A tool for converting IC50 to Ki values. URL: [Link]

  • Title: The Sigma-1 Receptor: A Plausible Target for Neurological and Psychiatric Disorders Source: A review article discussing the therapeutic potential of targeting the Sigma-1 receptor. URL: [Link]

Exploratory

A Technical Guide to 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Abstract This technical guide provides an in-depth analysis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (CAS 436852-25-4), a heterocyclic building block of significant interest to the pharmaceutical and life...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (CAS 436852-25-4), a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. While not an active pharmaceutical ingredient (API) itself, its unique structural composition, combining the favorable physicochemical properties of both morpholine and piperidine moieties, positions it as a valuable starting point for the synthesis of novel therapeutic agents. This document elucidates the compound's chemical properties, proposes a robust synthetic and analytical validation workflow, discusses its strategic application in medicinal chemistry, and outlines essential safety and handling protocols. The insights provided are intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their optimal blend of biological activity and drug-like properties. 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a prime example of such a "privileged scaffold." It is a research chemical building block that merges two critical heterocyclic systems:

  • The Morpholine Ring: This moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor, thereby favorably modulating pharmacokinetic profiles.[1][2] Its presence is common in drugs targeting the central nervous system (CNS) as it can contribute to blood-brain barrier permeability.[1]

  • The Piperidine Ring: As one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring serves as a versatile scaffold for introducing substituents with precise three-dimensional orientation, enabling fine-tuned interactions with biological targets.

The ethyl linker connecting these two rings provides conformational flexibility, allowing the molecule to serve as a foundational structure for developing ligands against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. This guide will deconstruct the technical aspects of this compound, providing a framework for its effective utilization in a research and development setting.

Physicochemical and Structural Characteristics

The fundamental properties of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride are summarized below. This data is critical for planning synthetic reactions, preparing analytical standards, and understanding its behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 436852-25-4[3]
Molecular Formula C₁₁H₂₄Cl₂N₂O[4]
Molecular Weight 271.23 g/mol [5][6]
Appearance Solid[6]
Synonyms 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride; 4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride[4]
InChI Key PIGXRVSYYHCFLU-UHFFFAOYSA-N[4][6]
SMILES String CC(C1CCNCC1)N2CCOCC2.[H]Cl.[H]Cl[6]

Synthesis and Analytical Validation: A Self-Validating Workflow

While this compound is commercially available for research purposes, understanding its synthesis is crucial for derivatization and library development. A robust and common method for creating such amine-containing structures is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

The most logical and field-proven approach to synthesizing the parent free base is the reductive amination between 4-acetylpiperidine and morpholine .

Causality of the Experimental Design: This two-component reaction is highly efficient. The ketone of 4-acetylpiperidine reacts with the secondary amine of morpholine to form a transient iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the stable tertiary amine product. STAB is the reagent of choice because it is less protic and more selective for iminium ions over ketones, minimizing side reactions. The final dihydrochloride salt is then prepared by treating the purified free base with hydrochloric acid.

Synthetic_Pathway Start1 4-Acetylpiperidine Intermediate Iminium Ion (Transient) Start1->Intermediate Start2 Morpholine Start2->Intermediate Reagent NaBH(OAc)₃ (STAB) Reagent->Intermediate Reaction & Reduction Product_FreeBase 4-[1-(4-Piperidinyl)ethyl]morpholine (Free Base) Intermediate->Product_FreeBase Final_Product Final Product (Dihydrochloride Salt) Product_FreeBase->Final_Product Reagent2 2 eq. HCl Reagent2->Final_Product Salt Formation

Fig. 1: Proposed synthesis via reductive amination.
Protocol: Synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine
  • Reaction Setup: To a solution of 4-acetylpiperidine (1.0 eq) in dichloromethane (DCM, ~0.1 M), add morpholine (1.1 eq).

  • Formation of Intermediate: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls any potential exotherm and ensures a steady reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via silica gel column chromatography to yield the pure free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether (2.0 eq). The dihydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Analytical Workflow for Structural and Purity Validation

To ensure the identity and quality of the synthesized compound, a multi-pronged analytical approach is mandatory. This self-validating system ensures that the material used in subsequent experiments is reliable.

Analytical_Workflow cluster_synthesis Compound Generation cluster_analysis Characterization cluster_validation Validation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Identity MS Mass Spectrometry (ESI-MS) Synthesis->MS Molecular Weight HPLC Purity Analysis (RP-HPLC) Synthesis->HPLC Purity (%) Validation Structure & Purity Confirmed NMR->Validation MS->Validation HPLC->Validation

Fig. 2: A self-validating analytical workflow.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their connectivity. Expect to see characteristic signals for the morpholine ring protons, the piperidine ring protons, the ethyl bridge (a quartet and a doublet), and the exchangeable N-H protons of the piperidinium and morpholinium ions.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule, with distinct peaks corresponding to the carbons of the two heterocyclic rings and the ethyl linker.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): This technique will be used to determine the molecular weight of the free base. A positive ion mode analysis should show a prominent peak corresponding to the [M+H]⁺ ion, confirming the correct mass.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase (RP-HPLC): This is the standard method for assessing purity. A sample is analyzed on a C18 column with a suitable mobile phase (e.g., a water/acetonitrile gradient with 0.1% TFA). The purity is determined by integrating the area of the product peak relative to the total peak area at a specific UV wavelength (e.g., 210 nm). A purity of >95% is typically required for use in biological assays.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is as a fragment or scaffold for building more complex molecules with therapeutic potential.

A Scaffold for Kinase Inhibitor Development

The morpholine ring is a key feature in several approved kinase inhibitors (e.g., Gefitinib). Its ability to form hydrogen bonds and improve pharmacokinetics makes it an attractive component. A hypothetical drug derived from this scaffold could be designed to target the ATP-binding pocket of a protein kinase, a common strategy in oncology.

Kinase_Inhibition_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Scaffold-Derived Inhibitor Inhibitor->PI3K Inhibition

Fig. 3: Conceptual inhibition of a kinase signaling pathway.
Building Blocks for CNS-Targeted Agents

The combination of the piperidine scaffold, common in CNS drugs, and the solubility-enhancing morpholine ring makes this compound an excellent starting point for agents targeting neurological or psychiatric disorders.[1] Related structures have been investigated for use as antidepressants and other CNS-active molecules.[7]

Use in Fragment-Based and Diversity-Oriented Synthesis

In modern drug discovery, this compound can be used in:

  • Fragment-Based Drug Discovery (FBDD): Used as a fragment for screening against a protein target. If a weak binding interaction is found, the fragment is then "grown" or elaborated into a more potent lead compound.

  • Diversity-Oriented Synthesis: Used as a core scaffold to which a variety of chemical groups can be attached, rapidly generating a library of diverse molecules for high-throughput screening.

Safety, Handling, and Storage

As a chemical intermediate, proper handling is essential to ensure laboratory safety. The following guidelines are based on data from structurally related compounds.

Hazard CategoryPrecautionary Measures and PPERationale
Skin & Eye Contact Causes skin and serious eye irritation. [8][9] Wear nitrile gloves, a lab coat, and chemical safety goggles.Prevents direct contact with skin and eyes, which can cause irritation or damage.[10][11]
Inhalation May cause respiratory irritation. [8][9] Handle in a well-ventilated area or a chemical fume hood.Avoids inhalation of dust or aerosols, which can irritate the respiratory tract.[9][12]
Handling Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.Standard good laboratory practice to prevent accidental ingestion or cross-contamination.[12]
Storage Store in a cool, dry place in a tightly sealed container.Protects the hygroscopic dihydrochloride salt from moisture and degradation.[7]

Conclusion and Future Outlook

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its value lies not in its own biological activity, but in the potential it unlocks. By providing a pre-validated, drug-like scaffold that combines the beneficial properties of morpholine and piperidine, it allows researchers to accelerate the discovery of novel therapeutics. Future applications will likely see this building block used in increasingly sophisticated library designs, including combinatorial chemistry and DNA-encoded libraries, to explore a wider range of biological targets and address unmet medical needs in oncology, CNS disorders, and beyond.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906 - PubChem. National Center for Biotechnology Information. [Link]

  • CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. United Nations Office on Drugs and Crime. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. National Center for Biotechnology Information. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. National Center for Biotechnology Information. [Link]

  • 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride, a heterocyclic compound with potential applications i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. Drawing upon available data for this compound and structurally related molecules, this document details its chemical identity, plausible synthetic routes, potential pharmacological activities, and essential analytical methodologies.

Nomenclature and Chemical Identifiers

4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride is a molecule that incorporates both a piperidine and a morpholine ring system, linked by an ethyl bridge. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research applications.

A comprehensive list of its synonyms and chemical identifiers is provided in the table below to facilitate accurate identification and cross-referencing in scientific literature and databases.

Identifier TypeValueSource
Systematic Name 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride-
CAS Number 436852-25-4
Molecular Formula C₁₁H₂₄Cl₂N₂O,
Molecular Weight 271.23 g/mol
Synonyms 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride
InChI Key PIGXRVSYYHCFLU-UHFFFAOYSA-N
PubChem Substance ID 329775900

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a summary of the known and predicted properties of 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride.

PropertyValueSource
Physical Form Solid
Purity Typically ≥97%
Solubility Soluble in waterInferred from dihydrochloride salt form

Potential Pharmacological Significance

While specific biological activity data for 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride is not extensively documented in publicly available literature, the constituent piperidine and morpholine scaffolds are prevalent in a wide array of pharmacologically active agents.[1] This suggests that this compound could be a valuable building block or a candidate molecule for various therapeutic areas.

The piperidine moiety is a key pharmacophore in drugs targeting the central nervous system, and it is also found in compounds with anticancer and antiviral properties.[2] Similarly, the morpholine ring is a common feature in drugs with diverse mechanisms of action, including kinase inhibitors and antidepressants.[3] The combination of these two heterocyclic systems in a single molecule presents an intriguing opportunity for the discovery of novel therapeutics.

Based on the known activities of related compounds, potential areas of investigation for 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride could include:

  • Oncology: Many kinase inhibitors incorporate morpholine and piperidine rings.[4] A recent study highlighted a morpholine- and piperidine-containing benzimidazole derivative as a novel c-Myc inhibitor for lung cancer.[5]

  • Neuropharmacology: The piperidine scaffold is a well-established component of neuroactive compounds. The related compound 4-morpholinopiperidine has been investigated for its potential in developing antidepressants and agents for neurodegenerative diseases.[6]

  • Infectious Diseases: Piperidine and morpholine derivatives have been explored for their potential as antiviral and antimicrobial agents.[7]

It is important to emphasize that these are hypothesized applications based on the pharmacology of structurally similar compounds. Rigorous biological screening and mechanism of action studies are required to determine the specific pharmacological profile of 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride.

Synthesis and Manufacturing

A detailed, step-by-step synthesis protocol for 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride is not explicitly available in the current literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous compounds, such as the synthesis of 4-(piperidin-4-yl)morpholine.[8][9]

A proposed two-step synthesis is outlined below, starting from the commercially available 4-acetylpiperidine.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A 4-Acetylpiperidine E 4-(1-(Piperidin-4-yl)ethyl)morpholine (Free Base) A->E B Morpholine B->E C Reducing Agent (e.g., NaBH(OAc)₃) C->E D Solvent (e.g., Dichloromethane) D->E F 4-(1-(Piperidin-4-yl)ethyl)morpholine (Free Base) H 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride F->H G Hydrochloric Acid (in Ether or Dioxane) G->H

Sources

Exploratory

An In-depth Technical Guide to 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride: Synthesis, Characterization, and Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a heterocyclic compound incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a heterocyclic compound incorporating both piperidine and morpholine moieties. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from structurally related compounds, offers a robust framework for its synthesis, characterization, and potential pharmacological exploration. We will delve into a proposed synthetic route leveraging reductive amination, discuss state-of-the-art analytical techniques for its characterization, and explore potential therapeutic applications based on the known bioactivities of its constituent chemical scaffolds. This guide is intended to serve as a foundational resource for researchers interested in the medicinal chemistry and drug development potential of this and similar compounds.

Introduction: The Scientific Rationale

The convergence of piperidine and morpholine rings within a single molecular entity presents a compelling strategy in modern medicinal chemistry. Both heterocycles are considered "privileged structures," frequently appearing in a wide array of approved pharmaceutical agents due to their favorable pharmacokinetic and pharmacodynamic properties.[1][2] The piperidine ring, a versatile scaffold, is a common feature in neuroleptic drugs, opioids, and antihistamines, offering a basic nitrogen center for crucial receptor interactions.[3] The morpholine moiety is prized for its ability to improve aqueous solubility, metabolic stability, and overall physicochemical properties of drug candidates.[4][5]

The title compound, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, with its ethyl linker connecting these two key pharmacophores, represents a novel chemical space with potential for unique biological activities. This guide will provide the necessary technical insights to empower researchers to synthesize, purify, and evaluate this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties for the parent compound and its dihydrochloride salt is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the development of appropriate analytical methods.

PropertyValueSource
Chemical Name 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochlorideCymitQuimica[6]
CAS Number 436852-25-4CymitQuimica[6]
Molecular Formula C₁₁H₂₄Cl₂N₂OCymitQuimica[6]
Molecular Weight 271.23 g/mol CymitQuimica[6]
Parent Compound Name 4-[1-(4-Piperidinyl)ethyl]morpholine-
Parent Compound Formula C₁₁H₂₂N₂O-
Parent Compound Mol. Weight 198.31 g/mol -

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

The logical and most direct approach to synthesize the target compound involves the reductive amination of 4-acetylpiperidine with morpholine. A key consideration is the protection of the piperidine nitrogen to prevent self-condensation and other side reactions. The benzyl group is a common and effective protecting group that can be readily removed in the final step via catalytic hydrogenation.

A detailed, step-by-step protocol is provided below.

Experimental Protocol: Synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Step 1: N-Benzylation of 4-Acetylpiperidine

  • To a solution of 4-acetylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-4-acetylpiperidine, which can be purified by column chromatography on silica gel.

Step 2: Reductive Amination with Morpholine

  • Dissolve 1-benzyl-4-acetylpiperidine (1.0 eq) and morpholine (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for iminium ions formed in situ.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 4-[1-(1-benzyl-4-piperidinyl)ethyl]morpholine, by column chromatography.

Step 3: Debenzylation and Salt Formation

  • Dissolve the purified product from Step 2 in a suitable solvent, typically methanol or ethanol.

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C), to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is fully consumed (TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until precipitation of the dihydrochloride salt is complete.

  • Collect the solid precipitate by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to yield 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Rationale for Experimental Choices
  • Protecting Group: The use of a benzyl protecting group for the piperidine nitrogen is a strategic choice. It is stable under the reductive amination conditions and can be cleanly removed by hydrogenolysis, which is a mild and efficient deprotection method.[10]

  • Reductive Amination Conditions: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its selectivity for the iminium ion over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct. The reaction is typically carried out at room temperature, making it a convenient and energy-efficient process.

  • Salt Formation: The final product is isolated as a dihydrochloride salt. This is a common practice for amine-containing compounds to improve their stability, crystallinity, and aqueous solubility, which are desirable properties for potential pharmaceutical applications.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Debenzylation & Salt Formation A 4-Acetylpiperidine B 1-Benzyl-4-acetylpiperidine A->B Benzyl Bromide, K₂CO₃ D 4-[1-(1-Benzyl-4-piperidinyl)ethyl]morpholine B->D C Morpholine C->D E 4-[1-(4-Piperidinyl)ethyl]morpholine D->E H₂, Pd/C reductant NaBH(OAc)₃ reductant->D F 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride E->F 2 eq. HCl MoA_Exploration cluster_screening Screening Assays cluster_target_id Target Deconvolution A 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride B Initial Phenotypic Screening A->B S1 Antiproliferative Assays (e.g., MTT, CellTiter-Glo) B->S1 S2 Anti-inflammatory Assays (e.g., cytokine release, COX inhibition) B->S2 S3 CNS Receptor Binding Assays B->S3 C Target Identification & Validation T1 Affinity Chromatography C->T1 T2 Computational Docking C->T2 T3 Kinase Profiling C->T3 D Lead Optimization S1->C S2->C S3->C T1->D T2->D T3->D

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

This guide provides a comprehensive overview of the hypothetical discovery and detailed synthetic route for the novel compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. It is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the hypothetical discovery and detailed synthetic route for the novel compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Discovery

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are privileged scaffolds due to their favorable pharmacokinetic properties and their presence in numerous approved drugs.[1] The morpholine ring, with its ether linkage, often imparts increased water solubility and metabolic stability.[1] The piperidine moiety is a versatile building block found in a wide array of bioactive molecules, contributing to their interaction with various biological targets.[2][3]

The conception of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride stems from a hypothetical drug discovery program aimed at developing novel ligands for a specific class of G-protein coupled receptors (GPCRs). The design strategy involves the combination of the piperidine core, a known pharmacophore for this receptor family, with a morpholinoethyl side chain. This addition is intended to explore new binding interactions within the receptor pocket and to enhance the compound's solubility and metabolic profile, potentially leading to improved oral bioavailability.[4] The dihydrochloride salt form is chosen to further improve aqueous solubility and facilitate handling and formulation.[4][5]

Proposed Synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

A plausible and efficient multi-step synthesis for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride has been designed, starting from commercially available 4-acetylpiperidine. The overall synthetic workflow is depicted below.

Synthetic_Workflow A 4-Acetylpiperidine B 1-Boc-4-acetylpiperidine A->B Boc Anhydride, Et3N, DCM C 1-Boc-4-(1-hydroxyethyl)piperidine B->C NaBH4, Methanol D 1-Boc-4-(1-chloroethyl)piperidine C->D SOCl2, Pyridine, DCM E 4-[1-(1-Boc-4-piperidinyl)ethyl]morpholine D->E Morpholine, K2CO3, Acetonitrile F 4-[1-(4-Piperidinyl)ethyl]morpholine E->F HCl in Dioxane G 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride F->G HCl in Ethanol

Caption: Proposed synthetic workflow for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Step 1: N-Protection of 4-Acetylpiperidine

Rationale: The initial step involves the protection of the secondary amine of 4-acetylpiperidine with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions involving the piperidine nitrogen in the subsequent steps, such as N-alkylation. The Boc protecting group is chosen due to its stability under the conditions of the following reactions and its ease of removal under acidic conditions.

Experimental Protocol:

  • To a solution of 4-acetylpiperidine (1 equivalent) in dichloromethane (DCM), triethylamine (Et3N, 1.2 equivalents) is added, and the mixture is cooled to 0 °C.

  • Di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) dissolved in DCM is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-4-acetylpiperidine.

Step 2: Reduction of the Ketone

Rationale: The ketone group of 1-Boc-4-acetylpiperidine is reduced to a secondary alcohol. Sodium borohydride (NaBH4) is selected as the reducing agent due to its mild nature and high selectivity for ketones in the presence of the carbamate protecting group.[6]

Experimental Protocol:

  • 1-Boc-4-acetylpiperidine (1 equivalent) is dissolved in methanol.

  • The solution is cooled to 0 °C, and sodium borohydride (1.5 equivalents) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-Boc-4-(1-hydroxyethyl)piperidine.

Step 3: Conversion of the Alcohol to a Chloride

Rationale: The hydroxyl group of 1-Boc-4-(1-hydroxyethyl)piperidine is converted to a chloride, which is a good leaving group for the subsequent nucleophilic substitution. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.[7][8][9] Pyridine is often added to neutralize the HCl generated during the reaction.[10]

Experimental Protocol:

  • 1-Boc-4-(1-hydroxyethyl)piperidine (1 equivalent) is dissolved in anhydrous DCM and cooled to 0 °C.

  • Pyridine (1.2 equivalents) is added to the solution.

  • Thionyl chloride (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Reaction completion is monitored by TLC.

  • The mixture is then carefully poured into ice-water and extracted with DCM.

  • The organic layer is washed with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-Boc-4-(1-chloroethyl)piperidine.

Step 4: Nucleophilic Substitution with Morpholine

Rationale: The chloro intermediate undergoes a nucleophilic substitution reaction with morpholine to form the desired carbon-nitrogen bond.[11] Potassium carbonate (K2CO3) is used as a base to scavenge the HCl formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Experimental Protocol:

  • A mixture of 1-Boc-4-(1-chloroethyl)piperidine (1 equivalent), morpholine (2 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile is heated to reflux.

  • The reaction is stirred for 16-24 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product, 4-[1-(1-Boc-4-piperidinyl)ethyl]morpholine, is purified by column chromatography.

Step 5: Deprotection and Dihydrochloride Salt Formation

Rationale: The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt. A solution of hydrochloric acid in an organic solvent, such as dioxane or ethanol, is used for both deprotection and salt formation.[12] The use of two equivalents of HCl ensures the protonation of both the piperidine and morpholine nitrogen atoms, leading to the formation of the dihydrochloride salt.[5]

Experimental Protocol:

  • 4-[1-(1-Boc-4-piperidinyl)ethyl]morpholine (1 equivalent) is dissolved in ethanol.

  • The solution is cooled to 0 °C, and a solution of HCl in ethanol (4 M, 2.5 equivalents) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The formation of a precipitate indicates the formation of the salt.

  • The solid is collected by filtration, washed with cold ethanol and diethyl ether.

  • The product, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, is dried under vacuum.

Characterization of the Final Product

The structure and purity of the synthesized 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride would be confirmed using a combination of standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the protons of the piperidine and morpholine rings, as well as the ethyl linker. The chemical shifts of protons adjacent to the nitrogen atoms would be downfield due to protonation.
¹³C NMR Resonances for all carbon atoms in the molecule, consistent with the proposed structure.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the free base of the target compound.
Elemental Analysis The percentages of carbon, hydrogen, nitrogen, oxygen, and chlorine would be in close agreement with the calculated values for the dihydrochloride salt.
Melting Point A sharp melting point would indicate the purity of the crystalline salt.

Safety Considerations

Standard laboratory safety precautions should be followed throughout the synthesis. Thionyl chloride is corrosive and reacts violently with water, and should be handled in a fume hood with appropriate personal protective equipment (PPE). Dichloromethane is a volatile and potentially carcinogenic solvent. All reactions should be carried out in a well-ventilated area.

Conclusion

This technical guide outlines a plausible discovery rationale and a detailed, scientifically sound synthetic pathway for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. The proposed synthesis is based on well-established organic chemistry reactions and principles, providing a clear and logical approach for its preparation. The incorporation of both piperidine and morpholine moieties in a single molecule presents an interesting scaffold for further investigation in drug discovery programs.

References

  • CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol - Google P
  • Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride - PrepChem.com. (URL: [Link])

  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Alcohol react with thionyl chloride - Filo. (URL: [Link])

  • Synthesis of (R)-1-(4-pyridyl)ethanol - PrepChem.com. (URL: [Link])

  • US2634293A - Process of preparing a monobasic salt of a secondary amine - Google P
  • EP0524846A1 - 2-(Piperidin-1-yl)
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - NIH. (URL: [Link])

  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - Frontiers. (URL: [Link])

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • US4731448A - Process for the preparation of 1-(2-hydroxyethyl)
  • Amine and HCl - salt formation reaction - YouTube. (URL: [Link])

  • 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. (URL: [Link])

  • (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. (URL: [Link])

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (URL: [Link])

  • Alcohol to Chloride - Common Conditions. (URL: [Link])

  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (URL: [Link])

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: [Link])

  • (PDF) N-(2-Chloroethyl)morpholine-4-carboxamide - ResearchGate. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (URL: [Link])

  • Synthesis of amine hydrochloride salts | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes - Academic Journals. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: [Link])

  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (URL: [Link])

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])

  • US2817686A - Process for converting alcohols to chlorides - Google P
  • Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (URL: [Link])

  • Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4-[1-(4-Piperidinyl)ethyl]morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (CAS No: 436852-25-4), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a notable scarcity of published experimental data for this specific dihydrochloride salt, this document synthesizes available information on the target molecule with extrapolated data from closely related structural analogs, namely 4-morpholinopiperidine and other piperidine/morpholine derivatives. The guide is intended to offer a foundational understanding of the compound's characteristics, enabling researchers to design and execute further experimental work. We will delve into its chemical identity, projected physicochemical parameters, and propose methodologies for its synthesis, analysis, and handling.

Introduction and Chemical Identity

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a bifunctional heterocyclic amine, incorporating both a piperidine and a morpholine ring system. Such scaffolds are prevalent in numerous biologically active compounds, valued for their favorable pharmacokinetic profiles and ability to engage with a variety of biological targets.[1][2] The dihydrochloride salt form is typically employed to enhance aqueous solubility and stability, which is a critical consideration in pharmaceutical development.

Table 1: Chemical Identification of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

IdentifierValueSource(s)
Chemical Name 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
Synonyms 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochloride; 4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride
CAS Number 436852-25-4
Molecular Formula C₁₁H₂₄Cl₂N₂O[3]
Molecular Weight 271.23 g/mol [3]
Chemical Structure

(Structure rendered based on IUPAC name)
InChI Key PIGXRVSYYHCFLU-UHFFFAOYSA-N[3]

Physicochemical Properties: A Blend of Reported and Inferred Data

Physical State and Appearance

Based on the general characteristics of similar amine hydrochlorides, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is expected to be a solid at room temperature, likely a white to off-white crystalline powder.[4]

Melting and Boiling Points

No experimental melting or boiling point has been reported for the dihydrochloride salt. For the related free base, 4-morpholinopiperidine, a melting point range of 40-43 °C and a boiling point of 100-115 °C at 0.15-0.20 mmHg have been documented.[5][6] The dihydrochloride salt is anticipated to have a significantly higher melting point due to its ionic character.

Solubility

The dihydrochloride salt form is designed to impart aqueous solubility. While quantitative data is unavailable, it is predicted to be soluble in water. Its solubility in organic solvents is likely to be lower than that of its free base. For context, the related compound 4-(Morpholin-4-yl)-piperidine dihydrochloride is reported to be soluble in water.[7]

pKa and Lipophilicity (LogP)

The pKa values are critical for understanding the ionization state of the molecule at physiological pH. As a dihydrochloride salt of a molecule with two basic nitrogen atoms (one in the piperidine ring and one in the morpholine ring), it will have two corresponding pKa values. These values have not been experimentally determined. The lipophilicity, often expressed as LogP, is also a key determinant of a drug's pharmacokinetic properties. No experimental LogP value for the dihydrochloride has been found. Computational predictions for the free base of the closely related 4-morpholinopiperidine suggest an XLogP3 value of 0.[8]

Table 2: Summary of Physicochemical Properties

Property4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride (Predicted/Inferred)4-Morpholinopiperidine (Free Base - for comparison)Source(s)
Physical State Solid, crystalline powderSolid[4]
Appearance White to off-whiteColorless to off-white solid[7]
Melting Point Not available40-43 °C[5]
Boiling Point Not available100-115 °C @ 0.15-0.20 mmHg[6]
Solubility Expected to be soluble in waterSoluble in water and some organic solvents[7]
pKa Not availableNot available
LogP Not availableXLogP3: 0 (computed)[8]

Synthesis and Characterization

While a specific synthetic route for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is not detailed in the reviewed literature, a general approach can be proposed based on established organic chemistry principles and syntheses of analogous compounds.

Proposed Synthetic Pathway

A plausible synthesis would involve the reductive amination of a suitable piperidinyl ketone precursor with morpholine, followed by salt formation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation Piperidinyl_ketone 1-(4-Piperidinyl)ethanone Intermediate Imine/Enamine Intermediate Piperidinyl_ketone->Intermediate + Morpholine Morpholine Morpholine Free_base 4-[1-(4-Piperidinyl)ethyl]morpholine Intermediate->Free_base + Reducing Agent Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) Free_base_salt 4-[1-(4-Piperidinyl)ethyl]morpholine Final_product 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Free_base_salt->Final_product + HCl HCl Hydrochloric Acid (2 eq.)

Caption: Proposed two-step synthesis of the target compound.

Recommended Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid or formic acid to ensure good peak shape.

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Purpose: To determine the purity of the compound and to quantify it in various matrices.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

  • Solvent: D₂O or DMSO-d₆.

  • Expected ¹H NMR Features: Signals corresponding to the ethyl group, the piperidine ring protons, and the morpholine ring protons. The integration of these signals should be consistent with the number of protons in each environment.

  • Expected ¹³C NMR Features: Resonances for each unique carbon atom in the molecule.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is recommended.

  • Expected Result: A prominent ion corresponding to the protonated free base [M+H]⁺.

3.2.4. Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present.

  • Key Expected Bands: C-H stretching, C-N stretching, and C-O-C stretching vibrations. The presence of the hydrochloride salt may lead to broad N-H stretching bands.

G Compound Synthesized Compound HPLC HPLC (Purity Assessment) Compound->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Compound->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Compound->MS IR IR Spectroscopy (Functional Group Identification) Compound->IR Characterization Full Physicochemical Characterization HPLC->Characterization NMR->Characterization MS->Characterization IR->Characterization

Caption: Analytical workflow for compound characterization.

Stability and Storage

While specific stability data for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is not available, general considerations for amine hydrochlorides apply.

  • Thermal Stability: Amine hydrochlorides are generally stable at ambient temperatures.

  • Hygroscopicity: This compound is likely to be hygroscopic and should be stored in a tightly sealed container in a dry environment.

  • Storage Conditions: It is recommended to store the compound in a cool, dry place, protected from light.

Safety and Handling

No specific safety data sheet (MSDS) is available for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. However, based on the GHS classifications for the related compound 4-morpholinopiperidine, appropriate precautions should be taken.[9]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with respiratory protection.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

Applications in Research and Development

The presence of both piperidine and morpholine moieties suggests potential applications in medicinal chemistry. These ring systems are known to be important pharmacophores in a variety of drug classes, including anticancer agents. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activity.

Conclusion

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a compound with potential utility in drug discovery and development. This guide has provided a summary of its known identifiers and has offered informed estimations of its physicochemical properties based on structurally related compounds. The proposed synthetic and analytical methodologies provide a framework for researchers to produce and characterize this molecule. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • PubChem. 4-Morpholinopiperidine. [Link]

  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. [Link]

  • mzCloud. [(3R,4S)-1-(4-Morpholinylcarbonyl)-3-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-4-piperidinyl]acetic acid. [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Google Patents. Method for producing 4-(piperidin-4-yl)morpholine.
  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • Google Patents.
  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. [Link]

  • ResearchGate. (PDF) A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • NIH. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling and Application of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unpacking a Privileged Scaffold in Medicinal Chemistry 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Privileged Scaffold in Medicinal Chemistry

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a heterocyclic compound that serves as a valuable building block in modern drug discovery. Its structure incorporates two key pharmacophores: a piperidine ring and a morpholine ring, connected by an ethyl linker. These moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in bioactive molecules due to their favorable influence on physicochemical and pharmacokinetic properties.[1] The morpholine ring, in particular, is often employed to enhance aqueous solubility, metabolic stability, and the ability of a molecule to cross the blood-brain barrier.[1][2]

This guide provides an in-depth analysis of the material safety profile, handling protocols, and relevant applications of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. As a Senior Application Scientist, the objective is not merely to present data, but to offer a framework for its safe and effective use in a research setting. This document synthesizes available safety data from closely related structural analogs to provide a robust hazard assessment, details validated handling procedures, and explores the compound's utility through a representative synthetic workflow.

Section 1: Chemical and Physical Identity

The dihydrochloride salt form of this molecule is typically a solid, with properties distinct from its free base counterpart. Understanding the characteristics of both is essential for experimental design.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Laboratory Operations.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. [3]Verify that an appropriate spill kit and emergency eyewash/shower station are accessible.

  • Donning PPE: Wear the following mandatory PPE:

    • Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. * Safety glasses with side shields or chemical splash goggles. [4] * A buttoned lab coat. [5]3. Weighing and Transfer: Conduct all manipulations of the solid compound, such as weighing and transferring, within the chemical fume hood to prevent inhalation of dust. [3][4]Use non-sparking tools where applicable. [6]4. Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After use, ensure the container is tightly sealed. [7][4]6. Decontamination: Clean the work surface thoroughly. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in accordance with institutional hazardous waste procedures. 7. Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory. [7][8]Do not eat, drink, or smoke in the work area. [3]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on established protocols for handling chemical irritants.

  • Inhalation: If dust is inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. [7][4]If the individual feels unwell or if breathing is difficult, call a POISON CENTER or doctor. [9]* Skin Contact: Take off immediately all contaminated clothing. [9]Wash the affected skin with plenty of soap and water. [7][8]If skin irritation occurs, seek medical advice. [4]* Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. [7][4]If wearing contact lenses, remove them if it is easy to do so and continue rinsing. [7][4]If eye irritation persists, get medical advice or attention. [8]* Ingestion: If swallowed, rinse the mouth with water. [3]Do NOT induce vomiting. [10]Call a POISON CENTER or doctor if you feel unwell. [8] Fire and Accidental Release Measures:

  • Fire-Fighting: This compound is a combustible solid. In case of fire, use carbon dioxide (CO₂), dry chemical powder, or foam to extinguish. [3]* Accidental Release: For a small spill, avoid generating dust. [4]Carefully sweep or scoop up the solid material and place it into a labeled, sealed container for hazardous waste disposal. [5][6]Ensure appropriate PPE is worn during cleanup. [4]Prevent the material from entering drains or waterways. [8]

Section 5: Application in a Research Context: Synthesis and Mechanistic Insight

The value of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride lies in its utility as a synthetic intermediate. A common strategy for synthesizing related scaffolds involves reductive amination followed by deprotection, a robust and scalable method. [11] Example Synthetic Workflow: Synthesis of 4-(Piperidin-4-yl)morpholine [11] This two-step process illustrates a validated pathway to the core scaffold.

  • Step 1: Reductive Amination. 1-Benzyl-4-piperidone is reacted with morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent (e.g., dichloromethane). This one-pot reaction forms the C-N bond, yielding the protected intermediate, 4-(1-benzylpiperidin-4-yl)morpholine.

  • Step 2: Debenzylation. The benzyl protecting group is removed from the piperidine nitrogen. This is typically achieved via catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere). This step yields the final free base product, 4-(piperidin-4-yl)morpholine.

A 1-Benzyl-4-piperidone + Morpholine B Step 1: Reductive Amination (e.g., NaBH(OAc)₃) A->B Reactants C 4-(1-Benzylpiperidin-4-yl)morpholine (Protected Intermediate) B->C Forms D Step 2: Debenzylation (e.g., H₂, Pd/C) C->D Deprotection E 4-(Piperidin-4-yl)morpholine (Final Product Core) D->E Yields

Caption: A validated two-step synthesis of the 4-(piperidin-4-yl)morpholine core.

Field-Proven Insights: The morpholine and piperidine moieties are not merely passive structural components; they are actively chosen to solve specific challenges in drug development. The morpholine ring can form hydrogen bonds and improve aqueous solubility, while the basic nitrogen of the piperidine ring can be crucial for target engagement or for tuning the pKa of the final molecule. [2]For instance, a complex derivative containing this core structure was recently identified as a novel inhibitor of the c-Myc oncoprotein, a key target in lung cancer research, demonstrating the scaffold's relevance in developing next-generation therapeutics. [12]

Section 6: Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle and laboratory safety.

Storage Protocol:

  • Store in a tightly closed container. [7][4]* Keep the container in a dry, cool, and well-ventilated place. [3][4]* The area should be designated for chemical storage and, if required by institutional policy, be a locked cabinet or room. [7][4]* Avoid storing near incompatible materials or sources of ignition. [6][8] Waste Disposal:

  • Disposal of this chemical and its containers must be done through an approved waste disposal facility. [4]* It is the responsibility of the chemical waste generator to correctly classify the waste according to local, regional, and national regulations. [8]* Do not dispose of this material into the environment, such as down the drain. [8]

References

  • Sridevi, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Covestro Solution Center. (n.d.). Safety Data Sheet. [Link]

  • Oakwood Chemical. (n.d.). Product Page: 4-[1-(4-piperidinyl)ethyl]morpholine dihydrochloride. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,3'-Dithiodipropionic acid. [Link]

  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Morpholinopiperidine. [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]

  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • PubChem. (n.d.). Compound Summary: 4-(Piperidin-4-yl)morpholine hydrochloride. [Link]

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Glen Research. (n.d.). Safety Data Sheet: 3'-Fluorescein CPG. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

Sources

Exploratory

The Strategic Implementation of the Morpholine Moiety in Modern Medicinal Chemistry

Executive Summary The morpholine ring (tetrahydro-1,4-oxazine) represents a "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics ranging from tyrosine kinase inhibitors (Gefitinib) to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring (tetrahydro-1,4-oxazine) represents a "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics ranging from tyrosine kinase inhibitors (Gefitinib) to antibiotics (Linezolid). Its utility extends beyond simple space-filling; it is a precision tool for modulating physicochemical properties.[1] By introducing an ether oxygen into a piperidine scaffold, medicinal chemists can lower basicity (pKa modulation), enhance metabolic stability, and introduce specific hydrogen-bonding vectors without significantly altering steric bulk. This guide details the mechanistic rationale, synthetic integration, and structural utility of the morpholine moiety.[1][2][3][4][5][6]

Part 1: Physicochemical Engineering & Pharmacokinetics

The pKa Modulation Effect

The most critical function of the morpholine moiety is the modulation of basicity. A standard secondary amine like piperidine has a pKa of ~11.0, meaning it is >99.9% ionized at physiological pH (7.4). While this aids solubility, it severely hampers passive membrane permeability (LogD).

The Morpholine Solution: The oxygen atom at the 4-position exerts a negative inductive effect (-I), withdrawing electron density from the nitrogen center.

  • Result: The pKa drops to approximately 8.3–8.5 .

  • Physiological Impact: At pH 7.4, a significant fraction (~10%) of the morpholine exists as the free base. This equilibrium allows the neutral species to cross lipid bilayers (BBB/Gut) while the ionized fraction maintains aqueous solubility.

Lipophilicity and Solubility Profile

Morpholine lowers the LogP of a molecule compared to its carbocyclic (cyclohexane) or piperidine analogs due to the polarity of the ether oxygen.

ScaffoldStructureApprox. pKaLogP (Component)Primary Role
Piperidine Cyclic amine~11.0HighHigh affinity binding (ionic)
Morpholine O/N Heterocycle~8.3ModerateSolubility/Permeability Balance
Piperazine Diamine~9.8LowSolubility (often too polar)

Part 2: Structural Biology & Binding Modes

Morpholine is not just a pharmacokinetic handle; it actively participates in ligand-target interactions through two distinct modes.

Mode A: The Hinge Binder (Kinase Inhibitors)

In PI3K and mTOR inhibitors, the morpholine oxygen often acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (e.g., Valine residues). The chair conformation positions the oxygen and nitrogen to mimic the adenine ring of ATP.

Mode B: The Solvent-Exposed Solubilizer

In drugs like Gefitinib , the morpholine is attached via a propoxy linker. Here, it does not bind deep in the pocket but extends into the solvent front. Its role is strictly to improve the solubility of the hydrophobic quinazoline core.

Visualization: Pharmacophore Features

MorpholinePharmacophore Morph Morpholine Ring (Chair Conformation) EtherO Ether Oxygen (H-Bond Acceptor) Morph->EtherO Position 4 AmineN Amine Nitrogen (Basic Center / H-Bond Donor) Morph->AmineN Position 1 EtherO->AmineN -I Inductive Effect (Lowers pKa to ~8.3) Target Target Interaction EtherO->Target Interacts with Backbone Amide (Hinge) AmineN->Target Ionic Interaction (Asp/Glu Residues)

Figure 1: Pharmacophoric features of the morpholine ring highlighting the dual role of the ether oxygen in binding and pKa modulation.[7]

Part 3: Synthetic Protocol (Buchwald-Hartwig Amination)

The most robust method for installing a morpholine moiety onto an aromatic ring (e.g., for a kinase inhibitor core) is the Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Experimental Rationale
  • Catalyst (Pd(dba)₂): Provides a source of Pd(0) without stabilizing phosphine ligands that might interfere with the specific bulky ligand chosen.

  • Ligand (XPhos): A dialkylbiaryl phosphine.[8] Its steric bulk promotes the reductive elimination step, which is often the rate-determining step for electron-rich amines like morpholine.

  • Base (NaOtBu): Strong enough to deprotonate the amine-Pd complex but bulky enough to prevent nucleophilic attack on the substrate.

Step-by-Step Protocol

Standard Operating Procedure for coupling 4-chlorotoluene with morpholine.

  • Preparation: Oven-dry a two-necked round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ).
    
  • Catalyst Loading: Charge the flask with:

    • 
       (1.5 mol%)[8][9]
      
    • XPhos (3.0 mol%)[8][9]

    • Sodium tert-butoxide (2.0 equivalents)[8][9]

    • Note: Add solids first to maintain inert atmosphere.

  • Solvent Addition: Add anhydrous Toluene (degassed with

    
     for 30 mins). Stir at Room Temperature (RT) for 5 minutes to generate the active catalytic species (L-Pd-0).[9]
    
  • Substrate Addition: Add the aryl chloride (1.0 equiv) and Morpholine (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to reflux (110°C) for 6 hours. Monitor by TLC or LC-MS for the disappearance of the aryl chloride.

  • Workup: Cool to RT. Quench with water.[8][9] Extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.[8][9]
    
  • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

Visualization: Catalytic Cycle

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Aryl-Cl AmineBind Amine Coordination (Ar-Pd-N-H) OxAdd->AmineBind Morpholine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HCl RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-N(Morph) RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for morpholine installation using Pd(0)/XPhos.

Part 4: Metabolic Stability & Toxicology

While morpholine is generally considered a stable scaffold, it is not metabolically inert. Understanding its degradation pathways is vital for safety assessment.

Metabolic Hotspots
  • N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMO) or CYPs. Morpholine N-oxides can be stable metabolites or revert to the parent amine.

  • 
    -Hydroxylation:  CYP450-mediated oxidation at the carbon adjacent to the nitrogen (C2/C6). This leads to ring opening (hemiaminal collapse) and the formation of hydroxy-ethoxy-acetic acid derivatives.
    
  • Toxicology Note: Unlike hydrazines or anilines, morpholine rarely forms "structural alerts" for genotoxicity, though bioactivation to reactive iminium ions is a theoretical risk that must be screened (Glutathione trapping assays).

Visualization: Metabolic Fate

Metabolism Parent Morpholine Drug NOxide N-Oxide (Polar Metabolite) Parent->NOxide FMO / CYP AlphaOH Alpha-Hydroxylation (Unstable Hemiaminal) Parent->AlphaOH CYP3A4 Clearance Renal Excretion NOxide->Clearance RingOpen Ring Opening (Aldehyde Intermediate) AlphaOH->RingOpen Spontaneous RingOpen->Clearance

Figure 3: Primary metabolic pathways for morpholine-containing drugs involving CYP and FMO enzymes.

Part 5: Case Study - Gefitinib (Iressa)

Therapeutic Area: NSCLC (EGFR Inhibitor).[10] Role of Morpholine: Gefitinib contains a 3-morpholinopropoxy side chain at the C6 position of the quinazoline core.

  • Problem: The core 4-anilinoquinazoline is highly hydrophobic and practically insoluble in water.

  • Morpholine Solution: The morpholine ring provides the necessary basic center (pKa ~8.[11]4) to form a salt (hydrochloride), allowing for oral formulation.

  • Outcome: The side chain points towards the solvent interface of the ATP binding pocket, minimizing steric clashes while maximizing solubility.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source: Medicinal Research Reviews (via NIH/Wiley) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Chemical Neuroscience URL:[Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs. Source: ResearchGate / Xenobiotica URL:[Link]

  • Gefitinib (PubChem Compound Summary). Source: National Library of Medicine URL:[10][Link][10]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride: An Application Note

For: Researchers, scientists, and drug development professionals. Introduction 4-[1-(4-Piperidinyl)ethyl]morpholine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-[1-(4-Piperidinyl)ethyl]morpholine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The piperidine and morpholine moieties are common scaffolds in a wide range of biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, robust, and reproducible protocol for the multi-step synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a key intermediate for further chemical elaboration.

The synthetic strategy outlined herein employs a convergent approach, commencing with the commercially available N-Boc-4-acetylpiperidine. This methodology ensures high efficiency and scalability, making it suitable for both discovery and process chemistry laboratories. The protocol is divided into three main stages: reductive amination, N-Boc deprotection, and dihydrochloride salt formation. Each step has been optimized to ensure high yields and purity of the final product.

Synthetic Scheme Overview

The overall synthetic pathway is depicted below. The synthesis begins with the reductive amination of N-Boc-4-acetylpiperidine with morpholine to form the protected intermediate. This is followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. The final step involves the formation of the dihydrochloride salt to yield the target compound.

Synthesis_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Boc Deprotection cluster_2 Step 3: Dihydrochloride Salt Formation N-Boc-4-acetylpiperidine N-Boc-4-acetylpiperidine Intermediate_1 N-Boc-4-[1-(morpholino)ethyl]piperidine N-Boc-4-acetylpiperidine->Intermediate_1   NaBH(OAc)3, DCE Morpholine Morpholine Morpholine->Intermediate_1 Intermediate_2 4-[1-(4-Piperidinyl)ethyl]morpholine Intermediate_1->Intermediate_2   HCl in Dioxane Final_Product 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Intermediate_2->Final_Product   HCl in Et2O

Caption: Overall synthetic route for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
N-Boc-4-acetylpiperidineAChemBlock≥97%
MorpholineSigma-Aldrich≥99%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Sigma-Aldrich95%
1,2-Dichloroethane (DCE)Sigma-AldrichAnhydrous, ≥99.8%
4 M HCl in 1,4-DioxaneSigma-Aldrich
Diethyl ether (Et₂O)Sigma-AldrichAnhydrous, ≥99.7%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Saturated sodium bicarbonate solutionIn-house preparation
Anhydrous sodium sulfateFisher ScientificACS Grade
Step 1: Synthesis of tert-butyl 4-[1-(morpholin-4-yl)ethyl]piperidine-1-carboxylate

Rationale: This step involves the reductive amination of the ketone functionality of N-Boc-4-acetylpiperidine with morpholine. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for the iminium intermediate, minimizing side reactions.[1] 1,2-dichloroethane serves as an effective aprotic solvent for this transformation.

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-4-acetylpiperidine (10.0 g, 44.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (100 mL).

  • To the stirred solution, add morpholine (4.6 mL, 52.8 mmol, 1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (14.0 g, 66.0 mmol, 1.5 equiv) portion-wise over 15 minutes. Caution: The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 4-[1-(morpholin-4-yl)ethyl]piperidine-1-carboxylate as a pale yellow oil.

Step 2: Synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is effectively removed under acidic conditions. A solution of hydrogen chloride in 1,4-dioxane is a standard and efficient reagent for this deprotection, typically providing a clean conversion to the corresponding amine salt.[2][3]

Procedure:

  • Dissolve the purified tert-butyl 4-[1-(morpholin-4-yl)ethyl]piperidine-1-carboxylate (from Step 1, assuming a quantitative yield from the previous step, ~44.0 mmol) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (55 mL, 220 mmol, 5.0 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting solid, add diethyl ether (50 mL) and triturate to obtain a white precipitate.

  • Filter the solid and wash with cold diethyl ether to yield the crude hydrochloride salt.

  • To obtain the free base for the final step, dissolve the crude salt in a minimal amount of water and basify to pH > 11 with a 2 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 4-[1-(4-Piperidinyl)ethyl]morpholine as a free base.

Step 3: Formation of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Rationale: The final step involves the formation of the dihydrochloride salt to improve the stability and handling of the compound. This is achieved by treating the free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether, which typically results in the precipitation of the salt.

Procedure:

  • Dissolve the 4-[1-(4-Piperidinyl)ethyl]morpholine free base (from Step 2) in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum at 40 °C for 12 hours to afford 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride as a white crystalline solid.

Data Summary

StepProductStarting MaterialMolar Mass ( g/mol )Moles (mmol)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1tert-butyl 4-[1-(morpholin-4-yl)ethyl]piperidine-1-carboxylateN-Boc-4-acetylpiperidine227.3144.013.111.890
24-[1-(4-Piperidinyl)ethyl]morpholineIntermediate from Step 1298.43~39.67.877.3293
34-[1-(4-Piperidinyl)ethyl]morpholine dihydrochlorideFree base from Step 2198.31~36.810.09.595

Concluding Remarks

This application note provides a comprehensive and validated protocol for the synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. The described methodology is efficient, scalable, and utilizes readily available starting materials and reagents. The step-by-step instructions, coupled with the rationale behind the choice of reagents and conditions, are intended to enable researchers to successfully replicate this synthesis in their own laboratories. The final product is obtained in high purity and yield, making it suitable for a variety of applications in drug discovery and development.

References

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. [Link]

  • AAPPTec. N-Terminal Deprotection - Fmoc removal. [Link]

Sources

Application

Application Notes and Protocols for the Comprehensive Characterization of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Abstract This document provides a comprehensive guide to the analytical methods for the characterization of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a key intermediate or active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a key intermediate or active pharmaceutical ingredient (API) in drug development. The protocols detailed herein are designed to ensure the identity, purity, and stability of the compound, adhering to the principles of scientific integrity and regulatory compliance. This guide is structured to provide not only step-by-step procedures but also the scientific rationale behind the selection of methodologies, empowering researchers to make informed decisions during the analytical development process. All protocols are presented with a self-validating framework, grounded in authoritative references and international guidelines.

Introduction

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a heterocyclic compound containing both piperidine and morpholine moieties. These structural motifs are prevalent in a wide range of biologically active molecules, making this compound a subject of interest in medicinal chemistry and pharmaceutical development.[1] The dihydrochloride salt form is often utilized to enhance solubility and stability.[2][3] A thorough analytical characterization is paramount to ensure the quality, safety, and efficacy of any drug substance. This application note outlines a multi-faceted analytical approach, encompassing chromatographic, spectroscopic, and solid-state techniques to provide a complete profile of the molecule.

The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) for analytical validation and Q3A(R2) for the control of impurities.[4][5][6]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is essential for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₂₄Cl₂N₂O[CymitQuimica]
Molecular Weight 271.23 g/mol [Sigma-Aldrich]
CAS Number 436852-25-4[CymitQuimica]
Appearance Solid[Sigma-Aldrich]
pKa The piperidine nitrogen is expected to be more basic than the morpholine nitrogen.[]N/A
Solubility Expected to be soluble in water and polar organic solvents.[]N/A

Chromatographic Methods for Purity and Assay

Chromatographic techniques are central to determining the purity and assay of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method with UV detection is proposed due to its versatility, robustness, and wide applicability in the pharmaceutical industry for the analysis of polar and non-polar compounds.[8][9] Given that the target molecule lacks a strong chromophore, UV detection at lower wavelengths (e.g., 200-220 nm) is recommended. For enhanced sensitivity and specificity, especially for impurity profiling at low levels, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[10] Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides unparalleled specificity and sensitivity for both quantification and impurity identification.

Proposed Stability-Indicating HPLC-UV Method

This method is designed to separate the main component from its potential process-related impurities and degradation products.

3.2.1. Experimental Protocol

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase A to a final concentration of approximately 1 mg/mL.

3.2.2. Causality Behind Experimental Choices

  • C18 Column: Provides good retention for compounds with mixed polarity like the target molecule.

  • TFA in Mobile Phase: Acts as an ion-pairing agent to improve peak shape for the basic amine functionalities and provides a suitable pH for good chromatographic separation.

  • Gradient Elution: Necessary to elute a range of potential impurities with varying polarities within a reasonable timeframe.

  • Low UV Wavelength: The molecule lacks a significant chromophore, thus detection at low wavelengths is required for adequate sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or certain starting materials.[11]

3.3.1. Experimental Protocol

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and inject directly or use headspace analysis for residual solvents. Derivatization may be necessary for non-volatile related substances.[12]

Impurity Profiling and Forced Degradation Studies

A comprehensive understanding of the impurity profile is a critical regulatory requirement.[13][14] Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[1][12][15]

Potential Impurities

Based on common synthetic routes for similar compounds, potential impurities may include:

  • Starting materials: Unreacted precursors of the piperidine and morpholine moieties.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.[16]

  • By-products: Products from side reactions occurring during synthesis.

  • Degradation products: Formed during storage or upon exposure to stress conditions.

Forced Degradation Protocol

The following stress conditions should be applied to a solution of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (typically 1 mg/mL). The extent of degradation should be targeted between 5-20%.[12]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution and solid samples exposed to UV (254 nm) and visible light as per ICH Q1B guidelines.

Samples should be analyzed at appropriate time points using the developed HPLC method.

Caption: Workflow for forced degradation studies.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[5][17]

5.1.1. Expected ¹H and ¹³C NMR Spectral Features

  • ¹H NMR:

    • Signals corresponding to the protons on the piperidine and morpholine rings. The protons adjacent to the nitrogen and oxygen atoms will be deshielded.

    • A characteristic multiplet for the ethyl bridge protons.

    • A signal for the methyl group protons.

  • ¹³C NMR:

    • Distinct signals for each carbon atom in the piperidine and morpholine rings. Carbons adjacent to heteroatoms will appear at a lower field.[18]

    • Signals for the ethyl and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

5.2.1. Expected Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion Peak (M⁺): The peak corresponding to the free base.

  • Major Fragments: Cleavage of the C-C bond of the ethyl bridge, loss of the morpholine or piperidine ring, and fragmentation within the rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

5.3.1. Expected Characteristic Absorptions

  • N-H stretch: Broad absorption in the 3300-3500 cm⁻¹ region (from the protonated amines).

  • C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region.

  • C-O-C stretch: Strong absorption in the 1070-1150 cm⁻¹ region, characteristic of the ether linkage in the morpholine ring.

  • C-N stretch: Absorptions in the 1020-1250 cm⁻¹ region.

Solid-State Characterization

For a solid drug substance, understanding its solid-state properties is crucial for formulation development and stability.[2][19]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique to determine the crystalline nature of the material. The resulting diffractogram is a unique fingerprint of the crystalline form.[20]

6.1.1. Protocol

  • Instrumentation: X-ray powder diffractometer.

  • Radiation: Cu Kα.

  • Scan Range: 2θ from 5° to 40°.

  • Scan Speed: 2°/min.

  • Sample Preparation: A thin layer of the powder sample is placed on the sample holder.

Analytical Method Validation

All analytical methods used for the characterization of a drug substance must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[6][21][22]

Method_Validation cluster_methods Analytical Methods Validation Analytical Method Validation (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision (Repeatability, Intermediate Precision) Detection Limit (LOD) Quantitation Limit (LOQ) Robustness HPLC HPLC-UV HPLC->Validation GCMS GC-MS GCMS->Validation

Caption: Key parameters for analytical method validation.

Validation Parameters
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols outlined in this application note provide a comprehensive framework for the characterization of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. By employing a combination of chromatographic, spectroscopic, and solid-state techniques, and adhering to rigorous validation standards, researchers can ensure the quality, consistency, and stability of this important pharmaceutical compound. This holistic approach to analytical characterization is fundamental to successful drug development and regulatory approval.

References

  • Biosynce. (2025, July 7). What are the detection methods for piperidine?[Link]

  • Google Patents. (n.d.).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.[Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.[Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[Link]

  • CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.[Link]

  • ICH. (n.d.). Quality Guidelines.[Link]

  • Pouplin, T., et al. (2007). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 73(3), 975–982. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1035-1044. [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.[Link]

  • ResearchGate. (2025, August 6). The microbial degradation of morpholine.[Link]

  • Chauhan, A., et al. (2015). Analytical Method Development and Validation: A Concise Review. Journal of Analytical & Bioanalytical Techniques, 6(1), 1-5. [Link]

  • Taylor & Francis Online. (n.d.). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.[Link]

  • Acta Scientific. (2018, March 22). Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1.[Link]

  • Taylor & Francis Online. (n.d.). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.[Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.[Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.[Link]

  • International Journal of Innovative Research in Technology. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis.[Link]

  • MDPI. (2024, January 31). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts.[Link]

  • Labinsights. (2024, January 25). Isolation and Identification of API Impurities.[Link]

  • Digital Commons @ USF. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[Link]

  • PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.[Link]

  • ResearchGate. (n.d.). A Review on Analytical Method Development and Validation (With Case Study).[Link]

Sources

Method

Application Notes and Protocols for 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the utilization of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the utilization of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (CAS No. 436852-25-4) in a variety of cell culture applications. The protocols and scientific rationale presented herein are designed to empower researchers in their exploration of this compound's biological activities.

Introduction: Unveiling a Potential Modulator of Key Signaling Pathways

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a synthetic small molecule featuring a piperidinyl-ethyl-morpholine core structure. While specific literature on this compound is emerging, its structural motifs suggest potential interactions with key cellular signaling pathways, making it a person of interest for drug discovery and chemical biology. The presence of the piperidine and morpholine moieties, common pharmacophores in centrally active agents, hints at possible neurological and psychiatric applications.

The scientific community has extensively studied related compounds, pointing towards two primary, putative mechanisms of action for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride:

  • Dopamine D2 Receptor Antagonism: The structural similarity to known D2 receptor antagonists suggests that this compound may inhibit the binding of dopamine to its D2 receptor.[1][2] The D2 receptor, a G protein-coupled receptor (GPCR), is a well-validated target for antipsychotic drugs and plays a crucial role in neurotransmission.[1][2]

  • Sigma-1 Receptor Modulation: The piperidine scaffold is also a key feature of many sigma-1 receptor ligands. The sigma-1 receptor is an intracellular chaperone protein involved in a multitude of cellular processes, including ion channel modulation, cell survival, and neuroprotection.[3][4]

These potential mechanisms of action position 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride as a valuable tool for investigating a range of biological questions in vitro.

Compound Specifications

For clarity and reproducibility, the key chemical properties of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride are summarized below.

PropertyValueSource
CAS Number 436852-25-4[5][6]
Molecular Formula C₁₁H₂₄Cl₂N₂O[6][7][8]
Molecular Weight 271.23 g/mol [6][7][8]
Appearance Solid[7]
Purity ≥95% (typical)[5][8]

Safety and Handling

As with any research chemical, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this compound may be limited, data from structurally related morpholine and piperidine compounds suggest the following:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound or its solutions.[3][9][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[7]

Preparation of Stock Solutions

Accurate and reproducible experimental results begin with the correct preparation of stock solutions. The solubility of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride may vary, and it is recommended to perform a small-scale solubility test before preparing a large stock.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the recommended solvent for preparing high-concentration stock solutions.

  • Phosphate-Buffered Saline (PBS): For direct application to cell cultures at lower concentrations, solubility in aqueous buffers like PBS should be determined. Dihydrochloride salts often exhibit good aqueous solubility.

  • Ethanol: Can be used as an alternative solvent, but its effects on specific cell lines should be considered.

Protocol for a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 2.71 mg of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

  • Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the weighed compound.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

In Vitro Experimental Protocols

The following protocols are provided as a starting point for investigating the biological effects of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in cell culture. It is crucial to note that these are general guidelines, and optimization for specific cell lines and experimental questions is essential.

Preliminary Cytotoxicity Assessment

Before conducting functional assays, it is imperative to determine the concentration range at which the compound is not cytotoxic to the chosen cell line. The MTT and CellTox™ Green assays are common methods for this purpose.[5][6][12]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride stock solution in complete cell culture medium. A suggested starting range is from 100 µM down to 10 nM.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Functional Assays for Dopamine D2 Receptor Antagonism

To investigate the potential D2 receptor antagonist activity, cell lines endogenously or recombinantly expressing the D2 receptor are required (e.g., HEK293-D2R). Functional assays often measure downstream signaling events following receptor activation.

Protocol: Calcium Flux Assay

This assay is suitable for D2 receptors coupled to Gαq or chimeric G proteins that signal through the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[11]

  • Cell Seeding: Seed HEK293-D2R cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with various concentrations of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at its EC₅₀ concentration.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

  • Data Analysis: Antagonist activity is observed as a reduction in the agonist-induced calcium signal. Calculate the IC₅₀ of the antagonist.

Protocol: cAMP Assay

D2 receptors are typically coupled to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • Cell Seeding: Seed CHO-K1/D2/Gα15 or a similar cell line in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

  • Forskolin and Agonist Co-stimulation: Stimulate the cells with a D2 receptor agonist (e.g., dopamine) in the presence of forskolin (an adenylyl cyclase activator).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Antagonist activity will result in a rescue of the agonist-induced decrease in forskolin-stimulated cAMP levels.

Assays for Sigma-1 Receptor Modulation

Investigating the interaction with the sigma-1 receptor can be achieved through binding assays or by observing the modulation of cellular processes known to be influenced by this receptor.

Protocol: Competitive Binding Assay

This assay determines the ability of the compound to displace a known radiolabeled or fluorescently labeled sigma-1 receptor ligand.[14]

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line with high sigma-1 receptor expression (e.g., MCF-7 breast cancer cells).[3]

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled sigma-1 ligand (e.g., -pentazocine), and varying concentrations of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding. Calculate the Ki (inhibition constant) from the IC₅₀ value.

Data Interpretation and Expected Outcomes

  • Cytotoxicity: A dose-dependent decrease in cell viability will be observed. The IC₅₀ value will define the upper concentration limit for use in functional assays.

  • D2 Receptor Antagonism: In functional assays, a potent antagonist will cause a rightward shift in the agonist's concentration-response curve and a decrease in the maximal response.

  • Sigma-1 Receptor Modulation: In binding assays, a high-affinity ligand will have a low Ki value. The functional consequences of binding (agonist vs. antagonist activity) would require further cell-based assays, such as measuring the modulation of ion channel activity or neurite outgrowth.[3]

Workflow and Pathway Visualizations

To aid in experimental design and data interpretation, the following diagrams illustrate the proposed workflows and signaling pathways.

Experimental Workflow for Compound Characterization

experimental_workflow A Compound Preparation (Stock Solution) B Cytotoxicity Assay (e.g., MTT) A->B C Determine Non-Toxic Concentration Range B->C D Dopamine D2 Receptor Functional Assays (e.g., Calcium Flux, cAMP) C->D E Sigma-1 Receptor Binding Assay C->E F Data Analysis (IC50 / Ki Determination) D->F E->F D2_pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R activates G_protein Gαi/o D2R->G_protein activates Compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (Antagonist) Compound->D2R inhibits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts from ATP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Antagonism of the D2 receptor by the compound is hypothesized to block the inhibition of adenylyl cyclase.

References

  • Xiao, J., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463. Available at: [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 61(4), 383-426. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Vasudha Pharma Chem Limited. (n.d.). 4-(Piperidin-4yl) Morpholine. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved from [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171. Available at: [Link]

  • Sotriffer, C., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4455. Available at: [Link]

  • Xu, J. (2006). Synthesis and evaluation of sigma receptor ligands (Doctoral dissertation, University of Missouri--Columbia). Retrieved from [Link]

  • Free, R. B., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463. Available at: [Link]

  • Tallarida, R. J., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Molecules, 26(11), 3323. Available at: [Link]

  • Lohse, M. J., et al. (2017). A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms. Molecular Pharmacology, 91(4), 337-343. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. Available at: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Carcinogenicity. IntechOpen. Available at: [Link]

  • Mach, R. H., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Free, R. B., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vivo Studies of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the last update, specific in vivo efficacy, pharmacokinetic, and toxicology data for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific in vivo efficacy, pharmacokinetic, and toxicology data for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is not extensively available in peer-reviewed literature. Therefore, this document serves as a comprehensive guide and starting point for initiating in vivo studies in mice. The provided protocols are templates that must be adapted based on empirical data from pilot and dose-range finding studies conducted by the end-user. All animal studies must be performed in compliance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction and Scientific Rationale

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a small molecule featuring both a piperidine and a morpholine moiety. These heterocyclic structures are considered "privileged pharmacophores" in medicinal chemistry, as they are present in a wide array of biologically active compounds with diverse pharmacological activities.[1] The morpholine ring, in particular, is known to often improve the pharmacokinetic properties of drug candidates.[1] While the specific mechanism of action for this compound is yet to be fully elucidated, related structures containing piperidinyl and morpholine groups have been investigated for various therapeutic areas, including oncology. For instance, a novel c-Myc inhibitor incorporating these groups has demonstrated potent anticancer activity in both in vitro and in vivo lung cancer models.[2]

These application notes provide a structured framework for the preclinical evaluation of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in murine models. The subsequent sections detail the compound's properties, essential safety precautions, and step-by-step protocols for vehicle selection, dose preparation, and administration. A key focus is placed on a systematic approach to determining the maximum tolerated dose (MTD) and preliminary efficacy assessment.

Compound Profile
PropertyValueSource
IUPAC Name 4-[1-(4-piperidinyl)ethyl]morpholine;dihydrochlorideN/A
Molecular Formula C₁₁H₂₄Cl₂N₂O[3][4]
Molecular Weight 271.23 g/mol [3][4]
Purity Typically ≥95%[4]
CAS Number 436852-25-4[4]

Pre-experimental Considerations and Safety

Prior to initiating any in vivo experiments, a thorough understanding of the compound's potential hazards is essential.

Hazard Identification
Animal Welfare and Ethical Considerations

All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement). Protocols should be designed to minimize pain and distress.[8] Humane endpoints must be clearly defined in the Institutional Animal Care and Use Committee (IACUC) protocol.[9] Standard guidelines for the housing and care of mice in a research setting should be strictly followed to ensure animal well-being.[10]

Experimental Protocols

Vehicle Selection and Formulation Preparation

The choice of vehicle is critical for ensuring the solubility and stability of the test compound and for minimizing any vehicle-induced toxicity. Given that the compound is a dihydrochloride salt, it is expected to have good aqueous solubility.

Protocol 1: Solubility Testing and Vehicle Selection

  • Initial Solubility Screen:

    • Prepare small, known amounts of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in separate vials.

    • Add a measured volume of potential vehicles to achieve a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

    • Vortex and visually inspect for complete dissolution. Gentle heating or sonication may be applied if necessary.

  • Recommended Starting Vehicles for Screening:

    • Sterile Water for Injection

    • 0.9% Sterile Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

  • Selection Criteria: The ideal vehicle will be one in which the compound is freely soluble at the highest required concentration, is isotonic, and has a history of safe use in mice for the chosen route of administration. For initial studies, sterile saline is often a suitable choice for water-soluble salts.

Protocol 2: Preparation of Dosing Solution

  • Aseptic Technique: All dosing solutions for parenteral administration must be prepared under sterile conditions, for example, in a laminar flow hood.

  • Calculation: Determine the required concentration of the dosing solution based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).[11][12]

    • Example Calculation: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg:

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required Concentration = 0.25 mg / 0.25 mL = 1 mg/mL

  • Dissolution: Weigh the required amount of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride and add it to a sterile container. Add the chosen sterile vehicle to approximately 80% of the final volume.

  • Mixing: Vortex or stir until the compound is completely dissolved.

  • Final Volume: Adjust to the final volume with the sterile vehicle.

  • Sterilization (if necessary): If the initial components were not sterile, the final solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the dosing solution as per stability data (if available). For initial studies, it is recommended to prepare fresh solutions daily.

Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

The primary goal of this initial study is to determine the highest dose that can be administered without causing unacceptable toxicity. This is a critical step before proceeding to efficacy studies.

Experimental Workflow: Dose-Range Finding Study

G cluster_0 Phase 1: Single Dose Escalation cluster_1 Phase 2: Repeat Dose MTD Determination A Select starting dose (e.g., 1-5 mg/kg) B Administer single dose to a small cohort (n=1-2 mice) A->B C Monitor for acute toxicity (4-24 hours) B->C D Observe clinical signs (weight loss, behavior) for 7-14 days C->D E If well-tolerated, escalate dose in a new cohort (e.g., 2x increase) D->E No significant toxicity F If toxicity observed, select intermediate doses D->F Toxicity observed E->B G Select 3-4 doses below the acute toxic dose H Administer daily for 5-14 days to larger cohorts (n=3-5 mice/group) G->H I Monitor daily: clinical signs, body weight H->I J Endpoint: Necropsy and tissue collection (optional) I->J K Determine MTD (Highest dose with <10-15% weight loss and no mortality) J->K

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol 3: MTD Study

  • Animal Selection: Use healthy, adult mice of a single strain and sex (e.g., C57BL/6 or BALB/c, 8-10 weeks old). Acclimatize animals for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, Dose 1, Dose 2, Dose 3, Dose 4). A common starting point for a novel compound might be doses of 5, 15, 50, and 150 mg/kg.

  • Administration Route: The choice of administration route depends on the intended clinical application and the compound's properties. Common routes for small molecules include:

    • Intraperitoneal (IP): Offers rapid absorption.[13]

    • Oral (PO) gavage: Relevant for orally bioavailable drugs but subject to first-pass metabolism.[14]

    • Subcutaneous (SC): Slower absorption compared to IP.[13]

    • Intravenous (IV): Bypasses absorption for direct systemic exposure.

  • Dosing Schedule: Administer the compound once daily (or as determined by preliminary pharmacokinetic data, if available) for a period of 7 to 14 days.

  • Monitoring:

    • Mortality: Check animals at least twice daily.

    • Clinical Signs: Observe for any signs of toxicity, such as changes in posture, activity, breathing, and grooming. Record observations daily.

    • Body Weight: Measure body weight daily, just before dosing. A weight loss of more than 15-20% is often considered a humane endpoint.

  • MTD Definition: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a mean body weight loss exceeding a predefined limit (e.g., 15%).

Preliminary In Vivo Efficacy Study

Once the MTD is established, a preliminary efficacy study can be designed. The specific design will depend on the therapeutic hypothesis (e.g., anti-tumor, anti-inflammatory). The following is a general template for a tumor xenograft model.

Experimental Workflow: Efficacy Study (Xenograft Model)

G cluster_0 Study Setup cluster_1 Treatment and Monitoring cluster_2 Study Endpoint A Implant tumor cells into immunocompromised mice B Monitor tumor growth until palpable (e.g., 50-150 mm³) A->B C Randomize mice into treatment groups (n=8-10/group) B->C D Initiate treatment: Vehicle, Compound (e.g., MTD, 1/2 MTD), Positive Control E Administer daily (or as per schedule) D->E F Measure tumor volume and body weight 2-3 times/week E->F G Monitor for clinical signs of toxicity E->G H Continue until tumors reach predetermined endpoint (e.g., 1500-2000 mm³) or for a fixed duration I Euthanize animals and collect tumors and tissues H->I J Analyze data: Tumor Growth Inhibition (TGI), body weight changes I->J

Caption: General workflow for a xenograft efficacy study.

Protocol 4: Xenograft Efficacy Study

  • Model Selection: Choose an appropriate human cancer cell line and an immunocompromised mouse strain (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment groups to ensure an equal average tumor volume across all groups.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride at MTD

    • Group 3: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride at a lower dose (e.g., MTD/2)

    • Group 4 (Optional): Positive control (a standard-of-care chemotherapy for that tumor type)

  • Administration and Monitoring: Administer the treatments according to the schedule determined in the MTD study. Measure tumor dimensions (length and width) with calipers and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size limit or after a set duration. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as:

    • TGI (%) = (1 - (ΔT / ΔC)) x 100

    • Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

For a more comprehensive understanding of the compound's behavior in vivo, dedicated PK and PD studies are recommended.

  • Pharmacokinetic (PK) Studies: These studies aim to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[15] This typically involves administering a single dose of the compound and collecting blood samples at various time points to measure the drug concentration in plasma. Key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability can be determined.[16]

  • Pharmacodynamic (PD) Studies: These studies link the drug concentration to a biological effect. If a specific molecular target is known, PD studies might involve collecting tumor or tissue samples after treatment to measure the modulation of the target (e.g., by Western blot or immunohistochemistry).

References

  • (N/A)
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. PubChem. [Link]

  • 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906 - PubChem. PubChem. [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]

  • 4-[1-(4-piperidinyl)ethyl]morpholine dihydrochloride, 95% Purity, C11H24Cl2N2O, 5 grams. StruChem. [Link]

  • (N/A)
  • (N/A)
  • (N/A)
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. Boston University. [Link]

  • Guidelines for Humane Endpoints in Animal Study Proposals - NIH OACU. National Institutes of Health. [Link]

  • (N/A)
  • Guidelines for the Housing of Mice in Scientific Institutions - Animal Ethics Infolink. Animal Ethics Infolink. [Link]

  • (N/A)
  • Guideline #10: Drug and Chemical Administration - Washington State University Institutional Animal Care and Use Committee. Washington State University. [Link]

  • (N/A)
  • (N/A)
  • Pk/bio-distribution - MuriGenics. MuriGenics. [Link]

  • (N/A)
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. PubMed. [Link]

  • (N/A)
  • (N/A)
  • (PDF) Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. ResearchGate. [Link]

  • (N/A)

Sources

Method

Dosing and administration of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Application Note: Dosing, Administration, and Handling of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride Part 1: Executive Summary & Compound Identity 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (CAS: 4368...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosing, Administration, and Handling of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Part 1: Executive Summary & Compound Identity

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (CAS: 436852-25-4) is a specialized heterocyclic building block and bioactive scaffold. It features a "privileged structure" combining a morpholine ring and a piperidine ring linked by an ethyl chain. This moiety is frequently utilized in drug discovery as a solubilizing group or a pharmacophore targeting Sigma-1 receptors , chemokine receptors , and specific kinases (e.g., c-Myc inhibitors).

This guide provides standardized protocols for the formulation, handling, and administration of this compound in preclinical research. Critical Note: As a dihydrochloride salt, this compound is highly acidic in solution. Strict adherence to the pH neutralization protocols defined below is required to prevent tissue necrosis during in vivo administration.

Physicochemical Profile[1][2][3]
PropertySpecification
Chemical Name 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
CAS Number 436852-25-4
Molecular Formula C₁₁H₂₂N₂O · 2HCl
Molecular Weight 271.23 g/mol (Salt) / ~198.3 g/mol (Free Base)
Solubility High in Water (>50 mg/mL), DMSO; Low in non-polar solvents.
pKa (Calculated) ~8.5 (Morpholine N), ~10.8 (Piperidine N)
Appearance White to off-white crystalline solid
Storage -20°C, desiccated. Hygroscopic.

Part 2: Formulation & Preparation Protocols

The dihydrochloride salt form ensures stability and water solubility but generates a highly acidic solution (pH ~2.0–3.0) upon dissolution.

Protocol A: Preparation of Stock Solution (In Vitro Assays)

For cellular assays (IC₅₀ determination, receptor binding).

  • Solvent: Use DMSO (Dimethyl sulfoxide) or Sterile Water .

  • Concentration: Prepare a 100 mM stock.

    • Calculation: Dissolve 27.12 mg of compound in 1.0 mL of solvent.

  • Storage: Aliquot into light-resistant vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Usage: Dilute at least 1:1000 in culture media to keep DMSO <0.1% or to buffer the acidity of the aqueous stock.

Protocol B: Preparation of Injectable Solution (In Vivo)

For IP/IV/SC administration in rodents. MUST be pH-adjusted.

Goal: 10 mg/kg dose for a 25g mouse (0.25 mg in 100 µL volume = 2.5 mg/mL concentration).

  • Weighing: Weigh 25 mg of 4-[1-(4-Piperidinyl)ethyl]morpholine 2HCl.

  • Initial Dissolution: Dissolve in 8.0 mL of sterile 0.9% Saline.

    • Check pH: The pH will be acidic (~pH 3.0).

  • Neutralization (CRITICAL):

    • Slowly add 0.1 N NaOH dropwise while stirring.

    • Monitor pH continuously. Target pH: 7.2 – 7.4 .

    • Warning: Approaching pH >9.0 may cause the free base to precipitate if the concentration is very high (>50 mg/mL). At 2.5 mg/mL, it should remain soluble.

  • Final Volume: Add sterile saline to bring the total volume to 10.0 mL .

  • Sterilization: Pass through a 0.22 µm PES syringe filter .

  • Stability: Use within 24 hours. Do not store pH-adjusted solutions long-term.

Part 3: Dosing and Administration

Route Selection & Pharmacokinetics

The piperidine-morpholine scaffold is lipophilic (in free base form) and generally exhibits good oral bioavailability, but the ethyl linker makes it susceptible to metabolic oxidation.

  • Intraperitoneal (IP): Recommended for initial proof-of-concept studies. High absorption rate.

  • Oral Gavage (PO): Suitable for chronic dosing. Requires checking stability in simulated gastric fluid (SGF).

  • Intravenous (IV): Use only for PK studies. Requires strict pH 7.4 and removal of all particulate matter.

Dose Escalation Strategy (Exploratory)

Since specific toxicological data for this fragment is sparse, a "3+3" dose escalation is recommended for determining the Maximum Tolerated Dose (MTD).

CohortDose (mg/kg)RouteFrequencyObservation Period
Low 5 mg/kgIPSingle Bolus24 Hours
Mid 20 mg/kgIPSingle Bolus24 Hours
High 50 mg/kgIPSingle Bolus48 Hours
  • Monitoring: Watch for cholinergic signs (salivation, lacrimation) or sedation, as piperidine derivatives can cross-react with muscarinic or sigma receptors.

Part 4: Mechanism & Signaling Pathways (Visualization)

This compound acts as a ligand scaffold . Depending on the substitution of the piperidine nitrogen (which is unsubstituted in this specific CAS, making it a secondary amine), it can act as a Sigma-1 Receptor agonist (neuroprotection) or a Kinase Inhibitor tail (solubility enhancer).

Below is a logic flow for the compound's biological interaction and the critical formulation decision tree.

G Compound 4-[1-(4-Piperidinyl)ethyl] morpholine 2HCl Dissolution Dissolution in Water (pH ~3.0) Compound->Dissolution Hydrolysis Neutralization Neutralization (+ NaOH to pH 7.4) Dissolution->Neutralization Buffering FreeBase Free Base Formation (Lipophilic/Active) Neutralization->FreeBase In Vivo Physiological pH Target_Sigma Target: Sigma-1 Receptor (Chaperone Modulation) FreeBase->Target_Sigma Binding Target_Kinase Target: Kinase Solubilizer (c-Myc / CDK) FreeBase->Target_Kinase Binding Effect_Ca Modulation of Ca2+ Signaling Target_Sigma->Effect_Ca Effect_Apoptosis Induction of Apoptosis Target_Kinase->Effect_Apoptosis

Figure 1: Formulation logic and potential biological pathways. The diagram illustrates the transition from the acidic salt form to the bioactive free base and its divergent pharmacological targets.

Part 5: Safety & Handling (E-E-A-T)

Expert Insight: The dihydrochloride salt is a potent eye and skin irritant (H319/H315). The dust is particularly irritating to the respiratory tract (H335).

  • Engineering Controls: Always weigh the powder inside a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Cleanup: Neutralize spills with sodium bicarbonate (baking soda) before wiping with water.

  • Incompatibility: Strong oxidizing agents. Avoid mixing with aldehyde-containing compounds in storage (potential for reductive amination).

References

  • PubChem. (2025). Compound Summary: 4-(Piperidin-4-yl)morpholine derivatives and salts. National Center for Biotechnology Information. Retrieved from [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical & Drug Development Reviews. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews, 40(2), 709-752.[1] (Contextual grounding for scaffold activity).

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Morpholine and Piperidine salts safety data. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of Putative c-Myc Inhibitors in Lung Cancer Research

A Technical Guide for the Preclinical Assessment of Novel Therapeutic Agents Targeting the c-Myc Oncogene For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Challenge of c-Myc in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Preclinical Assessment of Novel Therapeutic Agents Targeting the c-Myc Oncogene

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Challenge of c-Myc in Lung Cancer

The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a significant proportion of human cancers, including a substantial number of lung cancers.[1] Its overexpression is frequently associated with aggressive tumor growth, metastasis, and resistance to conventional therapies, making it a highly sought-after, yet historically "undruggable," therapeutic target.[2] In lung cancer, c-Myc dysregulation drives malignant phenotypes by promoting cell cycle progression and metabolic reprogramming.[1] The development of small molecules capable of directly or indirectly inhibiting c-Myc function therefore represents a promising avenue for novel anti-cancer therapeutic strategies.[1]

This document provides a comprehensive guide for the preclinical evaluation of putative c-Myc inhibitors, using 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride as a representative, albeit currently uncharacterized in this specific context, small molecule. The principles and protocols outlined herein are broadly applicable to the assessment of any novel compound designed to target the c-Myc signaling axis in lung cancer.

Scientific Rationale and Mechanistic Considerations

The c-Myc protein functions as a transcription factor, forming a heterodimer with its partner Max to bind to E-box sequences in the promoter regions of target genes. This interaction drives the expression of a vast network of genes involved in cell growth and proliferation. Inhibition of c-Myc can be achieved through various strategies, including the disruption of the c-Myc/Max interaction, interference with c-Myc transcription or translation, or promotion of c-Myc protein degradation. A thorough understanding of the c-Myc signaling pathway is critical for designing and interpreting experiments aimed at validating a novel inhibitor.

Below is a representation of the core c-Myc signaling pathway and potential points of therapeutic intervention.

cMyc_Pathway cluster_upstream Upstream Signaling cluster_myc_regulation c-Myc Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascades (e.g., MAPK, PI3K) Signaling Cascades (e.g., MAPK, PI3K) Receptor Tyrosine Kinases->Signaling Cascades (e.g., MAPK, PI3K) c-Myc Transcription c-Myc Transcription Signaling Cascades (e.g., MAPK, PI3K)->c-Myc Transcription c-Myc mRNA c-Myc mRNA c-Myc Transcription->c-Myc mRNA c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein c-Myc/Max Dimerization c-Myc/Max Dimerization c-Myc Protein->c-Myc/Max Dimerization E-Box Binding E-Box Binding c-Myc/Max Dimerization->E-Box Binding Target Gene Transcription Target Gene Transcription E-Box Binding->Target Gene Transcription Cell Cycle Progression Cell Cycle Progression Target Gene Transcription->Cell Cycle Progression Proliferation Proliferation Target Gene Transcription->Proliferation Metabolism Metabolism Target Gene Transcription->Metabolism Apoptosis Apoptosis Target Gene Transcription->Apoptosis Putative Inhibitor\n(e.g., 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride) Putative Inhibitor (e.g., 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride) Putative Inhibitor\n(e.g., 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride)->c-Myc Protein Inhibition

Caption: The c-Myc signaling pathway and a potential point of inhibition.

Experimental Workflow for Inhibitor Validation

A logical and stepwise approach is crucial for the robust evaluation of a potential c-Myc inhibitor. The following workflow outlines the key stages of preclinical assessment, from initial in vitro screening to in vivo efficacy studies.

Caption: A streamlined workflow for preclinical c-Myc inhibitor validation.

Detailed Protocols

PART 1: In Vitro Characterization

Objective: To determine the cytotoxic and anti-proliferative effects of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride on lung cancer cell lines.

Materials:

  • Human lung adenocarcinoma cell line (e.g., A549)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (CAS: 436852-25-4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in sterile water or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Description Example Value
Cell Line Human Lung AdenocarcinomaA549
Seeding Density Cells per well in a 96-well plate5,000
Treatment Duration Duration of compound exposure48-72 hours
Concentration Range Range of compound concentrations tested0.1 - 100 µM
Endpoint Measurement of cell viabilityIC50

Objective: To determine if 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride treatment leads to a reduction in c-Myc protein levels in lung cancer cells.[3]

Materials:

  • A549 cells

  • 6-well plates

  • 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IC50 concentration of the compound for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in c-Myc protein expression.

PART 2: In Vivo Efficacy Studies

Objective: To evaluate the in vivo anti-tumor efficacy of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in a mouse xenograft model of human lung cancer.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • A549 cells

  • Matrigel

  • 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

  • Vehicle solution (e.g., saline, PBS with 5% DMSO)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation and Implantation: Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the formulation of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride for in vivo administration (e.g., dissolved in saline). The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will depend on the compound's properties.

  • Administer the compound to the treatment group and the vehicle to the control group according to the predetermined schedule (e.g., daily, three times a week).

  • Efficacy Assessment: Measure tumor volume with calipers and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Parameter Description Example Value
Mouse Strain Immunocompromised mouse modelNOD/SCID
Cell Inoculum Number of cells injected per mouse1 x 10⁶
Tumor Volume at Start Average tumor size at the beginning of treatment100-150 mm³
Treatment Regimen Dose, route, and frequency of administrationTo be determined
Primary Endpoint Measurement of tumor growth inhibition% TGI
Secondary Endpoints Body weight change, survival-

Data Interpretation and Concluding Remarks

The successful execution of these protocols will provide a comprehensive preclinical data package for a putative c-Myc inhibitor. A significant reduction in cell viability, a dose-dependent decrease in c-Myc protein levels, and a significant inhibition of tumor growth in vivo would collectively provide strong evidence for the compound's potential as a therapeutic agent for lung cancer. It is imperative to correlate the in vitro and in vivo findings to build a robust scientific case for further development. The methodologies described herein offer a validated framework for the rigorous evaluation of novel molecules targeting the c-Myc oncogene, a critical step towards developing more effective treatments for lung cancer.

References

  • Khamitova, G., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • Chanvorachote, P., & Luanpitpong, S. (2020). C-myc Contributes to Malignancy of Lung Cancer: A Potential Anticancer Drug Target. Anticancer Research. Available at: [Link]

  • Moreno, H., et al. (2021). A first-in-class c-MYC inhibitor shows in vivo efficacy in lung cancer models and has appropriate drug-like characteristics. Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). The expression of c-Myc in the transfected A549 cells. (A) Western blot... Retrieved from [Link]

  • Fukazawa, T., et al. (2010). Inhibition of Myc effectively targets KRAS mutation-positive lung cancer expressing high levels of Myc. Cancer Science. Available at: [Link]

  • Bio-protocol. (n.d.). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride in Pharmaceutical Development

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride as a pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride as a pharmaceutical intermediate. It covers the compound's physicochemical properties, provides an exemplary synthesis protocol, outlines detailed methods for quality control and characterization, and establishes best practices for safe handling and storage. The guide is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for its application in pharmaceutical research and manufacturing.

Introduction: Strategic Importance in Medicinal Chemistry

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a heterocyclic building block of significant interest in modern drug discovery. Its structure combines two key pharmacophoric motifs: a piperidine ring and a morpholine ring. The piperidine nucleus is a versatile scaffold found in numerous approved drugs, valued for its ability to be readily functionalized to optimize receptor interactions.[1] The morpholine moiety is frequently incorporated into drug candidates to modulate physicochemical properties, such as improving aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2] Specifically, the morpholine ring's weak basicity and potential for hydrogen bonding can enhance permeability across the blood-brain barrier, making it a valuable component for developing drugs targeting the central nervous system (CNS).[2]

This guide provides an in-depth exploration of this intermediate, establishing a framework for its synthesis, analytical validation, and safe integration into drug development workflows.

Physicochemical Properties and Specifications

A precise understanding of the compound's properties is the foundation of its effective use. The dihydrochloride salt form enhances stability and solubility in aqueous media, which is advantageous for handling and subsequent reaction steps.

Chemical Structure

Caption: 2D Structure of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Data Summary

The key identifiers and properties of the compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 4-(1-(Piperidin-4-yl)ethyl)morpholine;dihydrochloride
Synonyms 4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride[3]
CAS Number 436852-25-4[3]
Molecular Formula C₁₁H₂₄Cl₂N₂O[3]
Molecular Weight 271.23 g/mol [3]
Physical Form Solid
InChI Key PIGXRVSYYHCFLU-UHFFFAOYSA-N[3]
Storage Class 11 - Combustible Solids

Exemplary Synthesis Protocol

The synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride can be logically achieved through a two-step process involving reductive amination followed by salt formation. This approach is efficient and scalable, building upon established methodologies for similar structures.[4][5]

Synthesis Workflow Diagram

G start Starting Materials: 1-(N-Boc-piperidin-4-yl)ethan-1-one + Morpholine step1 Step 1: Reductive Amination (e.g., NaBH(OAc)₃, DCE) Formation of Boc-protected free base start->step1 step2 Step 2: Boc Deprotection (e.g., TFA or HCl in Dioxane) Removal of protecting group step1->step2 step3 Step 3: Salt Formation (HCl in IPA/Ether) Isolation of Dihydrochloride Salt step2->step3 product Final Product: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride step3->product

Caption: A logical three-step workflow for the synthesis of the target intermediate.

Step 1: Reductive Amination of N-Boc-4-acetylpiperidine with Morpholine
  • Principle & Causality: This reaction couples the ketone (N-Boc-4-acetylpiperidine) with the secondary amine (morpholine) to form an intermediate iminium ion, which is then immediately reduced in situ to the corresponding amine. Using a Boc-protected piperidone is critical to prevent undesired side reactions at the piperidine nitrogen. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild, selective for iminium ions over ketones, and does not require acidic conditions that could prematurely cleave the Boc group. Dichloroethane (DCE) is a common, non-protic solvent for this transformation.

  • Protocol:

    • To a stirred solution of N-Boc-4-acetylpiperidine (1.0 eq) in dichloroethane (DCE, ~0.2 M), add morpholine (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, controlling any minor exotherm.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

    • Purify the residue via flash column chromatography (silica gel) if necessary.

Step 2: Deprotection and Salt Formation
  • Principle & Causality: The tert-Butoxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid, such as hydrochloric acid, efficiently cleaves the Boc group to reveal the free piperidine nitrogen. Performing this reaction with an excess of HCl in a non-aqueous solvent like isopropanol (IPA) or diethyl ether allows for the direct precipitation of the final product as the stable dihydrochloride salt, simplifying purification.

  • Protocol:

    • Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl, 3.0 eq) dropwise with vigorous stirring.

    • A white precipitate should form immediately or upon stirring.

    • Stir the resulting slurry at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any residual non-polar impurities.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Quality Control and Analytical Protocols

Ensuring the identity, purity, and stability of a pharmaceutical intermediate is a non-negotiable aspect of drug development.[6][7][8] A multi-faceted analytical approach is required for comprehensive characterization.[9][10]

Quality Control Workflow Diagram

G cluster_start Batch Synthesis cluster_analysis Analytical Characterization cluster_decision Quality Assessment A Crude Product B Purity Assay (RP-HPLC) A->B C Structural ID (¹H/¹³C NMR) A->C D Molecular Weight ID (LC-MS) A->D E Data Review vs. Specification B->E C->E D->E F Batch Release E->F Pass G Reprocess or Reject E->G Fail

Caption: Standard quality control workflow for a pharmaceutical intermediate batch.

Protocol 4.2: Purity Determination by RP-HPLC
  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The polar mobile phase and non-polar stationary phase allow for the elution of the polar target compound while retaining non-polar impurities, enabling accurate quantification of purity. This is a standard, robust method for assessing the purity of pharmaceutical intermediates.[11]

  • Exemplary Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

Protocol 4.3: Structural Confirmation by NMR Spectroscopy
  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms. Together, they serve as a definitive tool for structural confirmation.[12][13]

  • Exemplary Method:

    • Instrument: 400 MHz NMR Spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure personnel safety and maintain the integrity of the intermediate.

GHS Hazard Information
IdentifierInformationSource(s)
Signal Word Warning[14][15]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[14][15]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]
Handling and PPE Protocol
  • Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[17]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[17]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[18] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[17]

Storage Protocol
  • Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[14][19]

  • Temperature: Keep at room temperature in a dry, well-ventilated area.[14][19]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

References

  • apicule. (n.d.). 4-(Piperidin-4-yl)morpholine dihydrochloride (CAS No: 334942-10-8) API Intermediate Manufacturers. Retrieved from [Link]

  • Dandriyal, J., & Singh, R. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(6), 2531-2551.
  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Fallacara, A. L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249–2267.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30588-30613.
  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved from [Link]

  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Google Patents. (2016). CN105777615A - Preparation method of 4-morpholino piperidine.
  • Google Patents. (2010). CN101735201A - Preparation method of piribedil.
  • Ueda, H., et al. (2016). Characterization and Quality Control of Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences, 105(10), 2957-2967.
  • PubMed. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

  • Eurofins Scientific. (2024). Characterization for Pharmaceutical Products. Retrieved from [Link]

  • Google Patents. (2013). CN101735201B - Preparation method of piribedil.
  • LinkedIn. (2024). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • Alomrani, A., et al. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.
  • ResearchGate. (2016). Characterization and Quality Control of Pharmaceutical Cocrystals. Retrieved from [Link]

  • LeoPARD. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Phased Approach to Efficacy Testing for the Novel Compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Introduction: Rationale and Strategic Overview The compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride represents a novel chemical entity incorporating two pharmacologically significant scaffolds: morpholine an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Overview

The compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride represents a novel chemical entity incorporating two pharmacologically significant scaffolds: morpholine and piperidine. The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, known for its presence in drugs with diverse activities, including anticancer and anti-inflammatory agents, by improving pharmacokinetic properties and interacting with targets like protein kinases.[1] Similarly, the piperidine moiety is a common feature in centrally active agents. This structural combination suggests a high potential for biological activity, warranting a systematic and rigorous investigation into its therapeutic efficacy.

Given the lack of pre-existing data for this specific molecule, this document outlines a comprehensive, phased experimental strategy designed to elucidate its potential efficacy, starting from broad in silico and in vitro screening and progressing to targeted in vivo validation. Our approach is hypothesis-driven, initially focusing on two high-probability therapeutic areas based on the compound's structural alerts: Oncology and Neuropharmacology .[2][3]

This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the causal reasoning behind each experimental choice. Every protocol is structured to be a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility in accordance with Good Laboratory Practice (GLP) principles where applicable.[4][5]

Phase I: In Silico Profiling and Target Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a preliminary in silico assessment is crucial for predicting the compound's drug-like properties and potential liabilities. This initial screen helps refine our hypotheses and guide the design of subsequent in vitro assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The objective is to predict the pharmacokinetic and toxicity profile of the compound to identify potential development hurdles early. We will utilize established computational models.

Protocol:

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-[1-(4-Piperidinyl)ethyl]morpholine.

  • Input the SMILES string into a predictive web server such as pkCSM.[6]

  • Analyze the output for key parameters, including but not limited to:

    • Absorption: Water Solubility, Caco-2 Permeability, Intestinal Absorption (Human).

    • Distribution: Blood-Brain Barrier (BBB) Permeability, CNS Permeability.

    • Metabolism: CYP2D6/3A4 substrate/inhibitor prediction.

    • Excretion: Total Clearance.

    • Toxicity: AMES Toxicity, hERG I/II inhibition, Skin Sensitization.

Causality and Interpretation: A high predicted BBB permeability would strengthen the rationale for investigating neuropharmacological effects.[3] Conversely, poor predicted oral bioavailability might necessitate alternative routes of administration in later in vivo studies. Predicted hERG inhibition is a critical flag for potential cardiotoxicity and would require experimental validation.[7]

Table 1: Hypothetical In Silico ADMET Profile

PropertyPredicted ValueImplication for Experimental Design
Water Solubility (log mol/L)-1.5Good solubility expected due to dihydrochloride salt form.
Intestinal Absorption (%)> 90%Suitable for oral administration in in vivo studies.
BBB Permeability (logBB)> 0.1Compound likely crosses the blood-brain barrier; neurological assays are justified.
CNS Permeability (logPS)> -1.5Supports potential for central nervous system activity.
hERG I InhibitorProbableRequires mandatory in vitro hERG patch-clamp assay for cardiac safety assessment.
AMES ToxicityNon-toxicLow mutagenicity risk predicted.

Phase II: In Vitro Efficacy and Mechanism of Action (MOA) Studies

This phase aims to experimentally validate the therapeutic potential in relevant human cell-based models. We will pursue two parallel tracks based on our initial hypotheses. All in vitro assays provide a scalable and cost-effective method to screen for biological activity before advancing to animal models.[8]

Workflow for In Vitro Efficacy Screening

The following diagram illustrates the logical flow of the in vitro screening cascade.

G cluster_0 Phase II: In Vitro Screening cluster_1 Oncology Hypothesis cluster_2 Neuropharmacology Hypothesis start Compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride onco_panel Cancer Cell Line Panel (e.g., A549, MCF-7, Jurkat) start->onco_panel onco_control Non-Cancerous Control (e.g., HEK293, Fibroblasts) start->onco_control neuro_panel Neuronal Cell Line (e.g., SH-SY5Y, Primary Neurons) start->neuro_panel neuro_inflam_panel Microglia / Astrocyte Line (e.g., BV-2, U-87 MG) start->neuro_inflam_panel cytotox Cytotoxicity Assay (MTT / LDH Assay) onco_panel->cytotox onco_control->cytotox ic50 Determine IC50 Values cytotox->ic50 moa_onco Mechanism of Action Assays (Apoptosis, Cell Cycle) ic50->moa_onco decision Data Analysis: Identify Lead Indication moa_onco->decision neuro_insult Induce Neurotoxic Insult (e.g., Glutamate, H2O2) neuro_panel->neuro_insult neuroprotect Neuroprotection Assay (Cell Viability) neuro_insult->neuroprotect neuroprotect->decision lps LPS Stimulation neuro_inflam_panel->lps inflam_assay Anti-Inflammatory Assay (Griess Assay for NO, ELISA for TNF-α) lps->inflam_assay inflam_assay->decision G cluster_0 In Vivo Xenograft Workflow start Day 0: Implant A549 Cells in Athymic Nude Mice monitor1 Days 1-10: Monitor Tumor Growth start->monitor1 randomize Day 10 (approx.): Randomize Mice into Treatment Groups (Tumor Volume ~120 mm³) monitor1->randomize treat Days 11-32: Daily Dosing & Bi-weekly Monitoring (Tumor Volume, Body Weight) randomize->treat endpoint Day 32: Study Endpoint, Euthanasia, & Tissue Harvest treat->endpoint analysis Post-Endpoint: Data Analysis (TGI) & Histology endpoint->analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Preliminary Safety and Pharmacokinetic Considerations

Efficacy data must always be interpreted in the context of safety and exposure. The following studies should be run in parallel with or prior to expensive efficacy models. All preclinical toxicology studies should adhere to FDA and ICH guidelines. [9]

  • Cardiovascular Safety: An in vitro hERG assay is mandatory to assess the risk of QT prolongation, especially given the in silico flag. [7]* Acute Toxicity: A single-dose escalation study in two rodent species is required to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. [10]* Pharmacokinetics (PK): A satellite group of animals in the efficacy study should be used for PK analysis. Blood samples are collected at multiple time points after dosing to determine key parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve). This confirms that the compound is achieving sufficient exposure to have a biological effect.

Conclusion

This document provides a robust, multi-phased framework for the initial efficacy testing of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. By progressing logically from in silico predictions to targeted in vitro assays and finally to a definitive in vivo model, researchers can efficiently allocate resources and make data-driven decisions. The emphasis on integrated controls and mechanistic follow-up ensures the generation of a high-quality, reliable dataset suitable for identifying a lead indication and supporting further preclinical development.

References

  • Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: National Library of Medicine URL
  • Title: Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
  • Title: Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl)
  • Title: Step 2: Preclinical Research Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Regulatory Knowledge Guide for Small Molecules Source: NIH SEED Office URL: [Link]

  • Title: Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies Source: National Library of Medicine URL: [Link]

  • Title: SMALL MOLECULE SAFETY ASSESSMENT Source: Altasciences URL: [Link]

  • Title: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges Source: Taylor & Francis Online URL: [Link]

  • Title: In vitro cell-based assays to test drugs – A Review Source: ResearchGate URL: [Link]

  • Title: PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW Source: International Journal of Pharmaceutical Research and Education for Medical Sciences URL: [Link]

  • Title: In Vitro Efficacy Evaluation for Cancer Therapy Source: Alfa Cytology URL: [Link]

  • Title: Preclinical in vitro & in vivo Neurology research services Source: Etap Lab URL: [Link]

  • Title: Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects Source: National Library of Medicine URL: [Link]

  • Title: pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures Source: Biosig Lab URL: [Link]

  • Title: Preclinical Regulatory Requirements Source: Social Science Research Institute, Duke University URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In Vivo Animal Models Source: Scantox URL: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Abstract This comprehensive guide details a robust methodology for the preparative high-performance liquid chromatography (HPLC) purification of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a polar, basic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the preparative high-performance liquid chromatography (HPLC) purification of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a polar, basic compound. Recognizing the challenges associated with the purification of such molecules, including poor retention in traditional reversed-phase chromatography and peak tailing, this document provides a systematic approach to method development. We will explore the rationale behind the selection of chromatographic mode, stationary phase, and mobile phase composition. A primary method utilizing reversed-phase chromatography with a polar-endcapped stationary phase and an acidic mobile phase modifier is presented in detail. Additionally, alternative strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), are discussed as viable options for optimizing the purification process. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of polar basic molecules.

Introduction: The Challenge of Purifying Polar Basic Compounds

The purification of small, polar, basic molecules like 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride presents a significant challenge in chromatography.[1] The presence of multiple basic nitrogen atoms in the piperidine and morpholine rings dictates the physicochemical properties of the molecule, leading to strong interactions with stationary phases and a high degree of hydrophilicity.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular Formula C₁₁H₂₄Cl₂N₂ON/A
Molecular Weight 271.23 g/mol N/A
Structure Contains a piperidine ring (pKa ~11.1-11.2) and a morpholine ring (pKa ~8.4-8.5).[2][3][4]
Form Solid (as dihydrochloride salt).N/A
Solubility The dihydrochloride salt is expected to be soluble in water. Piperidine and morpholine derivatives often exhibit solubility in polar organic solvents like methanol and acetonitrile.[3][5]

The basic nature of the analyte is a critical consideration. At neutral or acidic pH, the nitrogen atoms will be protonated, rendering the molecule cationic. This positive charge can lead to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases, resulting in significant peak tailing. Furthermore, the high polarity of the compound can lead to poor retention on conventional C18 columns, where hydrophobic interactions are the primary retention mechanism.

This guide will address these challenges by providing a detailed, field-proven protocol designed to achieve high purity and recovery of the target compound.

Chromatographic Strategy: A Multi-faceted Approach

To address the challenges of purifying 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a multi-faceted approach to methods development is recommended. The primary strategy will focus on a robust and widely applicable reversed-phase method. Alternative strategies are also presented to provide a comprehensive toolkit for optimization.

Primary Strategy: Reversed-Phase Chromatography with a Polar-Endcapped Column

Our primary recommendation is the use of a reversed-phase HPLC method employing a polar-endcapped C18 column. This approach offers a balance of hydrophobic retention and compatibility with highly aqueous mobile phases, which is often necessary for polar compounds.

Causality behind this choice:

  • Polar-Endcapped C18 Columns: These columns are specifically designed to improve the retention of polar analytes and to shield the silica surface from interactions with basic compounds.[6][7][8][9][10] The endcapping process minimizes the number of accessible free silanol groups, thereby reducing peak tailing.

  • Acidic Mobile Phase Modifier: The use of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial. By maintaining a low mobile phase pH (typically between 2 and 3), the ionization of residual silanol groups is suppressed, further minimizing secondary interactions that cause peak tailing.[11][12] The acidic modifier also ensures that the basic analyte is consistently in its protonated, cationic form.

Alternative Strategies

Should the primary strategy require further optimization, the following chromatographic modes are highly effective for polar basic compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that exhibit insufficient retention in reversed-phase chromatography.[1][13][14][15][16][17] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with a combination of reversed-phase and ion-exchange or HILIC functionalities.[18] This dual retention mechanism can provide unique selectivity and enhanced retention for polar and ionizable compounds, often in a single run.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride using the primary reversed-phase strategy.

Sample Preparation
  • Dissolution: Accurately weigh the crude 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. Dissolve the sample in a minimal volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for preparative loading. If solubility is an issue, water can be used as the primary solvent.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical Method Development and Scouting

Before proceeding to preparative scale, it is essential to develop and optimize the separation at an analytical scale.

Analytical HPLC Conditions:

ParameterRecommended ConditionRationale
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µmProvides good retention for polar compounds and minimizes peak tailing for bases.
Mobile Phase A 0.1% Formic Acid in WaterVolatile, MS-compatible acidifier to control pH and suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA broad gradient to scout for the elution of the target compound and impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides consistent retention times.
Detection UV at 210 nm (or Mass Spectrometry if available)The compound lacks a strong chromophore, so low wavelength UV is necessary. Mass-directed purification is highly recommended for specificity.
Injection Volume 5-10 µLStandard analytical injection volume.
Scaling to Preparative Chromatography

Once a suitable analytical separation is achieved, the method can be scaled up for preparative purification.

Preparative HPLC Conditions:

ParameterRecommended ConditionRationale
Column Polar-Endcapped C18, 21.2 x 150 mm, 5 µmAppropriate scaling from the analytical column for milligram to gram-scale purification.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with the analytical method.
Gradient Optimized based on the analytical run (a shallower gradient around the elution of the target peak).To maximize resolution between the target compound and closely eluting impurities.
Flow Rate ~21 mL/minScaled from the analytical flow rate based on the column cross-sectional area.
Column Temperature 30 °CConsistent with the analytical method.
Detection UV at 210 nm and/or Mass SpectrometryMass-directed fraction collection is highly advantageous for selectively collecting the target compound.
Sample Loading To be determined by loading studies, starting with a conservative amount and gradually increasing.To maximize throughput without compromising resolution.
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the target compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvents using a rotary evaporator or a lyophilizer. The use of volatile buffers like formic acid and acetonitrile facilitates their removal.

  • Salt Form Conversion (Optional): The purified compound will be in the formate salt form. If the dihydrochloride salt is desired, a salt exchange can be performed. This typically involves dissolving the purified free base (if the formic acid is completely removed) in a suitable solvent and adding a stoichiometric amount of hydrochloric acid.

Workflow and Data Presentation

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_purification Purification cluster_post_proc Post-Purification Sample_Prep 1. Dissolve Crude Product Filtration 2. Filter Sample (0.45 µm) Sample_Prep->Filtration Analytical_Scouting 3. Analytical HPLC Scouting Filtration->Analytical_Scouting Optimization 4. Gradient Optimization Analytical_Scouting->Optimization Scale_Up 5. Scale-up to Preparative HPLC Optimization->Scale_Up Fraction_Collection 6. Mass-Directed Fraction Collection Scale_Up->Fraction_Collection Purity_Check 7. Analyze Fractions for Purity Fraction_Collection->Purity_Check Evaporation 8. Evaporate Solvents Purity_Check->Evaporation Salt_Exchange 9. Optional: Salt Exchange Evaporation->Salt_Exchange Final_Product 10. Pure Compound Salt_Exchange->Final_Product

Caption: Workflow for the HPLC purification of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Expected Data Summary

The following table summarizes the expected outcomes of the purification process. The values are illustrative and will depend on the specific crude sample and optimized conditions.

ParameterExpected Value
Crude Purity 70-85%
Final Purity >98%
Recovery >80%
Retention Time (Analytical) 5-10 minutes (dependent on final gradient)
Peak Asymmetry 1.0 - 1.5

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Key checkpoints include:

  • Analytical Method Validation: Before scaling up, the analytical method should be assessed for specificity, linearity, and precision to ensure it can accurately determine the purity of the collected fractions.

  • Mass Confirmation: The use of mass-directed purification provides a high degree of confidence that the collected fractions contain the compound of interest.

  • Post-Purification Analysis: The final purity of the compound should be confirmed by at least two analytical techniques, such as HPLC-UV and LC-MS, and potentially NMR for structural confirmation.

By following this structured approach, researchers can confidently and efficiently purify 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride and other challenging polar basic compounds.

References

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • TOSOH Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. (2022).
  • Agilent Technologies. (n.d.).
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2015). PMC - PubMed Central.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023). Polar enhanced/endcapped C18 column recommendations.
  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?.
  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Chromatography Forum. (2012). Using prep HPLC for ion exchange.
  • LCGC International - Chromatography Online. (2013). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Chromatography Today. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (2022).
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Buchi.com. (n.d.).
  • LCGC International. (n.d.).
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • LCGC International. (n.d.).
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Lab Manager. (2019).
  • HELIX Chromatography. (n.d.). Mixed-Mode Core-Shell Columns.
  • Integrated DNA Technologies. (n.d.).
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Teledyne LABS. (n.d.).
  • ResearchGate. (2015).
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Polar Endcapped Reversed Phase Hplc Columns.
  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
  • HELIX Chromatography. (n.d.). Access our Mixed-Mode Universe.
  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?.
  • Primesep. (n.d.). Mixed-Mode HPLC Columns.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • The Nest Group. (2023). Volatile Buffer pH Ranges for LCMS & ELSD Detectors.
  • LCGC International - Chromatography Online. (n.d.).
  • R. Williams. (2022).
  • Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds.
  • Wikipedia. (n.d.).
  • BLD Pharm. (n.d.). 550370-31-5|4-(Piperidin-4-yl)morpholine hydrochloride.
  • Chromatography Online. (2014). Endcapped C12–C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compound.

Sources

Application

Application Note: Strategic Deployment of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in High-Throughput Screening Campaigns

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to ide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel starting points for therapeutic development.[1][2][3] The selection and strategic use of screening compounds are critical determinants of a campaign's success. This document outlines the application of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride , a compound embodying a confluence of privileged medicinal chemistry scaffolds, for HTS-based hit identification.

While this specific molecule is not extensively documented as a tool compound with a known target, its constituent parts—the piperidine and morpholine rings—are ubiquitous in approved pharmaceuticals.[4][5] This structural heritage suggests a high potential for biological activity and favorable drug-like properties. The piperidine ring is a six-membered nitrogenous heterocycle widely present in drugs targeting the central nervous system (CNS) and other therapeutic areas.[5][6][7] The morpholine moiety is frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[4][8][9][10][11]

This application note will, therefore, treat 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride as a candidate for several strategic HTS paradigms: as a high-quality fragment for fragment-based drug discovery (FBDD), as a member of a diversity-oriented screening library, and as a starting point for lead generation against common target classes known to interact with its core scaffolds.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's properties is essential for effective HTS campaign design, from compound management to assay development.

PropertyValueSource
IUPAC Name 4-(1-(Piperidin-4-yl)ethyl)morpholine dihydrochlorideSigma-Aldrich[12]
Molecular Formula C₁₁H₂₄Cl₂N₂OCymitQuimica[13]
Molecular Weight 271.23 g/mol Sigma-Aldrich[12]
Form SolidSigma-Aldrich[12]
CAS Number 436852-25-4CymitQuimica[13]
PubChem Substance ID 329775900Sigma-Aldrich[12]
Key Scaffolds Piperidine, MorpholineN/A

Rationale for Dihydrochloride Salt Form: The use of the dihydrochloride salt significantly enhances the aqueous solubility of the parent molecule. This is a critical feature for HTS, ensuring that the compound remains in solution in aqueous assay buffers, minimizing the risk of compound precipitation, which is a common source of false-positive results.[1]

Strategic HTS Applications

The molecular architecture of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride makes it suitable for several screening approaches. The choice of strategy depends on the available technology and the nature of the biological target.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD identifies low-molecular-weight fragments (<300 Da) that bind weakly to a target, serving as starting points for building more potent leads.[14][15][16] With a molecular weight of 271.23 Da, this compound fits the criteria for a fragment library.[15]

Causality: The piperidine and morpholine moieties are classic examples of fragments that can engage with a wide variety of protein binding pockets, particularly those of kinases and G-protein coupled receptors (GPCRs).[6][8] Screening this compound using high-sensitivity biophysical techniques can uncover novel binding interactions that might be missed by traditional HTS of larger, more complex molecules.

Workflow for FBDD using 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation cluster_optimization Phase 4: Lead Generation Compound Compound QC (Purity, Solubility) Screen Biophysical Screen (e.g., SPR, NMR, MST) Compound->Screen Target Target Protein (Purification, QC) Target->Screen Validate Hit Validation (Orthogonal Assay) Screen->Validate Identify 'Hits' Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Confirm Binding Optimize Structure-Guided Optimization (Fragment Growing/Linking) Structure->Optimize Elucidate Binding Mode Optimize->Screen Iterate

Caption: FBDD workflow for screening and optimizing fragment hits.

Screening against Privileged Target Classes

The compound's scaffolds suggest a higher probability of interaction with target classes known to bind piperidine and morpholine moieties. Therefore, a targeted screening approach against these families is a logical strategy.

  • G-Protein Coupled Receptors (GPCRs): GPCRs are a major drug target class, and many small molecule modulators contain piperidine scaffolds to interact with transmembrane domains.[17]

  • Protein Kinases: The morpholine ring is a key component of several approved kinase inhibitors (e.g., Gefitinib), where it often occupies the solvent-exposed region of the ATP-binding pocket, improving potency and pharmacokinetic properties.[8][18][19][20]

High-Throughput Screening Protocols

The following protocols are representative methodologies for screening 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride against the aforementioned target classes. They are designed as self-validating systems with integrated controls.

Protocol 1: Cell-Based GPCR Antagonist Assay (Calcium Flux)

This protocol describes a method to screen the compound for antagonist activity against a Gq-coupled GPCR expressed in a recombinant cell line.

Principle: Gq-coupled GPCRs, upon agonist stimulation, trigger the release of intracellular calcium (Ca²⁺). This assay measures the ability of the test compound to inhibit this agonist-induced Ca²⁺ flux, which is detected by a calcium-sensitive fluorescent dye.[17][21][22]

Step-by-Step Methodology:

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution) in a 384-well source plate.

    • Using an acoustic liquid handler, transfer nanoliter volumes of the compound dilutions to a 384-well black, clear-bottom assay plate. This creates a final assay concentration range from, for example, 10 µM down to 0.17 nM.

    • Include wells for controls:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known antagonist for the target GPCR (100% inhibition).

  • Cell Preparation and Plating:

    • Culture HEK293 cells stably expressing the target GPCR to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) to the cell suspension and incubate according to the manufacturer's instructions to allow for dye loading.

    • Dispense 20 µL of the cell suspension into each well of the compound-containing assay plate.

    • Incubate the plate for 30-60 minutes at room temperature to allow compound-receptor interaction.

  • Assay Execution and Readout:

    • Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling head (e.g., FLIPR Tetra).

    • Add 10 µL of a pre-determined EC₈₀ concentration of the known agonist to all wells.

    • Immediately begin kinetic fluorescence reading (Excitation/Emission appropriate for the dye) for 2-3 minutes to capture the calcium flux.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive]).

    • Plot the % Inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

GPCR Calcium Flux Assay Workflow

GPCR_Assay_Workflow cluster_prep Step 1: Plate Preparation cluster_cell Step 2: Cell Handling cluster_run Step 3: Assay Execution cluster_analysis Step 4: Data Analysis Compound Compound Plating (Serial Dilution + Controls) CellPlate Dispense Cells into Assay Plate Compound->CellPlate DyeLoad Load Cells with Calcium Dye DyeLoad->CellPlate Incubate Incubate Plate (Compound + Cells) CellPlate->Incubate AgonistAdd Add Agonist (EC80) Incubate->AgonistAdd Read Read Fluorescence (Kinetic) AgonistAdd->Read Normalize Normalize Data (% Inhibition) Read->Normalize IC50 Calculate IC50 Normalize->IC50

Caption: Workflow for a cell-based GPCR antagonist assay.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol is designed to measure the direct inhibitory effect of the compound on the activity of a purified protein kinase.

Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation reaction. A universal kinase assay reagent is used, which couples the amount of ADP to a luciferase-based luminescent signal. The more ADP produced (higher kinase activity), the lower the light output.[23] An inhibitor will reduce ADP production, resulting in a higher luminescent signal.

Step-by-Step Methodology:

  • Compound Plate Preparation:

    • As described in Protocol 4.1, prepare serially diluted compound plates, including positive (potent known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and its specific peptide/protein substrate must be determined empirically beforehand to ensure the reaction is in the linear range.

    • Dispense 5 µL of the 2X kinase/substrate solution into each well of a 384-well white, low-volume assay plate.

    • Add 50 nL of compound from the source plate using an acoustic liquid handler.

    • To initiate the reaction, add 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and generate a luminescent signal by adding 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™ Kinase Assay).

    • Incubate according to the manufacturer's protocol (typically 30-40 minutes) to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls. In this assay format, a higher signal indicates higher inhibition.

    • Plot the % Inhibition against compound concentration and fit the data to determine the IC₅₀ value.

Compound Management and Quality Control

The integrity of HTS data is fundamentally dependent on the quality of the compound library.[24][25][26]

  • Storage: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride should be stored as a solid at -20°C in a desiccated environment. DMSO stock solutions should be stored at -20°C in low-retention tubes. Avoid repeated freeze-thaw cycles.

  • Solubility: The aqueous solubility should be empirically determined in the final assay buffer. The dihydrochloride salt form is advantageous, but if solubility issues arise at high concentrations, the maximum tested concentration should be adjusted.

  • Purity: Purity should be confirmed (>95%) by LC-MS and/or NMR prior to inclusion in a screening library to ensure that any observed activity is attributable to the compound itself.

Conclusion

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride represents a high-potential screening candidate due to its incorporation of privileged piperidine and morpholine scaffolds. Its drug-like properties and suitability for fragment-based screening make it a versatile tool. By deploying this compound in rationally designed HTS campaigns, such as the detailed cell-based GPCR and biochemical kinase assays described herein, researchers can effectively probe biologically relevant targets and increase the likelihood of identifying novel, tractable hit compounds for downstream drug development programs.

References

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • PENTA. Morpholine - SAFETY DATA SHEET. Available from: [Link]

  • PubChem. 4-Morpholinopiperidine | C9H18N2O | CID 795724. Available from: [Link]

  • Drug Target Review. High-throughput screening as a method for discovering new drugs. Available from: [Link]

  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300. Available from: [Link]

  • PubMed Central. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Available from: [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • PubMed Central. Concepts and Core Principles of Fragment-Based Drug Design. Available from: [Link]

  • National Institutes of Health. Advances in G Protein-Coupled Receptor High-throughput Screening. Available from: [Link]

  • PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • PubMed Central. Compound Management for Quantitative High-Throughput Screening. Available from: [Link]

  • PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications. Available from: [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). Available from: [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available from: [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Available from: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available from: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. Available from: [Link]

  • Technology Networks. The High-Throughput Screening Transformation in Modern Drug Development. Available from: [Link]

  • Beckman Coulter. Compound Management and Integrity. Available from: [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Agilent. High-Throughput GPCR Assay Development. Available from: [Link]

  • IJPREMS. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]

  • Genetic Engineering & Biotechnology News. Accelerating Discovery and Development with Advances in High-Throughput Screening. Available from: [Link]

  • PubMed Central. Fragment-based drug discovery: A graphical review. Available from: [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]

  • ResearchGate. Piperidine-based drug discovery. Available from: [Link]

  • ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. Available from: [Link]

Sources

Method

Application Note &amp; Protocols: Developing Assays for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Activity

Introduction 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a synthetic compound featuring a piperidine and a morpholine moiety. While the specific biological targets of this molecule are not extensively documen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a synthetic compound featuring a piperidine and a morpholine moiety. While the specific biological targets of this molecule are not extensively documented in publicly available literature, its structural components are present in a variety of pharmacologically active agents. The morpholine ring, in particular, is a privileged pharmacophore in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous kinase inhibitors.[1] This structural alert suggests that 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride may exhibit activity against protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing a suite of biochemical and cell-based assays to investigate the potential activity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, with a focus on the hypothetical target, PIM-1 kinase. PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy.[2][3] The protocols outlined herein are designed to be robust and self-validating, enabling the user to determine the compound's inhibitory potential and characterize its mechanism of action.

Hypothesized Target: PIM-1 Kinase

Given the prevalence of the morpholine scaffold in known kinase inhibitors, we hypothesize that 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride may act as an inhibitor of the PIM-1 kinase. PIM-1 is a proto-oncogene implicated in various malignancies, including leukemias, lymphomas, and prostate cancer.[4] It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[4][5] Therefore, the following assays are designed to test the hypothesis that 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride inhibits PIM-1 kinase activity.

Biochemical Assays for Direct PIM-1 Inhibition

Biochemical assays are essential for determining if a compound directly interacts with and inhibits the enzymatic activity of a purified protein.[6][7] We will describe three distinct, industry-standard biochemical assays to measure the inhibitory activity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride against PIM-1 kinase. The use of multiple assay formats with different detection technologies helps to minimize the risk of false-positive or false-negative results due to compound interference.[8]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

Principle: HTRF® is a robust, no-wash immunoassay technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection.[9][10][11] In this assay, a biotinylated peptide substrate is phosphorylated by PIM-1 kinase. The reaction is then stopped, and a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is measured with a time delay to reduce background fluorescence.[12]

Workflow Diagram:

HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection Detection PIM1 PIM-1 Kinase Phosphorylated Substrate Phospho-Substrate PIM1->Phosphorylated Substrate Phosphorylation Substrate Biotin-Substrate Substrate->Phosphorylated Substrate ATP ATP ATP->Phosphorylated Substrate Compound Test Compound Compound->PIM1 Inhibition FRET FRET Signal Phosphorylated Substrate->FRET Proximity Eu_Ab Eu-Ab Eu_Ab->Phosphorylated Substrate SA_XL665 SA-XL665 SA_XL665->Phosphorylated Substrate

Caption: HTRF Kinase Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in 100% DMSO.

    • Prepare a serial dilution of the compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).

    • Prepare a solution of recombinant human PIM-1 kinase in kinase reaction buffer.[13]

    • Prepare a solution of biotinylated peptide substrate (e.g., a BAD-derived peptide) and ATP in kinase reaction buffer.[13]

    • Prepare the HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and SA-XL665) in detection buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO control to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the PIM-1 kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the HTRF detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the high (DMSO control) and low (no enzyme) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data:

Compound Concentration (µM)HTRF Ratio% Inhibition
100150098.5
30250087.5
10450062.5
3680035.0
1820017.5
0.395002.5
0 (DMSO)97500
No Enzyme1200100
AlphaLISA® Kinase Assay

Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is another bead-based, no-wash assay format.[14][15] It utilizes Donor and Acceptor beads that are brought into proximity by a specific biological interaction.[16][17] For a kinase assay, a biotinylated substrate is phosphorylated by PIM-1. Upon addition of streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads, a complex is formed. Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm.

Protocol:

The protocol for the AlphaLISA® assay is very similar to the HTRF® assay, with the primary difference being the detection reagents.

  • Reagent Preparation:

    • Prepare compound dilutions as described for the HTRF® assay.

    • Prepare PIM-1 kinase, biotinylated peptide substrate, and ATP solutions in kinase buffer.

    • Prepare a mixture of Streptavidin-Donor beads and anti-phospho-antibody-conjugated AlphaLISA® Acceptor beads in the appropriate buffer.

  • Kinase Reaction:

    • Perform the kinase reaction in a 384-well plate as described for the HTRF® assay.

  • Detection:

    • Add the AlphaLISA® bead mixture to the reaction wells.

    • Incubate in the dark for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen®-compatible plate reader.

  • Data Analysis:

    • Determine the AlphaLISA® signal (counts per second).

    • Normalize the data and calculate the IC50 as described for the HTRF® assay.

Caliper Mobility Shift Assay

Principle: The Caliper Life Sciences Mobility Shift Assay is a microfluidic-based assay that provides a direct measure of substrate conversion to product.[18][19] A fluorescently labeled peptide substrate and the product of the kinase reaction (the phosphorylated peptide) are separated by electrophoresis in a microfluidic chip based on their different charge-to-mass ratios. The amount of substrate and product is quantified by fluorescence detection, allowing for a ratiometric readout of kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare compound dilutions as previously described.

    • Prepare PIM-1 kinase, a fluorescently labeled peptide substrate (e.g., FAM-labeled), and ATP in kinase buffer.

  • Kinase Reaction:

    • Perform the kinase reaction in a 384-well plate.

  • Detection:

    • Stop the reaction by adding a stop solution provided by the instrument manufacturer.

    • Place the plate in the Caliper instrument (e.g., LabChip® EZ Reader).

    • The instrument will automatically sample from each well, perform the electrophoretic separation, and detect the fluorescent substrate and product peaks.

  • Data Analysis:

    • The instrument software calculates the percent conversion of substrate to product.

    • Calculate the percent inhibition based on the percent conversion in the control wells.

    • Determine the IC50 value by plotting percent inhibition versus compound concentration.

Cell-Based Assays for Target Engagement and Phenotypic Effects

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can enter cells, engage its target in a physiological context, and elicit a biological response.

Cellular PIM-1 Target Engagement Assay

Principle: This assay measures the ability of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride to inhibit the phosphorylation of a known PIM-1 substrate within a cellular environment. A common substrate for PIM-1 is the pro-apoptotic protein BAD, which is phosphorylated at Ser112.[2][4] A decrease in the level of phosphorylated BAD (pBAD) upon compound treatment indicates target engagement.

Workflow Diagram:

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed Cancer Cells (e.g., MV-4-11) Treat_Compound Treat with Compound or DMSO Seed_Cells->Treat_Compound Incubate Incubate (e.g., 24h) Treat_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Western_Blot Western Blot Lyse_Cells->Western_Blot Detect_Proteins Detect pBAD, total BAD, and loading control Western_Blot->Detect_Proteins Quantify Quantify Inhibition Detect_Proteins->Quantify Densitometry

Caption: Cellular Target Engagement Assay Workflow.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to express PIM-1 (e.g., MV-4-11 acute myeloid leukemia cells) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight (if applicable).

    • Treat the cells with increasing concentrations of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride or DMSO for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[5]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pBAD signal to the total BAD signal and then to the loading control.

    • Calculate the percent inhibition of pBAD phosphorylation relative to the DMSO control.

    • Determine the IC50 value for cellular target engagement.

Cell Viability/Proliferation Assay

Principle: This assay assesses the phenotypic consequence of PIM-1 inhibition, which is expected to be a reduction in cell proliferation and/or viability. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP present, which is an indicator of metabolically active cells.[5]

Protocol:

  • Cell Seeding and Treatment:

    • Seed PIM-1-dependent cancer cells in a 96-well white, clear-bottom plate.

    • After allowing the cells to attach, treat them with a serial dilution of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride or a known PIM-1 inhibitor (positive control) for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the DMSO-treated control wells.

    • Plot the normalized viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data:

Compound Concentration (µM)Luminescence (RLU)% Viability
1005,0002.5
3015,00012.5
1040,00037.5
375,00072.5
195,00092.5
0.3100,00097.5
0 (DMSO)102,500100
No Cells2,0000

Conclusion

This application note provides a comprehensive framework for the initial characterization of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride as a potential PIM-1 kinase inhibitor. By employing a multi-assay approach, researchers can build a robust dataset to validate the compound's mechanism of action, from direct biochemical inhibition to cellular target engagement and phenotypic outcomes. The detailed protocols and underlying principles described herein serve as a valuable resource for scientists engaged in kinase drug discovery and the broader field of chemical biology.

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022-10-31).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. (2022-09-01).
  • 4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride AldrichCPR. Sigma-Aldrich.
  • PIM1 Cellular Phosphorylation Assay Service. Reaction Biology.
  • 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906. PubChem.
  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC - NIH.
  • HTRF Principle. Revvity.
  • 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride. CymitQuimica.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. (2025-01-05).
  • Pim-1 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Traxal Technologies.
  • 4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300. PubChem.
  • PIM1 Kinase Assay. Promega Corporation.
  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Electrophoretic mobility shift assay. Wikipedia.
  • HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
  • Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions.
  • HTScan® Pim-1 Kinase Assay Kit #7573. Cell Signaling Technology.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.
  • Electrophoretic Mobility Shift Assay Guide. LICORbio™.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. (2024-05-30).
  • AlphaLISA Assay Development Guide.
  • Pim1 Selective Inhibitors. Selleckchem.com.
  • HTRF technology on Microplate Readers. BMG Labtech. (2020-06-16).
  • Technology. Nanosyn.
  • Step up your research with AlphaLISA™ immunoassays. YouTube. (2024-09-08).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14).
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. (2023-07-27).
  • Mobility Shift Assay(MSA)/IMAP™ Kinase Assay Services. Carna Bio USA Inc.
  • Working principle of the AlphaLISA assay. Acceptor beads bind to the.... ResearchGate.
  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022-12-27).
  • Kinase Activity Assays. Promega Corporation.
  • The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH.
  • Kinase Activity Assay. Creative Diagnostics.

Sources

Technical Notes & Optimization

Troubleshooting

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride solubility issues and solutions

Welcome to the technical support guide for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this compound. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your experimental success.

Section 1: Compound Profile & Foundational FAQs

This section provides a quick reference to the fundamental properties of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride and answers common initial questions.

Frequently Asked Questions (Basics)

Q1: What are the basic chemical properties of this compound?

A1: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is the double hydrochloride salt of its parent base. The salt form is specifically designed to enhance aqueous solubility compared to the free base.[1][2] Key properties are summarized in the table below.

Q2: Why is this compound supplied as a dihydrochloride salt?

A2: The parent molecule contains two basic nitrogen atoms (one on the piperidine ring and one on the morpholine ring) which can be protonated. Reacting the parent base with hydrochloric acid (HCl) forms a salt.[2][3] This dihydrochloride salt is significantly more polar and ionic than the free base, which dramatically increases its solubility in aqueous solutions, a crucial factor for many biological and pharmaceutical applications.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
Molecular Formula C₁₁H₂₄Cl₂N₂O
Molecular Weight 271.23 g/mol
Appearance Solid (likely a white to off-white crystalline powder)[4]
SMILES String CC(C1CCNCC1)N2CCOCC2.[H]Cl.[H]Cl
InChI Key PIGXRVSYYHCFLU-UHFFFAOYSA-N

Section 2: Troubleshooting Solubility Issues

This is the core of our guide, addressing the most frequent and challenging solubility problems encountered in the lab.

Advanced Troubleshooting Q&A

Q1: I'm trying to dissolve the compound in water or a buffer (like PBS), but it's not dissolving completely, or the solution is cloudy. What's wrong?

A1: This is the most common issue and is almost always related to pH. As a dihydrochloride salt, the compound is acidic. When you dissolve it in a neutral or alkaline solvent (like pure water, which can be near neutral, or PBS, which is typically buffered to pH 7.4), the protonated amine groups can begin to deprotonate, converting the highly soluble salt back into the less soluble free base form, causing cloudiness or precipitation.

  • The Chemical Explanation: The solubility of organic bases and their hydrochloride salts is highly pH-dependent.[5] Maximum solubility for an amine salt is achieved at a pH where the amine groups are fully protonated. For a dihydrochloride salt, this means maintaining an acidic environment.

  • Solution: The key is to control the pH of your solvent before and during dissolution.

    • Start with a slightly acidic solvent. A common starting point is 10-50 mM HCl in water.

    • Alternatively, add the compound to your desired aqueous buffer and then slowly titrate the pH downwards with dilute HCl (e.g., 0.1 M or 1 M) until the solution clears.

    • Always check the final pH of your stock solution. For many amine hydrochlorides, a pH of 2-4 is required to maintain full solubility at high concentrations.[5]

Q2: What is the maximum achievable concentration in an aqueous solution?

A2: The exact maximum solubility is not widely published and can depend on temperature and the precise pH of the solution. However, based on the principles of amine hydrochloride salts, you can expect significantly higher solubility in acidic water compared to neutral buffers.[4] For practical purposes, preparing a high-concentration stock solution (e.g., 10-50 mM) is typically achievable in an acidic aqueous environment (e.g., pH 2-4). For higher concentrations, empirical testing is required.

Q3: I need to use an organic solvent. Which ones are suitable?

A3: While the dihydrochloride salt form is optimized for aqueous solubility, some polar organic solvents can be used.

  • Recommended: Methanol and Ethanol can often dissolve hydrochloride salts, especially with gentle warming or sonication.

  • Co-solvents: A mixture of an organic solvent and acidic water can be an effective strategy.[6][7] For example, dissolving the compound in a small amount of methanol first and then diluting it with an acidic buffer can sometimes overcome kinetic solubility hurdles.

  • Generally Incompatible: Non-polar solvents like hexane, toluene, and dichloromethane are very unlikely to dissolve this highly ionic salt.

Q4: My experiment is sensitive to low pH. How can I prepare a solution closer to neutral pH?

A4: This is a significant formulation challenge. More than 40% of new chemical entities are poorly soluble in water, making this a common problem in drug development.[8]

  • Prepare a Concentrated Acidic Stock: First, prepare a high-concentration stock solution in acidic water (e.g., 50 mM in 10 mM HCl), where the compound is fully soluble.

  • Dilute into Final Buffer: Perform a large dilution of this acidic stock into your final, well-buffered experimental medium (e.g., cell culture media at pH 7.4). For example, a 1:1000 dilution of a 50 mM stock to a final concentration of 50 µM. The high buffering capacity of the final medium should absorb the small amount of acid from the stock, maintaining the desired physiological pH while keeping the compound in solution at the lower final concentration.

  • Validation is Critical: Always measure the final pH of your working solution after adding the compound's stock to ensure it hasn't changed significantly.

Q5: Can I use heat or sonication to aid dissolution?

A5: Yes, both can be effective, but with caution.

  • Sonication: This is generally a safe and effective method to break up particulates and accelerate the dissolution process.

  • Heating: Gentle warming (e.g., 37-50°C) can increase the rate of dissolution and, in many cases, increase the solubility limit.[4] However, you must first confirm the thermal stability of the compound. If the compound is thermolabile, prolonged heating can lead to degradation. Always start with gentle heat for short periods.

Section 3: Visual Workflows & Diagrams

To provide at-a-glance guidance, we've developed the following visual workflows for common laboratory procedures involving this compound.

Diagram 1: Troubleshooting Solubility Issues

Caption: Decision tree for resolving common solubility problems.

Diagram 2: Workflow for Preparing a Concentrated Aqueous Stock

G start Start weigh 1. Accurately Weigh Compound start->weigh solvent 2. Prepare Acidic Solvent (e.g., 10mM HCl in DI Water) weigh->solvent dissolve 3. Add Solvent to Compound (approx. 80% of final volume) solvent->dissolve mix 4. Vortex / Sonicate until fully dissolved dissolve->mix check_clear 5. Visually Inspect for Particulates mix->check_clear check_clear->mix Not Clear qs 6. QS to Final Volume with Acidic Solvent check_clear->qs Clear ph_check 7. Measure and Record Final pH qs->ph_check filter 8. Sterile Filter (0.22 µm) into Aliquots ph_check->filter store 9. Store Appropriately (e.g., -20°C or -80°C) filter->store end End store->end

Caption: Step-by-step protocol for preparing a stable stock solution.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a reliable method for preparing a stable, soluble stock solution for use in most biological experiments.

  • Materials:

    • 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (MW: 271.23 g/mol )

    • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

    • 1 M Hydrochloric Acid (HCl) stock solution

    • Calibrated pH meter

    • Vortex mixer and/or sonicator bath

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Solvent Preparation: Prepare the acidic solvent by adding 10 µL of 1 M HCl to 10 mL of high-purity water. This creates a 1 mM HCl solution with a pH of approximately 3.

    • Weighing: Accurately weigh 2.71 mg of the compound for a final volume of 1 mL of 10 mM solution.

    • Initial Dissolution: Add approximately 800 µL of the prepared acidic solvent to the vial containing the compound.

    • Mixing: Cap the vial securely and vortex vigorously. If solid remains, place the vial in a sonicator bath for 5-10 minutes.

    • Visual Inspection: Hold the vial against a light source to ensure no particulates or cloudiness remain. If the solution is not clear, refer to the troubleshooting diagram.

    • Final Volume: Once fully dissolved, add the acidic solvent to bring the total volume to exactly 1.0 mL.

    • pH Verification: Calibrate your pH meter and measure the final pH of the stock solution. Record this value for your records. It should be in the acidic range.

    • Sterilization and Storage: Draw the solution into a syringe and pass it through a 0.22 µm filter into a sterile, labeled cryogenic vial. Store at -20°C or -80°C for long-term stability. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment.[9][10]

References

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link][11]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link][8]

  • PubChem. Compound Summary for CID 795724, 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link][12]

  • Serajuddin, A. T. (1990). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 79(7), 583-586. [Link][5]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link][3]

  • Solubility of Things. Methylamine hydrochloride. [Link][4]

  • Sciencemadness Discussion Board. (2015). Hydrochloride vs non-hydrochloride compounds. [Link][1]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link][2]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link][7]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link][6]

Sources

Optimization

Technical Support Center: Synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Welcome to the dedicated technical support guide for the synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This resource is designed for drug development professionals and researchers to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This resource is designed for drug development professionals and researchers to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The core of this synthesis typically revolves around a reductive amination pathway, a powerful but nuanced C-N bond-forming reaction.[1] This guide provides field-proven insights into optimizing this critical transformation.

The most common synthetic route involves the reaction of a piperidine-based ketone with morpholine under reductive conditions. A key challenge is managing the piperidine's reactive N-H group, which often necessitates the use of a protecting group, such as a benzyl group, that is removed in a subsequent step.[2][3]

Below is a general workflow diagram illustrating this common approach.

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-Protected 1-(4-Piperidinyl)ethanone (e.g., N-Benzyl) D N-Protected Intermediate A->D Reacts with B Morpholine B->D Reacts with C Reducing Agent (e.g., NaBH(OAc)₃) C->D Reduces Imine E N-Protected Intermediate G 4-[1-(4-Piperidinyl)ethyl]morpholine (Free Base) E->G F Catalytic Hydrogenation (e.g., Pd/C, H₂) F->G Removes Protecting Group H Free Base J Final Product: Dihydrochloride Salt H->J I HCl in Solvent (e.g., Ether or IPA) I->J Protonates Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_Reaction Problem1 High % of Starting Ketone? Check_Reaction->Problem1 Solution1 Optimize Imine Formation: - Add catalytic Acetic Acid - Increase reaction time before reduction - Use Ti(OiPr)₄ as a water scavenger Problem1->Solution1 Yes Problem2 Presence of Alcohol Byproduct? Problem1->Problem2 No End Yield Improved Solution1->End Solution2 Switch to a Milder Reducing Agent: - Change from NaBH₄ to NaBH(OAc)₃ - Add NaBH₄ slowly at low temp Problem2->Solution2 Yes Problem3 Complex Mixture of Products? Problem2->Problem3 No Solution2->End Solution3 Re-evaluate Reaction Conditions: - Lower the temperature - Check stoichiometry of reagents - Ensure inert atmosphere Problem3->Solution3 Yes Solution3->End

Caption: Decision tree for troubleshooting low yields in reductive amination.

Q2: I'm struggling to remove the N-benzyl protecting group. The hydrogenation is slow or incomplete. What can I do?

A2: Incomplete debenzylation is typically due to catalyst poisoning or suboptimal reaction conditions.

Causality: Catalytic hydrogenation relies on the clean adsorption of the substrate onto the catalyst surface (e.g., Palladium on Carbon). Any impurities, particularly sulfur-containing compounds or excess coordinating amines, can bind strongly to the catalyst, deactivating it.

Troubleshooting Protocol:

  • Purify the Intermediate: Ensure the N-benzylated intermediate is thoroughly purified before the hydrogenation step. Residual reagents from the previous step can poison the catalyst. An acidic wash/extraction to remove any excess morpholine is highly recommended.

  • Catalyst Loading & Type: For a standard lab-scale reaction, use 10 mol% of 10% Pd/C. If the reaction is still slow, increase the catalyst loading to 20 mol% or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Solvent Choice: Protic solvents like methanol or ethanol are ideal for this reaction. Ensure they are of high purity.

  • Pressure & Temperature: While often run at atmospheric pressure, increasing the hydrogen pressure to 50 psi can dramatically accelerate the reaction rate. Gentle heating (40-50 °C) can also be beneficial, but monitor for side reactions.

  • Acid Additive: Adding one equivalent of HCl or acetic acid can sometimes accelerate the debenzylation of benzylamines by protonating the nitrogen, which weakens the C-N bond and prevents the amine product from coordinating to the catalyst surface.

Q3: The final dihydrochloride salt is oily or difficult to crystallize. How can I obtain a clean, solid product?

A3: The physical form of the final salt is highly dependent on purity and the crystallization procedure. An oily product often indicates the presence of impurities or residual solvent. [4] Causality: Crystalline solids form well-ordered lattices. Impurities disrupt this lattice formation, often resulting in oils or amorphous solids. The choice of solvent for precipitation is also critical to induce proper crystallization.

Troubleshooting Protocol:

  • Purify the Free Base: Before salt formation, ensure the free base is as pure as possible. If necessary, perform column chromatography on the free base. A clean ¹H NMR spectrum of the free base is a prerequisite for successful salt formation.

  • Stoichiometry of HCl: Use a precisely calculated amount of HCl (2.0-2.1 equivalents). Excess HCl can sometimes lead to the formation of hygroscopic, oily products.

  • Solvent System:

    • Dissolve the purified free base in a solvent in which the free base is soluble but the salt is not. Common choices include isopropanol (IPA), diethyl ether, or a mixture like ethanol/ether.

    • Add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base.

    • If no precipitate forms, try adding a non-polar anti-solvent (e.g., hexane or heptane) to the solution to induce precipitation.

  • Induce Crystallization: If an oil forms, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface.

    • Seeding: If you have a small amount of solid material from a previous batch, add a single crystal to the oil.

    • Trituration: Add a small amount of the anti-solvent (e.g., hexane) to the oil and vigorously stir or sonicate. This can often break up the oil and induce crystallization.

  • Drying: Dry the final solid product under high vacuum to remove all traces of solvent. The dihydrochloride salt can be hygroscopic, so handle and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q: What is the ideal starting material for this synthesis?

A: The ideal starting material is 1-(1-Benzyl-4-piperidinyl)ethanone . The benzyl group is a robust protecting group for the piperidine nitrogen that is stable to the reductive amination conditions but can be cleanly removed via catalytic hydrogenation. [3][5]Starting with the unprotected 1-(4-piperidinyl)ethanone can lead to side reactions, including self-condensation or reaction of the piperidine N-H with the ketone.

Q: Can I perform the reductive amination and debenzylation in one pot?

A: Yes, a one-pot procedure is feasible and highly efficient if using catalytic hydrogenation for the reductive amination. By reacting 1-(1-benzyl-4-piperidinyl)ethanone with morpholine under a hydrogen atmosphere with a Pd/C catalyst, you can form the intermediate and deprotect it in a single operation. This is an industrially attractive method as it reduces workup steps and solvent waste. [2] Q: What are the best analytical techniques to monitor the reaction progress?

A:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of the consumption of starting materials and the formation of the product. Use a suitable stain like potassium permanganate to visualize the amine products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides clear data on the conversion of starting materials and the mass of the product and any byproducts, confirming their identity. This is invaluable for diagnosing issues with side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product. A crude ¹H NMR can also reveal the ratio of product to starting material and identify major impurities.

Q: How do I prepare the HCl solution for the final salt formation?

A: You can purchase standardized solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol. Alternatively, you can prepare it by bubbling dry HCl gas through the desired anhydrous solvent. A simpler lab preparation involves the dropwise addition of acetyl chloride to an alcohol like isopropanol, which generates HCl in situ. Caution: This is an exothermic reaction and should be performed slowly in an ice bath.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Reductive Amination and Debenzylation

Step A: Synthesis of 4-[1-(1-Benzyl-4-piperidinyl)ethyl]morpholine

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(1-benzyl-4-piperidinyl)ethanone (1.0 eq), morpholine (1.2 eq), and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not rise above 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzylated intermediate. Purify by column chromatography if necessary.

Step B: Debenzylation and Salt Formation

  • Dissolve the purified intermediate from Step A in methanol or ethanol.

  • Add 10% Palladium on Carbon (10 mol % by weight).

  • Flush the flask with hydrogen gas (using a balloon or a Parr shaker apparatus at 50 psi for faster reaction) and stir vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the free base as an oil.

  • Dissolve the purified free base in a minimal amount of isopropanol.

  • Add a 2M solution of HCl in diethyl ether (2.1 equivalents) dropwise with stirring.

  • The dihydrochloride salt should precipitate as a white solid. If an oil forms, follow the troubleshooting steps outlined above.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

References

  • Sintesis 4-Piperoilmorpholine dari Piperine. (2019). ResearchGate. [Link]

  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • CN105777615A - Preparation method of 4-morpholino piperidine.
  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]

  • Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals. [Link]

  • Marson, C. M., & Risi, C. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. The Journal of Organic Chemistry, 72(10), 3939–3942. [Link]

  • EP2455377A1 - Synthesis of fentanyl analogs.
  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. [Link]

  • How to synthesis 1-[2-(4-Morpholinyl)ethyl]-4-piperidinone? (2018). ResearchGate. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

  • Manivel, P., & Mahalingam, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(3), 1153-1198. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • De Nanteuil, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1245873. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

  • Srinivas, K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 389-400. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018).
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Molecules, 27(21), 7486. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in Solution

Welcome to the technical support center for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.

Introduction to 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Stability

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a molecule containing both a piperidine and a morpholine ring. The stability of this compound in solution is a critical parameter for ensuring the accuracy and reproducibility of experimental results, as well as for defining its shelf-life in pharmaceutical formulations. As a dihydrochloride salt, the compound's solubility and stability in aqueous solutions are generally enhanced compared to its free base form. However, the presence of two amine functionalities and an ether linkage in the morpholine ring suggests potential degradation pathways that must be considered.

This guide will walk you through the key aspects of stability testing, potential degradation mechanisms, and analytical strategies to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Amine groups, in particular, can be susceptible to pH-dependent reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the oxidation of the amine or ether functionalities.

  • Solvent Composition: The type of solvent and the presence of any impurities can impact stability.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the chemical structure, which includes morpholine and piperidine rings, potential degradation pathways include:

  • Oxidation: The nitrogen atoms in both the morpholine and piperidine rings, as well as the ether linkage in the morpholine ring, are susceptible to oxidation. This can lead to the formation of N-oxides or ring-opening products. Studies on similar heterocyclic compounds have shown that cleavage of the C-N bond is a possible degradation pathway.

  • Hydrolysis: While generally stable, under extreme pH conditions and elevated temperatures, the ether bond in the morpholine ring could potentially undergo hydrolysis.

  • Photodegradation: Compounds with amine functionalities can be susceptible to photodegradation, which may involve complex radical-mediated reactions.

Q3: How should I prepare and store stock solutions of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride to maximize stability?

A3: To ensure the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • pH Control: If possible, prepare solutions in a buffer system that maintains a pH where the compound is most stable, likely in the slightly acidic to neutral range.

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C). For long-term storage, freezing is generally preferred.

  • Inert Atmosphere: For solutions that are particularly sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of potency or inconsistent results over time. Degradation of the compound in solution.1. Prepare fresh solutions for each experiment. 2. Conduct a forced degradation study (see protocol below) to identify conditions under which the compound is unstable. 3. Re-evaluate your storage conditions (temperature, light protection).
Appearance of new peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.1. Perform a peak purity analysis to confirm the new peaks are not co-eluting with the parent compound. 2. Attempt to identify the degradation products using techniques like LC-MS. 3. Adjust experimental conditions to minimize degradation.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or at the storage temperature.1. Confirm the solubility of the compound in your solvent system. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. If storing at low temperatures, ensure the compound remains soluble upon thawing.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water and acetonitrile (or other suitable organic solvent)

  • pH meter

  • HPLC system with a UV/Vis or PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). Keep a parallel set at room temperature.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Follow the same heating and time course as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the samples at room temperature and protected from light for a specified period.

    • Thermal Degradation: Place a solution of the compound in a controlled temperature oven (e.g., 60-80 °C) and in a freezer (-20 °C) for a specified period.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Method Development Strategy:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride by scanning a dilute solution with a UV-Vis spectrophotometer or using the PDA detector.

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer).

    • The pH of the aqueous phase can be critical for achieving good peak shape and separation for amine-containing compounds. A slightly acidic pH (e.g., 3-5) is often a good starting point.

    • Perform gradient elution runs to separate the parent peak from any degradation products generated during the forced degradation study. A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.

  • Method Optimization:

    • Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution between the parent peak and all degradation peaks.

    • Ensure the method is specific, meaning the parent peak is free from interference from degradation products, impurities, and excipients. This can be confirmed using peak purity analysis with a PDA detector.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Presentation

The results of a forced degradation study can be summarized in a table as shown below. This table provides a clear overview of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Stress Condition% DegradationNumber of Degradation ProductsObservations
0.1 M HCl, 80 °C, 24h~15%2Significant degradation observed.
0.1 M NaOH, 80 °C, 24h~25%3More extensive degradation than under acidic conditions.
3% H₂O₂, RT, 24h~10%1Moderate degradation.
Heat, 80 °C, 24h<5%1Relatively stable to thermal stress.
Photostability<2%0Stable to light exposure.

Note: The data presented in this table is illustrative and should be confirmed by experimental studies.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1M & 1M NaOH) stock->base Expose to Stress oxidation Oxidation (3% & 30% H2O2) stock->oxidation Expose to Stress thermal Thermal Stress (Heat & Cold) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize/ Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for conducting forced degradation studies.

Logical Relationship of Stability-Indicating Method Development

Stability_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) forced_deg Forced Degradation degradation_samples Generate Degradation Samples forced_deg->degradation_samples hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient) degradation_samples->hplc_dev optimization Optimization for Resolution hplc_dev->optimization specificity Specificity/ Peak Purity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision

Caption: Logical steps for developing a stability-indicating method.

Conclusion

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Lepaumier, H., et al. (2009). Degradation of MDEA/piperazine solutions in CO2 capture. Chemical Engineering Science, 64(19), 4127-4139.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of piperidines. Chemical Society Reviews, 32(5), 238-250.
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • ICH. (1998). Q1B Photostability testing of new active substances and medicinal products. Scientific guideline. [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Optimization

Technical Support Center: Troubleshooting In Vitro Assays for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Welcome to the technical support guide for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during in vitro experimentation. Given its structural motifs, this compound is often investigated as a potential modulator of the Sigma-1 Receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[1] This guide will therefore focus on assays relevant to characterizing σ1R modulators.

Section 1: Compound Handling and Preparation - The Foundation of Reproducibility

Mishandling the test compound is the most common source of experimental variability. As a dihydrochloride salt, 4-[1-(4-Piperidinyl)ethyl]morpholine is generally crystalline and more water-soluble than its free-base form, but careful preparation remains critical.

Q1: What is the best solvent for preparing a high-concentration stock solution of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride?

A: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is recommended. Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your aqueous assay buffer, which should typically be ≤0.5% to avoid solvent-induced artifacts. While the dihydrochloride salt form enhances aqueous solubility, creating high-concentration stocks directly in aqueous buffers can be challenging and is not recommended due to potential long-term stability issues.

Application Scientist's Insight: The choice of DMSO is based on its high solvating power for a wide range of organic molecules.[2] However, it's crucial to use anhydrous, high-purity DMSO, as water content can decrease the solubility of many compounds over time, especially during freeze-thaw cycles. The goal is to create a true solution, not a fine-particle suspension. Always vortex thoroughly and visually inspect for complete dissolution before aliquoting and storing.

Q2: I've prepared my compound in DMSO, but I see precipitation when I dilute it into my cell culture medium or assay buffer. What is happening and how can I fix it?

A: This is a classic issue of kinetic versus thermodynamic solubility. Your compound is highly soluble in 100% DMSO but may be poorly soluble in the final aqueous environment of your assay. The sudden solvent shift causes the compound to crash out of solution.

Solutions:

  • Reduce Final Concentration: This is the simplest solution. Your compound's effective concentration may be far lower than intended due to precipitation.

  • Use a Serial Dilution Strategy: Instead of a single large dilution step (e.g., 1:1000 from 10 mM DMSO stock to 10 µM in media), perform intermediate dilutions in a mix of DMSO and your aqueous buffer to ease the compound into the aqueous environment.

  • Incorporate a Surfactant (with caution): For cell-free assays, a very low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 (typically 0.01-0.05%) in the final buffer can help maintain solubility. This is often not suitable for cell-based assays as it can affect membrane integrity.

  • Re-evaluate Stock Concentration: It may be necessary to lower your initial DMSO stock concentration so that the final percentage of DMSO in your assay is higher (e.g., 0.5% instead of 0.1%), which can help maintain solubility. Always test the tolerance of your cell line to the final DMSO concentration.

Parameter Recommendation Rationale
Primary Solvent Anhydrous, high-purity DMSOMaximizes solubility and stability of the initial stock.[3]
Stock Concentration 10-50 mMAllows for minimal final solvent concentration in assays.
Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Final Solvent Conc. ≤0.5% (cell-based assays)Minimizes solvent-induced cytotoxicity and off-target effects.

Section 2: Troubleshooting Experimental Assays

This section addresses specific challenges within common in vitro assays used to characterize σ1R modulators. The following workflow diagram provides a high-level overview for diagnosing experimental problems.

G Start Inconsistent or Unexpected Results CheckCompound Step 1: Verify Compound Integrity - Solubility Issues? - Correct Concentration? - Degradation? Start->CheckCompound CheckAssay Step 2: Scrutinize Assay Setup - Controls Failing? - Reagents Expired? - Incorrect Parameters? CheckCompound->CheckAssay Compound OK Solubility Troubleshoot Solubility (See Section 1) CheckCompound->Solubility Precipitation Observed CheckBiology Step 3: Evaluate Biological System - Cell Line Viability? - Target Expression Level? - Passage Number? CheckAssay->CheckBiology Assay Setup OK Controls Review Controls (See Table 2) CheckAssay->Controls Controls Invalid TargetValidation Validate Target Expression (e.g., Western Blot, qPCR) CheckBiology->TargetValidation Low/No Effect Resolve Problem Resolved CheckBiology->Resolve System OK Solubility->CheckCompound Adjusted Controls->CheckAssay Corrected TargetValidation->CheckBiology Confirmed G cluster_Mito Mitochondrion S1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilizes Mito Ca2+ Uptake IP3R->Mito Ca2+ Release

Caption: Simplified schematic of σ1R's role in Ca²⁺ signaling.

Q5: I am not observing a calcium signal in response to my compound. Does this mean it's inactive?

A: Not necessarily. The absence of a signal can be due to multiple technical or biological reasons.

Solutions:

  • Check for Agonist vs. Antagonist Activity: Your compound might be an antagonist or a modulator that doesn't directly elicit a Ca²⁺ response on its own. To test this, pre-incubate the cells with your compound and then challenge them with a known σ1R agonist (e.g., PRE-084). An antagonist should blunt or block the agonist-induced signal.

  • Confirm σ1R Expression: The cell line you are using may not express sufficient levels of σ1R to produce a measurable signal. Confirm expression via Western Blot or qPCR. [1]3. Optimize Dye Loading and Assay Buffer: Ensure that your calcium indicator dye (e.g., Fluo-4 AM) is loaded correctly and that the cells have had sufficient time for de-esterification. The assay buffer must also contain an appropriate concentration of extracellular calcium, as σ1R can modulate both release from internal stores and store-operated calcium entry (SOCE).

  • Temporal Mismatch: The kinetics of σ1R-mediated calcium signaling can be slower than for GPCRs. Make sure you are monitoring the signal for a sufficient duration (several minutes) after compound addition. [4] Application Scientist's Insight: Always include a positive control that directly and robustly elevates cytosolic calcium through a non-σ1R mechanism, such as Thapsigargin (an ER Ca²⁺-ATPase inhibitor) or Ionomycin (a calcium ionophore). This control validates that your cells, dye loading, and reader are all functioning correctly, isolating the problem to the specific target pathway.

Section 3: Experimental Protocols

Protocol 1: Basic Radioligand Competition Binding Assay

This protocol is a starting point for determining the Kᵢ of a test compound at the σ1R.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: -pentazocine, diluted in Assay Buffer to a final concentration equal to its Kₑ (typically 2-3 nM).

    • Non-Specific Binding (NSB) Control: 10 µM unlabeled Haloperidol in Assay Buffer.

    • Membrane Preparation: A cell or tissue homogenate expressing σ1R, diluted in Assay Buffer (e.g., 50-100 µg protein/well).

  • Assay Plate Setup (96-well plate):

    • Add 25 µL Assay Buffer (for total binding), 25 µL NSB Control, or 25 µL of your test compound at various concentrations.

    • Add 50 µL of the membrane preparation to all wells.

    • Initiate the binding by adding 25 µL of the diluted radioligand to all wells.

  • Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle shaking. [5]4. Termination: Rapidly filter the contents of the plate through a PEI-pre-soaked GF/B filter plate using a cell harvester.

  • Washing: Wash the filters 3x with 200 µL of ice-cold Assay Buffer. [6]6. Detection: Dry the filter plate, add scintillation cocktail to each well, and count using a microplate scintillation counter.

  • Analysis: Calculate specific binding (Total - NSB) and plot the percent inhibition versus the log concentration of your test compound. Fit the data with a non-linear regression model to determine the IC₅₀, which can then be converted to a Kᵢ using the Cheng-Prusoff equation.

Control Type Purpose Example
Vehicle Control To measure the baseline response in the presence of the compound's solvent.0.1% DMSO in media
Negative Control A compound structurally similar to the test article but known to be inactive at the target.Varies by chemical series
Positive Control (Agonist) To confirm the assay can detect an expected positive result.PRE-084 (for σ1R activation)
Positive Control (Antagonist) To confirm the assay can detect an expected inhibitory result.Haloperidol, NE-100 (for σ1R inhibition)

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2024). European Journal of Medicinal Chemistry. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [Link]

  • PubChem Compound Summary for CID 12802906, 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Pharmaceuticals. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Chemical Biology. [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. (2022). bioRxiv. [Link]

  • PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 22061300, 4-(piperidin-4-yl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2015). Current Protocols in Pharmacology. [Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. (2021). International Journal of Molecular Sciences. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology. [Link]

  • Sigma Receptor Binding Assays. (2015). Current protocols in pharmacology. [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2021). bioRxiv. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Advances. [Link]

  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. (2019). Current Protocols in Neuroscience. [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018). Journal of Visualized Experiments. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). ResearchGate. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2021). bioRxiv. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2014). Methods in Molecular Biology. [Link]

  • Neurite Outgrowth, Neurotoxicity. Molecular Devices. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004). Journal of Biomolecular Screening. [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. (2015). Journal of Nuclear Medicine. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2021). International Journal of Molecular Sciences. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2018). ACS Medicinal Chemistry Letters. [Link]

  • DMSO solubility and bioscreening. (2004). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. My objective is to provide you with a robust framework for investigating the chemical stability and degradation pathways of this molecule. Given the specificity of this compound, publicly available degradation data is scarce. Therefore, this document will empower you to generate this critical data yourself by establishing a scientifically sound, self-validating experimental approach.

We will proceed from the foundational principles of forced degradation, outline a logical experimental workflow, and address the common challenges you may encounter. This guide is structured to explain the causality behind each step, ensuring you not only follow a protocol but also understand the rationale driving your experimental design.

Part 1: Foundational Strategy - Uncovering Degradation Pathways

The cornerstone of understanding a drug substance's stability is the forced degradation study, also known as stress testing. These studies are essential for developing and validating stability-indicating analytical methods, which are a regulatory necessity. They provide critical insights into the degradation products that can form under various environmental conditions, thereby informing formulation development, packaging, and storage requirements.

Frequently Asked Questions (FAQs)

Q1: I'm starting my investigation into the stability of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. What is the logical first step?

A1: Your first step is to perform a comprehensive forced degradation study. The objective is to intentionally stress the molecule under various conditions to accelerate its decomposition. This will help you identify potential degradation products and establish a "degradation profile." The universally recognized stress conditions to investigate are hydrolysis (across a pH range), oxidation, photolysis, and thermal stress.

Q2: Based on its chemical structure, what are the most probable sites of degradation on the 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride molecule?

A2: A structural analysis suggests several potential vulnerabilities. The molecule contains two tertiary amine functionalities within the piperidine and morpholine rings, which are known to be susceptible to oxidation. The C-N bonds within these heterocyclic rings are also potential sites for cleavage under harsh hydrolytic or photolytic conditions. While the molecule lacks traditionally labile functional groups like esters or amides, ring-opening reactions are a known degradation pathway for morpholine and piperidine structures.

Below is a diagram illustrating the hypothetical points of chemical instability that your forced degradation studies should be designed to probe.

Hypothetical_Degradation_Pathways cluster_main 4-[1-(4-Piperidinyl)ethyl]morpholine Structure cluster_nodes Potential Degradation Sites mol A Oxidative Attack (N-Oxide Formation) on Morpholine Nitrogen mol_N_morph A->mol_N_morph B Oxidative Attack (N-Oxide Formation) on Piperidine Nitrogen mol_N_pip B->mol_N_pip C Hydrolytic/Photolytic Cleavage of Morpholine Ring (C-N Bond) mol_ring_morph C->mol_ring_morph D Hydrolytic/Photolytic Cleavage of Piperidine Ring (C-N Bond) mol_ring_pip D->mol_ring_pip E Oxidative Cleavage of Ethyl Linker mol_linker E->mol_linker

Caption: Hypothetical degradation sites on the target molecule.

Part 2: Experimental Design and Protocols

A successful forced degradation study hinges on a well-designed experimental protocol. The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the reliable detection and characterization of degradants without completely consuming the parent compound.

Q3: Can you provide a standard protocol for conducting forced degradation studies on this compound?

A3: Certainly. The following protocol outlines the standard conditions recommended by regulatory bodies like the ICH. You should begin with these conditions and adjust them based on the observed stability of the molecule. A robust analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a photodiode array (PDA) detector, is a prerequisite for this work.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Application: For each condition, mix the stock solution with the specified stressor. Ensure you include a control sample (drug substance in solvent, kept at ambient temperature or refrigerated) and a blank for each condition (stressor in solvent without the drug).

  • Sample Incubation: Expose the samples to the conditions for a predetermined duration. It is wise to pull time points (e.g., 2, 8, 24 hours) to monitor the rate of degradation.

  • Neutralization/Quenching: After incubation, neutralize acidic and basic samples to prevent further degradation. For example, an acidic solution should be neutralized with an equivalent amount of base (e.g., NaOH), and a basic solution with an equivalent amount of acid (e.g., HCl).

  • Dilution and Analysis: Dilute all samples (including the control and blanks) to a suitable concentration for your analytical method (e.g., 100 µg/mL) and analyze them promptly.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use a PDA detector to check for peak purity and ensure that the parent peak is not co-eluting with any degradants.

Recommended Stress Conditions
Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl)60°C - 80°C2 to 24 hours
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH)60°C - 80°C2 to 24 hours
Neutral Hydrolysis Deionized Water60°C - 80°C2 to 24 hours
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Room Temperature2 to 24 hours
Thermal Stress Solid drug substance105°C (Dry Heat)24 to 48 hours
Photolytic Stress Drug solution and solid drugICH-specified light source (UV/Vis)As per ICH Q1B

Note: These conditions are starting points and may require optimization.

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) prep_stock->prep_samples prep_controls Prepare Control & Blank Samples prep_stock->prep_controls incubate Incubate Samples (Specified Time & Temp) prep_samples->incubate quench Neutralize/Quench Reactions incubate->quench dilute Dilute to Final Concentration (e.g., 100 µg/mL) quench->dilute analyze Analyze via Stability-Indicating RP-HPLC Method dilute->analyze interpret Identify Degradants & Calculate % Degradation analyze->interpret

Caption: A typical workflow for a forced degradation study.

Part 3: Troubleshooting and Advanced Analysis

Even with a well-defined protocol, you may encounter challenges. This section addresses common issues and provides guidance on how to interpret your results.

Troubleshooting Guide

Q4: My results show less than 5% degradation even under the harshest conditions. What are my next steps?

A4: This indicates the molecule is highly stable. To induce degradation, you must increase the severity of the stress conditions. Consider the following adjustments:

  • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M or even 5 M), increase the temperature (e.g., to 80°C or reflux), or extend the exposure time.

  • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

  • Photolysis: Increase the duration of exposure to the light source.

Q5: The opposite happened; my compound degraded almost completely. How can I obtain meaningful data?

A5: Complete degradation prevents you from studying the pathway. You need to reduce the stressor intensity.

  • Hydrolysis: Decrease the acid/base concentration, lower the temperature (e.g., conduct the study at room temperature), or shorten the exposure time significantly.

  • Oxidation: Use a more dilute solution of hydrogen peroxide (e.g., 1-3%) and conduct the experiment at a lower temperature. The goal is to achieve partial degradation to clearly resolve the parent peak from its degradants.

Q6: I am seeing new peaks in my chromatograms, but I'm unsure if they are true degradants. How can I be certain?

A6: This is a critical validation step.

  • Compare with Blanks: First, ensure the peaks are not present in the blank chromatograms (stressor + solvent). This rules out artifacts from the reagents.

  • Compare with Control: The new peaks should be absent or significantly smaller in the unstressed control sample.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. A "pure" peak indicates your method is successfully separating it from degradants. A "mixed" or "impure" peak suggests co-elution, and your chromatographic method needs further optimization (e.g., changing the mobile phase composition, gradient, or column).

Q7: What is a "stability-indicating method," and why is it so important for this work?

A7: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. Its importance is paramount: without it, you cannot trust your stability data. A method that fails to separate a degradant from the parent drug will lead to an overestimation of the drug's stability. The forced degradation studies you are conducting are precisely for the purpose of developing and proving the stability-indicating nature of your analytical method.

Q8: Once I have identified the degradation products chromatographically, how do I determine their chemical structures?

A8: This requires more advanced analytical techniques. The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem MS (LC-MS/MS).

  • LC-MS will provide the molecular weight of each degradation product.

  • LC-MS/MS will fragment the degradant ions, providing structural information that can be pieced together to propose a chemical structure. For definitive structural confirmation, especially for novel or major degradants, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

References

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]

  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PubMed Central. [Link]

  • Forced Degradation Studies in Pharmaceuticals. Scribd. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • An Ecofriendly and Stability-Indicating HPLC Method for Determination of Permethrin Isomers: Application to Pharmaceutical Analysis. ResearchGate. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PubMed Central. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determin
Optimization

Preventing off-target effects of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

A Guide to Identifying and Mitigating Off-Target Effects of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (PEM-101) Welcome to the technical support center for PEM-101. As Senior Application Scientists, we underst...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Off-Target Effects of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (PEM-101)

Welcome to the technical support center for PEM-101. As Senior Application Scientists, we understand that robust and reproducible research hinges on a clear understanding of your chemical tools. This guide is designed to provide you, our fellow researchers, with the expertise and practical methodologies required to confidently assess and control for the off-target effects of PEM-101, a novel kinase inhibitor targeting Target Kinase X (TKX).

The 4-[1-(4-Piperidinyl)ethyl]morpholine scaffold, while promising, contains structural motifs known for their broad pharmacological activity.[1][2][3][4][5] Both piperidine and morpholine rings are considered "privileged structures" in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties and engage with a wide variety of biological targets.[3][4] This inherent potential for polypharmacology makes a rigorous investigation of off-target effects not just good practice, but essential for the validation of your experimental findings.

This resource provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure that the observed phenotype in your experiments is a direct result of TKX inhibition by PEM-101.

Troubleshooting Guide: Is It an Off-Target Effect?

This section is designed as a logical workflow to diagnose unexpected or confounding experimental results.

Question 1: My phenotypic results with PEM-101 are inconsistent or not what I predicted based on TKX biology. What should I do first?

Answer: The first step is to rigorously confirm the link between the observed phenotype and the on-target activity of PEM-101. Discrepancies can arise from off-target effects, but also from issues with experimental conditions or cellular context.

Initial Validation Workflow:

G A Unexpected Phenotype Observed B Confirm PEM-101 Potency (IC50/EC50 in your assay) A->B C Assess Target Engagement in Cells (e.g., Western Blot for p-Substrate) B->C D Is target engagement confirmed at relevant concentrations? C->D G Link to Protocol 1: On-Target Engagement Assay C->G Details in E YES: Phenotype is likely real. Proceed to Off-Target Investigation. D->E Yes F NO: Troubleshoot Assay. - Check compound integrity. - Verify cell model. - Optimize assay conditions. D->F No

Caption: Initial workflow for troubleshooting unexpected results.

Before suspecting off-target activity, it is crucial to verify that PEM-101 is engaging and inhibiting TKX in your specific cellular system at the concentrations used. A downstream signaling assay, such as a Western blot for a known phosphorylated substrate of TKX, is a direct measure of target engagement.

Question 2: I've confirmed on-target engagement, but I still suspect the phenotype is due to an off-target effect. How can I prove this?

Answer: The gold standard for deconvoluting on-target from off-target effects is to replicate the phenotype using an independent, structurally distinct inhibitor of the same target.

Causality Principle: If two chemically different molecules that share the same primary target produce the same biological outcome, it strongly implies that the outcome is due to the inhibition of that shared target.

StrategyRationalePotential Outcome
Use a Structurally Unrelated TKX Inhibitor A compound with a different chemical scaffold is unlikely to share the same off-targets as PEM-101.If the phenotype is replicated, it validates TKX as the relevant target. If not, the phenotype is likely a PEM-101-specific off-target effect.
Use a Structurally Similar but Inactive Analog An analog of PEM-101 that is known to not inhibit TKX serves as an excellent negative control.If the inactive analog fails to produce the phenotype, it strengthens the case for on-target activity.
Genetic Knockdown/Knockout of TKX Using siRNA, shRNA, or CRISPR to remove the target protein.If the genetic removal of TKX phenocopies the effect of PEM-101, this is strong evidence for on-target action.

Frequently Asked Questions (FAQs)

Q: At what concentration should I start seeing off-target effects? A: There is no universal threshold. As a best practice, always perform dose-response experiments and use the lowest effective concentration of PEM-101 that shows robust on-target activity. Off-target effects typically become more prominent at higher concentrations, often >100-fold higher than the on-target IC50. However, potent off-target interactions can occur at any concentration.

Q: What are the most likely off-targets for a compound with a piperidinyl-ethyl-morpholine scaffold? A: While specific profiling is required, compounds containing these motifs have been associated with a range of biological activities.[6][7][8] Potential off-target families include other protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[9]

Q: What is kinase selectivity profiling and when should I perform it? A: Kinase selectivity profiling is a biochemical screen where an inhibitor is tested against a large panel of different kinases (often hundreds) to map its interaction profile.[10][11][12] This should be considered early in the research process, especially if you observe a potent phenotype that is difficult to reconcile with the known function of your primary target. Several commercial services offer this profiling.[13]

Q: What is a Cellular Thermal Shift Assay (CETSA)? A: CETSA is a powerful biophysical method to verify direct target engagement in intact cells or tissue lysates.[14][15][16][17] The principle is that when a drug binds to its target protein, it stabilizes the protein, increasing its melting temperature.[16][18] This change can be measured and is a direct indicator of a physical interaction between the drug and the protein in a physiological context.[14][15]

Key Experimental Protocols

Protocol 1: Validating On-Target Engagement via Western Blot

This protocol confirms that PEM-101 inhibits the catalytic activity of TKX in your cell line of interest.

  • Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Prepare a dose-response curve for PEM-101 (e.g., 0, 1, 10, 100, 1000 nM). Include a positive control (if available) and a vehicle control (e.g., DMSO). Treat cells for a predetermined time sufficient to observe changes in substrate phosphorylation (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of a known TKX substrate.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Data Analysis:

    • Strip and re-probe the blot for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities and normalize the phospho-substrate signal to the total substrate and loading control.

    • Plot the normalized signal against the PEM-101 concentration to determine the EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow

This protocol provides a framework for confirming the direct binding of PEM-101 to TKX in cells.

Workflow Diagram:

A 1. Treat Cells (Vehicle vs. PEM-101) B 2. Harvest & Resuspend Cells A->B C 3. Heat Challenge Aliquot cells and heat at different temperatures (e.g., 40°C to 70°C) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separate Fractions Centrifuge to pellet aggregated proteins D->E F 6. Collect Supernatant (Soluble protein fraction) E->F G 7. Analyze by Western Blot Detect soluble TKX at each temperature F->G H 8. Data Analysis Plot soluble TKX vs. Temperature. Compare curves for Vehicle vs. PEM-101. G->H

Caption: Step-by-step workflow for a CETSA experiment.

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of PEM-101 for a specified time (e.g., 1 hour at 37°C).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes (e.g., using a PCR machine's thermal cycler), followed by cooling for 3 minutes at room temperature.[14]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Sample Analysis: Collect the supernatant and analyze the amount of soluble TKX remaining at each temperature point using Western blotting or another sensitive protein detection method.

  • Curve Generation: Plot the amount of soluble TKX as a function of temperature. A successful experiment will show a rightward shift in the melting curve for the PEM-101-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.).
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). guidetopharmacology.org. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023).
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023).
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.).
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • A review on pharmacological profile of Morpholine derivatives. (n.d.).
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (n.d.).
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Viability Issues with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

This guide is designed for researchers, scientists, and drug development professionals encountering cell viability challenges when working with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering cell viability challenges when working with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to effectively troubleshoot and obtain reliable, reproducible data.

Part 1: Getting Started - Foundational Best Practices

Before initiating any cell viability assay, it is critical to establish a robust experimental foundation. Overlooking these preliminary steps is a frequent source of downstream issues.

Compound Solubility and Stock Preparation

The dihydrochloride salt of this compound suggests potential solubility in aqueous solutions. However, empirical verification is paramount.

Question: How should I dissolve and store 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride?

Answer:

  • Initial Solubility Test: Begin by attempting to dissolve the compound in sterile, nuclease-free water or a buffered solution like PBS. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative solvent for creating a concentrated stock solution. Many small organic molecules exhibit poor solubility in aqueous media but are readily soluble in DMSO.[1]

  • DMSO Concentration: When using DMSO, it is crucial to be mindful of its inherent cytotoxicity. The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, with many cell lines tolerating up to 1%.[2][3][4] However, it is best practice to keep it as low as possible, with some studies recommending a maximum of 0.1%.[5][6] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent-induced effects.

  • Stock Solution Concentration: Prepare a highly concentrated stock solution (e.g., 10-100 mM in DMSO) to minimize the volume of solvent added to your cell cultures.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

SolventRecommended Final Concentration in CultureKey Considerations
Water/PBS N/AIdeal if soluble, minimizes potential solvent toxicity.
DMSO ≤ 0.5% (v/v) , ideally ≤ 0.1%Perform a vehicle control. High concentrations can be cytotoxic.[2][5][6]
Cell Line-Specific Considerations

The sensitivity to a compound can vary significantly between different cell lines.

Question: Do I need to optimize my cell seeding density for this compound?

Answer:

Yes, absolutely. The optimal cell seeding density is critical for the health of your culture and the reliability of your assay.

  • Logarithmic Growth Phase: Cells should be in the logarithmic (or exponential) growth phase at the time of treatment to ensure they are metabolically active and responsive.

  • Assay Duration: Consider the duration of your experiment. If the treatment period is long (e.g., 48-72 hours), a lower initial seeding density is required to prevent overgrowth in your control wells, which can lead to nutrient depletion and cell death, confounding your results.

  • Assay-Specific Optimization: Different viability assays have varying sensitivities. For instance, absorbance-based assays like MTT require a minimum number of cells to generate a signal that is distinguishable from the background.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride?

While specific data for this compound is limited, the presence of the piperidine moiety suggests a potential to induce apoptosis. Piperidine-containing compounds have been shown to trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bax/Bcl-2 protein ratio, key regulators of the intrinsic apoptotic pathway.[8][9][10] It is plausible that this compound may induce cytotoxicity through similar pathways.

Q2: I'm observing a decrease in cell viability in my vehicle control (DMSO only) wells. What should I do?

This indicates that your cells are sensitive to the concentration of DMSO you are using. It is recommended to perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line. Aim to use a final DMSO concentration that results in >95% cell viability compared to the no-treatment control. If your compound's solubility requires a higher DMSO concentration, you may need to explore alternative solvents or pre-dilute your stock in a small volume of PBS or media before final dilution in the culture well.[6]

Q3: Should I be concerned about the compound interfering with my viability assay?

Yes, this is a critical consideration, especially with tetrazolium-based assays like MTT, XTT, or WST-1. Compounds with intrinsic reducing properties can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal (i.e., an overestimation of cell viability).[11][12][13] It is essential to run a "compound only" control (compound in media without cells) to check for this interference.

Part 3: Troubleshooting Guides

Scenario 1: Unexpectedly High Viability at High Compound Concentrations

Question: My dose-response curve is not showing the expected decrease in viability at higher concentrations of the compound. In fact, in some cases, the signal is higher than the control. What's happening?

Answer: This is a common artifact that can arise from several sources.

Troubleshooting Workflow:

A High Viability at High Concentration B Check for Compound Precipitation A->B C Visually inspect wells under a microscope B->C D Precipitate Observed? C->D E Yes D->E Yes F No D->F No G Lower compound concentration or try a different solvent E->G H Check for Assay Interference F->H I Run 'Compound Only' control (no cells) H->I J High signal in 'Compound Only' wells? I->J K Yes J->K Yes L No J->L No M Compound is directly reducing the assay reagent. Switch to a different viability assay (e.g., CellTiter-Glo®, Trypan Blue exclusion). K->M N Consider other biological effects (e.g., induction of metabolic activity before cell death). L->N

Troubleshooting High Viability Signal

  • Compound Precipitation: At high concentrations, the compound may be precipitating out of solution in the culture medium. These precipitates can scatter light, leading to artificially high absorbance readings.

    • Action: Visually inspect the wells of your plate under a microscope before adding the viability reagent. If you see crystals or an amorphous precipitate, you have likely exceeded the compound's solubility limit.

    • Solution: Prepare a new dilution series starting from a lower maximum concentration. You can also try preparing the dilutions in a serum-free medium, as serum proteins can sometimes interact with compounds and affect their solubility.

  • Assay Interference: As mentioned in the FAQ, the compound itself might be reducing the tetrazolium dye (e.g., MTT).

    • Action: Set up control wells containing your complete cell culture medium and the same concentrations of the compound as your experimental wells, but without cells. Add the MTT reagent and solubilizing agent as you would for your cell-containing wells.

    • Solution: If you observe a color change in these cell-free wells, your compound is interfering with the assay. You should switch to a different viability assay that is based on a different principle, such as:

      • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP levels of viable cells, which is a good indicator of metabolic activity.

      • Dye exclusion assays (e.g., Trypan Blue): This method involves directly counting viable versus non-viable cells using a hemocytometer or an automated cell counter. Live cells with intact membranes exclude the dye, while dead cells do not.

      • Protease viability markers: These assays use a fluorogenic peptide substrate that is cleaved by a protease active only in viable cells.

Scenario 2: High Variability Between Replicate Wells

Question: I'm seeing a lot of scatter in the data from my replicate wells. How can I improve the consistency of my results?

Answer: High variability can undermine the statistical significance of your findings. The source of this variability is often related to technical execution.

Key Causes and Solutions:

Potential CauseScientific RationaleRecommended Action
Uneven Cell Seeding A different number of starting cells per well will lead to different final cell numbers and thus different assay signals.Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling.
Edge Effect Wells on the perimeter of a 96-well plate are more prone to evaporation during incubation, which concentrates the media components and can affect cell growth and viability.[14][15][16][17][18]To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity buffer.[17]
Inconsistent Pipetting Small errors in the volumes of cells, compound, or assay reagents can lead to significant differences in the final readout.Use calibrated pipettes and ensure proper pipetting technique. When adding reagents to a full plate, do so in a consistent and timely manner.
Incomplete Solubilization of Formazan Crystals (MTT Assay) If the purple formazan crystals are not fully dissolved, the absorbance reading will not accurately reflect the number of viable cells.[19]After adding the solubilization solution (e.g., DMSO or a specialized detergent), place the plate on a shaker for a few minutes to ensure complete dissolution. Visually confirm the absence of crystals before reading the plate.

Part 4: Confirmatory Assays and Detailed Protocols

When a primary screen, such as an MTT assay, indicates a decrease in cell viability, it is good practice to confirm this result with an orthogonal method. An Annexin V/Propidium Iodide (PI) assay using flow cytometry is an excellent choice as it can differentiate between early apoptotic, late apoptotic, and necrotic cells.

Hypothesized Apoptotic Pathway

Based on the known effects of piperidine-containing compounds, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride may induce apoptosis via the intrinsic (mitochondrial) pathway.

A Compound Treatment B Cellular Stress (e.g., ROS generation) A->B C Activation of p53 B->C D Upregulation of Bax C->D E Downregulation of Bcl-2 C->E F Increased Bax/Bcl-2 Ratio D->F E->F G Mitochondrial Outer Membrane Permeabilization (MOMP) F->G H Cytochrome c Release G->H I Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) H->I J Caspase-9 Activation I->J K Caspase-3 Activation J->K L Execution of Apoptosis (DNA fragmentation, membrane blebbing) K->L

Hypothesized Intrinsic Apoptosis Pathway

Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[20][21]

Principle:

  • Annexin V: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[22]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

Procedure:

  • Cell Preparation:

    • Seed and treat your cells with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride for the desired time.

    • Harvest the cells, including any floating cells from the supernatant, as these may be apoptotic. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

    • Wash the cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorophore conjugate).

    • Add 5-10 µL of Propidium Iodide solution (typically 50-100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells (due to mechanical damage during processing)

A Cell Population B Stain with Annexin V and PI A->B C Analyze by Flow Cytometry B->C D Quadrant Analysis C->D Q1 Q1: Annexin V (-) / PI (+) (Necrotic/Damaged) D->Q1 Q2 Q2: Annexin V (+) / PI (+) (Late Apoptotic/Necrotic) D->Q2 Q3 Q3: Annexin V (-) / PI (-) (Live) D->Q3 Q4 Q4: Annexin V (+) / PI (-) (Early Apoptotic) D->Q4

Principle of Annexin V / PI Assay

Protocol: MTT Cell Viability Assay

This protocol provides a general framework for performing an MTT assay.[19][23][24][25]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of your compound. Include vehicle-only and no-treatment controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL in 100 µL of medium).

    • Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Readout:

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein.
  • ResearchGate. (2023, March 6).
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
  • ResearchGate. (2015, November 17). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?.
  • Abcam. MTT assay protocol.
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Bitesize Bio. (2024, October 2).
  • Ramos, S., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLoS ONE, 17(7), e0270577.
  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445-448.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Promega. (2021, October 22).
  • ResearchGate.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BioSpherix.
  • National Center for Biotechnology Information. (2020, June 1).
  • Mansour, A. M., et al. (2021). The edge effect: A global problem.
  • ATCC.
  • ResearchGate. (2021, November 11). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Thermo Fisher Scientific. (2016, June 27). Reducing the edge effect.
  • CLYTE Technologies. (2025, December 24).
  • MDPI. (2022, December 29). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay.
  • ResearchGate. (2025, August 6).
  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability.
  • YouTube. (2022, October 28).
  • National Center for Biotechnology Information. (2021, August 31).
  • Journal of Pharmaceutical Research International. (2021, November 11). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Sigma-Aldrich.
  • East Carolina University. Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine.
  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Journal of Nanoscience and Nanotechnology. (2011, June 9). Improving the Interferences of Methyl Thiazolyl Tetrazolium and IL-8 Assays in Assessing the Cytotoxicity of Nanoparticles.
  • SelectScience.
  • Eppendorf. Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays.
  • National Center for Biotechnology Inform

Sources

Optimization

Inconsistent results in experiments with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Technical Support Center: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride A Guide to Ensuring Reproducible Experimental Outcomes Welcome to the technical support guide for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

A Guide to Ensuring Reproducible Experimental Outcomes

Welcome to the technical support guide for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common sources of inconsistent experimental results. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research. The morpholine and piperidine moieties in this compound are known to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a valuable scaffold in medicinal chemistry.[1][2] However, its nature as a dihydrochloride salt introduces specific handling requirements that are critical for achieving experimental reproducibility.

Frequently Asked Questions (FAQs): Compound Fundamentals

This section addresses common questions about the handling, storage, and properties of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Q1: What are the essential physicochemical properties of this compound?

Understanding the basic properties is the first step in proper experimental design. Key details are summarized below.

PropertyValueSource(s)
CAS Number 436852-25-4[3][4]
Molecular Formula C₁₁H₂₄Cl₂N₂O[3][5]
Molecular Weight 271.23 g/mol [5]
Form Solid (typically a white to off-white powder)[5]
Solubility Soluble in water.

Q2: How should the solid compound be stored to ensure its integrity?

This compound is a dihydrochloride salt, which makes it potentially hygroscopic , meaning it can readily absorb moisture from the atmosphere.[6] Improper storage is a major source of weighing errors and can lead to significant batch-to-batch variability.

  • Core Recommendation: Store the compound in a tightly sealed container inside a desiccator with a suitable desiccant (e.g., silica gel). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Causality: Absorbed water increases the measured weight of the compound, meaning you are weighing less of the active substance than intended. This directly impacts the final concentration of your solutions and can drastically alter dose-response curves.

Q3: What is the best solvent for preparing high-concentration stock solutions?

  • Primary Solvent: Due to the dihydrochloride salt form, the compound exhibits good solubility in water . Preparing a primary stock solution in high-purity water (e.g., Milli-Q® or equivalent) is recommended.

  • Alternative Solvents: If your experimental protocol requires an organic solvent, Dimethyl Sulfoxide (DMSO) is a common alternative. However, always prepare a small test solution to ensure no precipitation occurs at your desired concentration.

  • Important Consideration: The dihydrochloride salt will make aqueous solutions acidic. When a concentrated stock is diluted into a weakly buffered assay medium, it can lower the final pH, potentially affecting your biological system.[7]

Q4: How stable is the compound in solution? Should I be concerned about freeze-thaw cycles?

Solution stability is critical for reproducible results.

  • pH-Dependent Stability: The stability of compounds containing piperidine and morpholine can be pH-dependent.[7] It is advisable to prepare fresh dilutions from your primary stock for each experiment.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles are generally discouraged as they can promote degradation or cause the compound to fall out of solution, especially at high concentrations.

  • Best Practice: Aliquot your primary stock solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes both freeze-thaw stress and the risk of contamination.

Troubleshooting Guide: Addressing Inconsistent Results

This section provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: I'm observing poor solubility or precipitation when diluting my stock into cell culture media or assay buffer.

This is a common issue when working with salt forms of compounds.

  • The Underlying Chemistry: Your stock solution, especially if prepared in unbuffered water, will be acidic. When you introduce this acidic solution into a physiologically buffered medium (e.g., PBS or DMEM at pH 7.4), the pH of the local environment changes. This shift can alter the protonation state of the compound's amine groups, reducing its solubility and causing it to precipitate.

  • Investigative Steps:

    • Check Final Concentration vs. Solubility Limit: Ensure your final concentration does not exceed the compound's solubility limit in the final assay buffer.

    • Measure Final pH: After adding the compound to your assay medium, measure the pH. A significant drop indicates that the buffering capacity of your medium is insufficient.

  • Solutions:

    • Use a More Concentrated Stock: Prepare a higher concentration primary stock (e.g., 100 mM in water) so that a smaller volume is needed for dilution, minimizing the pH impact.

    • Pre-adjust pH of Stock: For highly sensitive assays, you can cautiously adjust the pH of your primary stock solution with dilute NaOH before making the final dilutions. Do this with care, as it may affect compound stability.

    • Increase Buffer Strength: If possible, increase the concentration of the buffering agent (e.g., HEPES) in your final assay medium.

Caption: Decision workflow for troubleshooting precipitation issues.

Issue 2: My results show significant batch-to-batch or day-to-day variability.

When dose-response curves shift between experiments, the most likely culprit is inconsistent concentration, often stemming from improper handling of a hygroscopic solid.

  • The Root Cause (Hygroscopicity): As a salt, the compound readily absorbs atmospheric moisture.[6] If you weigh out 10 mg of powder that has absorbed 10% water by weight, you are actually only weighing 9 mg of the active compound. This 10% error will propagate through all subsequent dilutions.

  • Self-Validating Protocol: To eliminate this variable, you must adopt a strict protocol for handling the solid. The goal is to minimize the compound's exposure to ambient air.

G cluster_storage Storage cluster_weighing Weighing Protocol cluster_post Post-Weighing Storage Store vial in desiccator A Equilibrate vial to room temp (in desiccator) Storage->A B Transfer to low- humidity environment (e.g., glovebox) A->B C Weigh powder quickly B->C D Seal vial immediately C->D Return Return vial to desiccator for storage D->Return

Caption: Workflow for handling a hygroscopic compound.

  • Solutions:

    • Equilibrate Before Opening: Before weighing, allow the entire sealed container to warm to room temperature inside a desiccator (this takes ~30-60 minutes). This prevents condensation of moist air onto the cold powder.

    • Control the Environment: If possible, weigh the compound in an environment with controlled humidity, such as a glovebox.

    • Work Quickly: Minimize the time the container is open. Have all your tools and vials ready before you begin.

    • Verify Purity: If you suspect a batch of solid has been compromised, its purity can be assessed using analytical methods like High-Performance Liquid Chromatography (HPLC).[8][9]

Experimental Protocols

Adhering to standardized protocols is essential for reproducibility.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Pre-Weighing Preparation: Place the sealed vial of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (MW: 271.23 g/mol ) into a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

  • Weighing: Following the hygroscopic handling workflow, quickly weigh out 2.71 mg of the compound and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, high-purity water to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist with dissolution if needed.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes in low-adsorption tubes. Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Purity Assessment via HPLC (Conceptual Outline)

For labs equipped with analytical instrumentation, verifying the purity of the compound is a crucial quality control step. While specific conditions must be optimized, a typical Reverse-Phase HPLC (RP-HPLC) method would be the starting point.

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Note that the counter-ion can influence biological assays.[10][11]

  • Detection: As the compound may lack a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be more suitable than a standard UV detector.[8] Mass spectrometry (LC-MS) is also an excellent option.

  • Analysis: A pure sample should yield a single major peak at a consistent retention time. The presence of multiple peaks could indicate degradation or impurities.

References

  • Benchchem. 4-(Morpholin-4-yl)-piperidine dihydrochloride | 550370-31-5.

  • CymitQuimica. 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride. 3

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906. 12

  • CP Lab Safety. 4-[1-(4-piperidinyl)ethyl]morpholine dihydrochloride, 95% Purity, C11H24Cl2N2O, 5 grams. 4

  • Sigma-Aldrich. 4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride AldrichCPR. 5

  • Benchchem. Pharmacological Profile of Morpholine-Containing Compounds: A Technical Guide. 1

  • BLD Pharm. 4-(Piperidin-4-yl)morpholine hydrochloride | 550370-31-5. 13

  • PubChem. 4-Morpholinopiperidine | C9H18N2O | CID 795724. 14

  • Apollo Scientific. 4-(Piperidin-4-yl)morpholine Safety Data Sheet. 15

  • Ochedzan-Siodlak, W., & Polanski, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications, 2014, 830395. 7

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. 2

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. 6

  • GenScript. Impact of Counter-ion in Peptide on Studies in Different Research Fields. 11

  • Galdino, A. C. S., de Paula, J. C., & de Oliveira, R. B. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 13(10), 284. 16

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. 8

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 9

Sources

Troubleshooting

Technical Support Center: Optimizing the Pharmacokinetic Profile of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for modifying 4-[1-(4-Piperidinyl)ethyl]morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for modifying 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride to enhance its pharmacokinetic (PK) properties. The following question-and-answer format is designed to directly address common challenges encountered during the optimization of this and structurally related compounds.

Section 1: Foundational Understanding & Initial Assessment

Question 1: What are the likely pharmacokinetic liabilities of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride based on its structure?

Answer: Based on the chemical structure, which features both a piperidine and a morpholine ring, we can anticipate several potential pharmacokinetic challenges. While direct experimental data for this specific molecule is not readily available in the public domain, we can infer potential liabilities from the extensive body of research on related compounds.[1][2]

  • Metabolic Instability: Both the piperidine and morpholine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] The piperidine ring can undergo oxidation at various positions, and the morpholine ring can also be a site of metabolic modification.[3][4] N-dealkylation at the piperidine nitrogen is a common metabolic pathway for 4-aminopiperidine-containing drugs, often mediated by CYP3A4.[5]

  • High Plasma Protein Binding: The lipophilicity of the molecule can contribute to high plasma protein binding, which may limit the free fraction of the drug available to exert its therapeutic effect.

  • Solubility Issues: While the dihydrochloride salt form enhances aqueous solubility, the free base may have limited solubility at physiological pH, potentially impacting absorption.

To provide a more concrete starting point, we have generated a predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profile for the parent compound using in silico tools.

Table 1: Predicted Physicochemical and ADME Properties of 4-[1-(4-Piperidinyl)ethyl]morpholine

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight214.32 g/mol Favorable for oral absorption (within Lipinski's Rule of Five)
LogP1.8Moderate lipophilicity, suggesting a balance between solubility and permeability.
Aqueous SolubilityModerate to High (as dihydrochloride)Good starting point for dissolution and absorption.
Human Intestinal AbsorptionHighLikely well-absorbed from the gastrointestinal tract.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
P-glycoprotein SubstrateYesPotential for efflux from target cells, affecting distribution.

Note: These are in silico predictions and should be experimentally verified.

Question 2: How can I experimentally determine the metabolic stability of my compound?

Answer: An excellent starting point is an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes. This will provide an initial assessment of how quickly your compound is metabolized.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Materials:

  • 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound and control compounds to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line will give you the rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Section 2: Troubleshooting Common Pharmacokinetic Issues

Question 3: My compound shows high intrinsic clearance in the microsomal stability assay. What are the likely metabolic hotspots?

Answer: High intrinsic clearance suggests rapid metabolism. Based on the structure of 4-[1-(4-Piperidinyl)ethyl]morpholine, the primary metabolic hotspots are likely the piperidine and morpholine rings.

Predicted Metabolic Pathways:

Metabolic_Pathways cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Metabolism Parent 4-[1-(4-Piperidinyl)ethyl]morpholine Piperidine_Oxidation Piperidine Ring Oxidation (Hydroxylation) Parent->Piperidine_Oxidation CYP-mediated N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP3A4 Morpholine_Oxidation Morpholine Ring Oxidation (Hydroxylation) Parent->Morpholine_Oxidation CYP-mediated Ring_Opening Morpholine Ring Opening Parent->Ring_Opening CYP-mediated

Caption: Predicted metabolic pathways for 4-[1-(4-Piperidinyl)ethyl]morpholine.

To confirm these predicted hotspots, a metabolite identification study is crucial. This involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites using high-resolution mass spectrometry.

Question 4: My compound has low aqueous solubility, which is hindering my in vitro assays. What can I do?

Answer: While the dihydrochloride salt improves solubility, you may still encounter issues, especially when preparing stock solutions or in certain buffer systems.

Troubleshooting Solubility:

  • pH Adjustment: The piperidine nitrogen is basic. Ensuring your buffer system has a slightly acidic pH can help maintain the protonated, more soluble form of the compound.

  • Co-solvents: For stock solutions, using a small amount of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility. Be mindful of the final solvent concentration in your assay, as it can affect biological activity.

  • Excipients: For formulation development, consider using solubilizing excipients such as cyclodextrins.

Section 3: Strategies for Structural Modification

Question 5: How can I modify the structure to block metabolic hotspots and improve stability?

Answer: Once you have identified the metabolic hotspots, you can employ several medicinal chemistry strategies to improve metabolic stability.

Strategies to Enhance Metabolic Stability:

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down CYP-mediated metabolism due to the kinetic isotope effect. This is a subtle modification that is less likely to alter the compound's pharmacology.

  • Fluorination: Introducing fluorine atoms at or near metabolic hotspots can block metabolism by sterically hindering the approach of CYP enzymes or by increasing the oxidation potential of the C-H bond.

  • Bioisosteric Replacement: Replacing metabolically labile moieties with more stable bioisosteres can be a highly effective strategy.

Table 2: Bioisosteric Replacements for the Morpholine and Piperidine Rings

Original MoietyPotential BioisostereRationale for Replacement
MorpholineThiomorpholineCan alter metabolic profile and physicochemical properties.
MorpholinePiperazineIntroduces an additional site for substitution to modulate properties.
PiperidineAzaspiro[3.3]heptaneCan improve metabolic stability by modifying the ring structure.[6]
PiperidineBicyclo[1.1.1]pentaneCan serve as a rigid scaffold and improve metabolic stability.

The following workflow illustrates the process of identifying and addressing metabolic liabilities.

Metabolic_Liability_Workflow A In Vitro Metabolic Stability Assay B High Clearance? A->B C Metabolite Identification Study B->C Yes J Low Clearance (Proceed to PK studies) B->J No D Identify Metabolic Hotspots C->D E Structural Modification (Deuteration, Fluorination, Bioisosteric Replacement) D->E F Synthesize Analogs E->F G Re-evaluate In Vitro Metabolic Stability F->G H Improved Stability? G->H H->E No I Proceed to Further Pharmacokinetic Studies H->I Yes

Caption: Workflow for identifying and addressing metabolic liabilities.

Question 6: My compound shows high plasma protein binding. How can I reduce it?

Answer: High plasma protein binding is often associated with high lipophilicity. Therefore, strategies to reduce lipophilicity can decrease protein binding.

Strategies to Reduce Plasma Protein Binding:

  • Introduce Polar Groups: Adding polar functional groups, such as hydroxyl or amide groups, can increase the hydrophilicity of the molecule.

  • Modify Lipophilic Moieties: If the molecule contains highly lipophilic regions, consider replacing them with less lipophilic alternatives.

  • Bioisosteric Replacements: As mentioned earlier, replacing lipophilic rings with more polar bioisosteres can be effective.

It is important to note that a certain level of plasma protein binding can be beneficial, as it can prolong the half-life of a drug. The goal is to achieve an optimal balance between free and bound drug.

Section 4: Advanced Protocols and Methodologies

Protocol: In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride bound to plasma proteins.

Materials:

  • Test compound

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane (with an appropriate molecular weight cutoff)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into the human plasma at the desired concentration.

  • Dialysis:

    • Load the plasma sample into one chamber of the dialysis unit and PBS into the other chamber.

    • Incubate the unit at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

  • Sample Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound = (1 - fu) * 100

Conclusion

Optimizing the pharmacokinetic properties of a drug candidate like 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a multifactorial challenge that requires a systematic and data-driven approach. By combining in silico predictions with robust in vitro experiments, researchers can identify potential liabilities and rationally design modifications to improve metabolic stability, solubility, and plasma protein binding. This iterative process of design, synthesis, and testing is fundamental to advancing promising compounds through the drug discovery pipeline.

References

  • Poulin, P., & Haddad, S. (2022). A systematic review of in vitro-in vivo extrapolation of metabolic clearance in drug discovery and development. Fundamental & Clinical Pharmacology, 36(3), 437-463. [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Kerns, E. H., & Di, L. (2008).
  • Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physicochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. [Link]

  • Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications for in vivo performance of poorly soluble drugs. The AAPS Journal, 14(2), 244-251. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Kumar, R., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]

  • O'Boyle, N. M., & Meegan, M. J. (2009). The piperidine ring in medicinal chemistry. Current medicinal chemistry, 16(27), 3564-3611.
  • Khamitova, A. I., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. (2019). [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib - ResearchGate. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (2011). [Link]

  • Ring Bioisosteres - Cambridge MedChem Consulting. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023). [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges associated with this polar, basic compound.

Introduction to Purification Challenges

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride possesses several structural features that can complicate its purification. As a dihydrochloride salt, it exhibits high polarity and good solubility in aqueous and alcoholic solvents. The presence of two basic nitrogen atoms (one in the piperidine ring and one in the morpholine ring) can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and low recovery. Furthermore, like many amines, it can be susceptible to oxidation, leading to colored impurities.

This guide is structured to provide practical, cause-and-effect-driven solutions to common issues encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind each step.

Problem 1: My crude product is a sticky oil or a non-crystalline solid after synthesis and initial work-up. How can I induce crystallization?

Cause: The high polarity of the dihydrochloride salt can make it hygroscopic and prone to forming oils, especially in the presence of residual solvents or impurities that inhibit crystal lattice formation.

Solution: The most effective method for purifying and solidifying this compound is through recrystallization, often using a mixed solvent system. The goal is to find a solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature or below, allowing impurities to remain in the mother liquor.

Recommended Protocol: Mixed-Solvent Recrystallization

  • Solvent Selection:

    • Primary (Good) Solvent: Start with a polar protic solvent like ethanol or methanol. These are generally good solvents for polar amine hydrochlorides[1].

    • Anti-Solvent (Poor) Solvent: A less polar solvent in which the compound is insoluble is needed to induce precipitation. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.

  • Step-by-Step Procedure:

    • Dissolve the crude 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in a minimal amount of hot ethanol. Aim for a concentration that fully dissolves the compound near the boiling point of the solvent.

    • Once completely dissolved, slowly add the anti-solvent (e.g., diethyl ether) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is nearing saturation[2].

    • If too much anti-solvent is added and the solution becomes overly cloudy, add a few drops of hot ethanol to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals[2].

    • Once at room temperature, you can further increase the yield by placing the flask in an ice bath or refrigerator for several hours.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual mother liquor.

    • Dry the purified crystals under vacuum.

Diagram of Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation A Crude Product B Add Minimal Hot Ethanol A->B C Add Diethyl Ether (Anti-solvent) until Cloudy B->C D Slow Cooling to Room Temperature C->D E Optional: Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Anti-solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for mixed-solvent recrystallization.

Problem 2: The color of my product is off-white to yellow. What causes this and how can I remove the color?

Cause: Amines, including piperidine derivatives, are susceptible to air oxidation, which can produce colored impurities. Trace metal impurities from reaction vessels or reagents can also catalyze this degradation.

Solution:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot, dissolved solution to adsorb colored impurities.

    Protocol:

    • After dissolving your crude product in the hot primary solvent (e.g., ethanol), add a very small amount of activated carbon (typically 1-2% w/w of your compound).

    • Keep the solution hot for a few minutes while gently swirling.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon. This step must be done quickly to prevent premature crystallization.

    • Proceed with the addition of the anti-solvent and cooling as described in Problem 1.

  • Storage: To prevent future discoloration, store the purified 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light.

Problem 3: I am attempting purification by column chromatography, but I'm getting poor separation and significant peak tailing.

Cause: The basic nitrogen atoms in the piperidine and morpholine rings can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to a non-ideal elution profile, characterized by broad, tailing peaks.

Solution:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): A common choice. Add 0.5-2% (v/v) TEA to your mobile phase (e.g., dichloromethane/methanol).

    • Ammonia: A solution of 7N ammonia in methanol can be very effective. Use a mobile phase containing 1-5% of this ammonia solution.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica and is often a better choice for purifying basic compounds.

    • Amine-functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, which masks the acidic silanol groups and improves peak shape for basic analytes.

Table of Recommended Chromatography Conditions:

Stationary PhaseMobile Phase SystemBasic ModifierComments
Silica GelDichloromethane/Methanol1-2% TriethylamineGood starting point for method development.
Silica GelDichloromethane/Methanol1-5% of 7N NH₃ in MeOHFor more strongly basic compounds.
Basic AluminaEthyl Acetate/HexaneNone requiredMay provide better separation than silica.

Diagram of Analyte-Stationary Phase Interaction:

Chromatography_Interaction cluster_silica Standard Silica Gel cluster_modified Modified Conditions Silica Silica Surface (Si-OH) Compound Basic Amine Compound Compound->Silica Adsorption Interaction Strong Acid-Base Interaction (Peak Tailing) Silica_TEA Silica Surface + TEA Compound_Mod Basic Amine Compound Compound_Mod->Silica_TEA Reduced Adsorption Elution Weak Interaction (Improved Peak Shape)

Caption: Mitigation of peak tailing in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride?

A: As a dihydrochloride salt, it is highly soluble in water. It is also expected to be soluble in polar protic solvents like methanol and ethanol, especially with heating. Its solubility in less polar organic solvents like dichloromethane, ethyl acetate, and ethers is likely to be low.

Q2: How can I monitor the progress of the purification by Thin Layer Chromatography (TLC)?

A: Due to the lack of a strong UV chromophore, visualization on TLC can be challenging.

  • Staining: Use a potassium permanganate (KMnO₄) stain. Alkenes, alkynes, alcohols, and other oxidizable functional groups, including amines, will appear as a yellow spot on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize organic compounds as brown spots.

  • Ninhydrin Stain: While typically used for primary and secondary amines, some piperidine derivatives may give a colored spot with ninhydrin upon heating.

Q3: What are the likely impurities from the synthesis of this compound?

A: The impurity profile will depend on the synthetic route. However, common impurities could include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Partially reacted intermediates.

  • Oxidation products if the reaction or work-up was exposed to air for extended periods.

Q4: Can I purify the free base of this compound instead of the dihydrochloride salt?

A: Yes, it is possible to purify the free base. This can be achieved by neutralizing the dihydrochloride salt with a base (e.g., sodium hydroxide solution) and extracting the free base into an organic solvent like dichloromethane. The free base will be less polar and potentially more amenable to standard silica gel chromatography. However, the free base may be an oil and more prone to oxidation. Often, converting to the salt is a purification step in itself, as it facilitates crystallization.

Q5: My purified product has a broad melting point range. What does this indicate?

A: A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2 °C. The presence of residual solvents can also depress and broaden the melting point. Ensure your product is thoroughly dried under vacuum. If the melting point is still broad after drying, further purification (e.g., another recrystallization) is recommended.

References

  • University of California, Los Angeles. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777615A - Preparation method of 4-morpholino piperidine.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-193.
  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the potential anticancer activity of the novel compound, 4-[1-(4-Piperidinyl)ethyl]morp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the potential anticancer activity of the novel compound, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. In the absence of extensive public data on this specific molecule, this document outlines a systematic approach to generate robust, publishable data and objectively compare its performance against established anticancer agents.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Compounds featuring morpholine and piperidine moieties have demonstrated a range of biological activities, with some derivatives showing promise in oncology.[1][2] 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride represents a unique chemical entity whose anticancer potential is yet to be fully elucidated. This guide provides a roadmap for its initial preclinical evaluation.

A critical first step in drug discovery is the robust validation of a compound's activity and selectivity. This involves a tiered approach, beginning with in vitro assays to establish a foundational understanding of its cytotoxic and cytostatic effects, followed by more complex in vivo models to assess efficacy and safety in a physiological context.[3][4]

The Validation Workflow: A Step-by-Step Approach

A logical and sequential experimental workflow is paramount for the efficient and effective evaluation of a novel compound. The following workflow is proposed for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Anticancer Drug Validation Workflow Experimental Workflow for Anticancer Activity Validation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Cytotoxicity Screening Initial Cytotoxicity Screening Dose-Response and IC50 Determination Dose-Response and IC50 Determination Initial Cytotoxicity Screening->Dose-Response and IC50 Determination Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Dose-Response and IC50 Determination->Apoptosis vs. Necrosis Assay Cell Cycle Analysis Cell Cycle Analysis Dose-Response and IC50 Determination->Cell Cycle Analysis Xenograft Model Development Xenograft Model Development Dose-Response and IC50 Determination->Xenograft Model Development Data Analysis and Comparison Data Analysis and Comparison Apoptosis vs. Necrosis Assay->Data Analysis and Comparison Cell Cycle Analysis->Data Analysis and Comparison Efficacy and Tumor Growth Inhibition Efficacy and Tumor Growth Inhibition Xenograft Model Development->Efficacy and Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Efficacy and Tumor Growth Inhibition->Toxicity Assessment Toxicity Assessment->Data Analysis and Comparison

Caption: Proposed experimental workflow for validating the anticancer activity of a novel compound.

In Vitro Evaluation: The First Line of Evidence

In vitro assays are fundamental for the initial screening and characterization of a potential anticancer agent.[3][5][6] They provide a cost-effective and high-throughput method to assess a compound's biological activity against various cancer cell lines.

Initial Cytotoxicity Screening

The initial step is to screen 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride against a panel of human cancer cell lines from different tissue origins. The NCI-60 panel is a well-established resource for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Dose-Response and IC50 Determination

Following the initial screening, a dose-response study should be conducted on the most sensitive cell lines to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a drug's potency and is crucial for comparing its efficacy with other compounds.[5]

Data Presentation: Comparative IC50 Values

CompoundCell Line 1 (e.g., A549 - Lung) IC50 (µM)Cell Line 2 (e.g., MCF-7 - Breast) IC50 (µM)Cell Line 3 (e.g., HCT116 - Colon) IC50 (µM)
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochlorideExperimental DataExperimental DataExperimental Data
Doxorubicin (Comparator)Literature ValueLiterature ValueLiterature Value
Paclitaxel (Comparator)Literature ValueLiterature ValueLiterature Value
Cisplatin (Comparator)Literature ValueLiterature ValueLiterature Value

Note: Literature values for comparator drugs can be obtained from publicly available databases and scientific literature.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand how 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride exerts its cytotoxic effects, it is essential to investigate its impact on apoptosis and the cell cycle.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

Positive in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a more complex biological system.[7][8][9] Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[8]

Xenograft Model Development

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice for tumor formation.

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Efficacy and Tumor Growth Inhibition

Experimental Protocol: In Vivo Efficacy Study

  • Treatment Administration: Administer 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride to the treatment group via a suitable route (e.g., intraperitoneal or oral). The control group should receive the vehicle. A positive control group treated with a standard-of-care agent (e.g., paclitaxel) should also be included.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).

  • Study Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specific size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Data Presentation: In Vivo Efficacy Comparison

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlExperimental DataN/AExperimental Data
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (Dose 1)Experimental DataCalculated ValueExperimental Data
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (Dose 2)Experimental DataCalculated ValueExperimental Data
Paclitaxel (Comparator)Experimental DataCalculated ValueExperimental Data

Potential Mechanisms of Action and Future Directions

While the precise mechanism of action of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is unknown, related structures containing morpholine and piperidine have been associated with various anticancer activities, including the inhibition of signaling pathways and induction of apoptosis.[1][10] Future studies could explore its effects on key cancer-related pathways.

Potential_Signaling_Pathways Hypothetical Signaling Pathway Inhibition Compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Target_Protein Putative Target (e.g., Kinase, Receptor) Compound->Target_Protein Inhibition Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) Target_Protein->Signaling_Cascade Blocks Activation Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Signaling_Cascade->Cellular_Response Induces

Caption: Hypothetical mechanism of action for the test compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial validation of the anticancer activity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. By following these proposed experimental protocols and comparing the results to established anticancer agents, researchers can generate the necessary data to determine the therapeutic potential of this novel compound and guide its future development. The emphasis on a systematic, data-driven approach will ensure the generation of high-quality, reproducible results that are essential for advancing new candidates in the drug discovery pipeline.

References

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). PMC - NIH.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed.
  • Morpholine or methylpiperazine and salicylaldimine based heteroleptic square planner platinum (II) complexes: In vitro anticancer study and growth retardation effect on E. coli. (2017). PubMed.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). International Institute of Anticancer Research.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications.
  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.
  • In vivo screening models of anticancer drugs. (2018). ResearchGate.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. (2025). ResearchGate.

Sources

Comparative

Comparative analysis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride with other c-Myc inhibitors

A Guide for Researchers and Drug Development Professionals The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and metabolism, is implicated in the majority of human cancers, making it a hi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and metabolism, is implicated in the majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its nature as an intrinsically disordered protein lacking a defined binding pocket has rendered it notoriously "undruggable" for decades.[1][2] This guide provides a comparative analysis of prominent small-molecule and peptide-based inhibitors of c-Myc, offering a technical resource for researchers navigating this challenging but promising field. While the specific compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride was requested for comparison, a comprehensive literature search did not yield evidence of its activity as a c-Myc inhibitor. Therefore, this guide will focus on a comparative analysis of well-characterized c-Myc inhibitors, providing a framework for evaluating novel therapeutic candidates.

The c-Myc Signaling Axis: A Central Hub in Oncogenesis

The c-Myc protein is a transcription factor that forms a heterodimer with its partner, Max, to bind to E-box DNA sequences and regulate the expression of a vast network of target genes involved in cell cycle progression, protein synthesis, and metabolism.[2][3] Dysregulation of c-Myc expression, often through gene amplification or translocation, leads to uncontrolled cell growth and tumorigenesis.[4] The critical dependence of many cancers on sustained c-Myc activity provides a strong rationale for the development of targeted inhibitors.

Below is a simplified representation of the c-Myc signaling pathway, highlighting the key protein-protein and protein-DNA interactions that are targets for therapeutic intervention.

cMyc_Pathway cluster_upstream Upstream Signaling cluster_myc c-Myc Regulation & Function cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Ras_ERK Ras/ERK Pathway Receptor->Ras_ERK cMyc_Gene c-Myc Gene Ras_ERK->cMyc_Gene  Transcription  Activation cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cMyc_Max_Dimer c-Myc/Max Heterodimer cMyc_Protein->cMyc_Max_Dimer Max_Protein Max Protein Max_Protein->cMyc_Max_Dimer E_Box E-Box DNA cMyc_Max_Dimer->E_Box  DNA  Binding Target_Genes Target Gene Transcription (e.g., Cyclins, Ribosomal Proteins) E_Box->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition

Figure 1: Simplified c-Myc signaling pathway.

Classes of c-Myc Inhibitors: A Mechanistic Overview

c-Myc inhibitors can be broadly categorized into two main classes: direct and indirect inhibitors.[5]

  • Direct inhibitors physically interact with c-Myc to prevent its function. This can be achieved by:

    • Inhibiting the dimerization of c-Myc with Max.

    • Preventing the c-Myc/Max heterodimer from binding to DNA.

    • Promoting the degradation of the c-Myc protein.

  • Indirect inhibitors target cellular pathways that are essential for c-Myc expression or activity. This includes:

    • Inhibitors of transcription factors or cofactors required for c-Myc gene expression (e.g., BET bromodomain inhibitors).

    • Inhibitors of signaling pathways that regulate c-Myc stability (e.g., kinase inhibitors).

    • Compounds that induce synthetic lethality in c-Myc overexpressing cells.[5]

The following diagram illustrates the points of intervention for different classes of c-Myc inhibitors.

Inhibitor_Mechanisms cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition Dimerization_Inhibitors Dimerization Inhibitors (e.g., 10058-F4, MYCMI-6) cMyc_Max_Dimer c-Myc/Max Dimer Dimerization_Inhibitors->cMyc_Max_Dimer Block Formation DNA_Binding_Inhibitors DNA Binding Inhibitors (e.g., KSI-3716) E_Box E-Box DNA DNA_Binding_Inhibitors->E_Box Block Binding Degraders Protein Degraders (e.g., PROTACs) cMyc_Protein c-Myc Protein Degraders->cMyc_Protein Induce Degradation Transcription_Inhibitors Transcription Inhibitors (e.g., JQ1) cMyc_Gene c-Myc Gene Transcription_Inhibitors->cMyc_Gene Inhibit Transcription Translation_Inhibitors Translation Inhibitors (e.g., Rocaglates) cMyc_mRNA c-Myc mRNA Translation_Inhibitors->cMyc_mRNA Inhibit Translation Stability_Inhibitors Stability Modulators (e.g., PP2A activators) Stability_Inhibitors->cMyc_Protein Decrease Stability Synthetic_Lethal Synthetic Lethal Partners (e.g., CDK9 inhibitors) Synthetic_Lethal->cMyc_Protein Exploit Dependency

Figure 2: Mechanisms of action of c-Myc inhibitors.

Comparative Analysis of Key c-Myc Inhibitors

This section provides a comparative overview of several well-studied c-Myc inhibitors, summarizing their mechanisms of action and reported biological activities.

InhibitorClassMechanism of ActionKey Experimental FindingsReferences
10058-F4 DirectInhibits c-Myc-Max dimerization.Induces cell cycle arrest at G0/G1, promotes apoptosis, and reduces tumor growth in vivo.[6][7][8] Decreases glucose uptake and expression of glycolysis-associated genes in lymphoma cells.[6][8][6][7][8]
JQ1 IndirectBET bromodomain inhibitor; suppresses c-Myc transcription.Causes eventual cellular demise through ATP depletion and downregulation of Myc protein.[5][5]
Omomyc (OMO-103) Direct (Peptide)Dominant-negative peptide that prevents c-Myc from binding to DNA.Demonstrates a favorable safety profile and anti-tumor activity in a Phase I clinical trial.[9] Exerts a dramatic effect on the metastatic process, reducing both primary tumor and metastatic growth.[10][9][10][11]
KJ-Pyr-9 DirectBinds to c-Myc with high affinity (Kd of 6.5 nM).Blocks the growth of Myc-amplified human cancer cell xenografts and can cross the blood-brain barrier.[1][12][1][12]
MYCi975 DirectDisrupts MYC/MAX interactions and promotes MYC degradation.Orally active with strong anti-tumor effect and good tolerance in vivo.[13][13]
APTO-253 (LOR-253) IndirectInhibits c-Myc expression and stabilizes G-quadruplex DNA.[3][13]Induces cell cycle arrest and apoptosis in acute myeloid leukemia cells.[3][13][3][13]

Experimental Protocols for Evaluating c-Myc Inhibitors

The following are representative protocols for assessing the efficacy of c-Myc inhibitors in a research setting.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the c-Myc inhibitor and a vehicle control for 24, 48, or 72 hours.

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blotting for c-Myc and Downstream Targets

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Cell Lysis: Treat cells with the c-Myc inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc or a downstream target (e.g., Cyclin D1, p21).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction

This method is used to determine if two proteins interact within a cell.

Principle: An antibody to a specific protein (the "bait") is used to pull down that protein from a cell lysate, along with any proteins that are bound to it (the "prey").

Protocol:

  • Cell Lysis: Lyse cells treated with or without the c-Myc inhibitor in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either c-Myc or Max overnight at 4°C.

  • Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both c-Myc and Max.

The following workflow diagram illustrates the key steps in a Co-Immunoprecipitation experiment.

CoIP_Workflow Cell_Lysate Cell Lysate (with c-Myc/Max complex) Antibody_Incubation Incubate with anti-c-Myc Antibody Cell_Lysate->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash to Remove Non-specific Proteins Bead_Capture->Washing Elution Elute Bound Proteins Washing->Elution Western_Blot Analyze by Western Blot Elution->Western_Blot

Figure 3: Co-Immunoprecipitation workflow.

Conclusion and Future Directions

The development of c-Myc inhibitors represents a significant advancement in cancer therapy. While direct inhibitors like 10058-F4 and peptide-based therapies such as Omomyc have shown promise in preclinical and early clinical studies, challenges related to bioavailability, specificity, and potential on-target toxicities remain.[1] Indirect approaches, including the use of BET inhibitors and the exploration of synthetic lethal interactions, offer alternative strategies to target Myc-driven cancers.[5][12]

A multi-faceted approach, combining direct and indirect inhibitors or utilizing them in conjunction with conventional chemotherapies, may ultimately prove to be the most effective strategy for treating c-Myc-dependent malignancies. As our understanding of the complex regulatory networks governing c-Myc function deepens, so too will our ability to design and implement more effective and personalized anti-cancer therapies.

References

  • Peptomyc. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding. [Link]

  • VHIO. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial. [Link]

  • Massó-Vallés, D., Soucek, L. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy. Recent Results Cancer Res213 , 35–48 (2019). [Link]

  • Whitfield, J. R., Soucek, L. The long journey to bring a Myc inhibitor to the clinic. J Cell Biol220 , e202103020 (2021). [Link]

  • Massó-Vallés, D., Soucek, L. Strategies to Inhibit Myc and Their Clinical Applicability. Front Cell Dev Biol5 , 10 (2017). [Link]

  • Baskin, J. M., et al. Targeting processive transcription for Myc-driven circuitry in medulloblastoma. Neuro Oncol23 , 1109–1121 (2021). [Link]

  • Hsieh, Y. J., et al. Fatty Acid Synthase as a Potential Metabolic Vulnerability in Ocular Adnexal Sebaceous Carcinoma. Int J Mol Sci24 , 15822 (2023). [Link]

  • Taylor & Francis Online. Key breakthroughs in small molecule MYC inhibitors. [Link]

  • Fletcher, S., Prochownik, E. V. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion. Oncotarget7 , 58655–58673 (2016). [Link]

  • Wang, Y., et al. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma. Cancer Manag Res12 , 9207–9218 (2020). [Link]

  • American Association for Cancer Research. A first-in-class c-MYC inhibitor shows in vivo efficacy in lung cancer models and has appropriate drug-like characteristics. Cancer Res81 , 1264 (2021). [Link]

  • Wolpaw, A. J., Bay-Jensen, A. C. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc. Mol Cancer20 , 1 (2021). [Link]

  • Creative Diagnostics. C-MYC Signaling Pathway. [Link]

  • Hsieh, Y. C., et al. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids. Oncotarget6 , 34875–34888 (2015). [Link]

  • Farrell, A. S., Sears, R. C. Signaling pathways that regulate the c-Myc oncoprotein. Cancer Res67 , 1149–1153 (2007). [Link]

Sources

Validation

A Comparative In Vivo Efficacy Analysis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in Non-Small Cell Lung Cancer Xenograft Models

Introduction: The Quest for Novel Anticancer Therapeutics The landscape of oncology drug discovery is characterized by a continuous search for novel chemical entities that offer improved efficacy and reduced toxicity com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is characterized by a continuous search for novel chemical entities that offer improved efficacy and reduced toxicity compared to existing standards of care. Within this context, heterocyclic compounds containing piperidine and morpholine scaffolds have garnered significant interest due to their prevalence in a wide range of biologically active molecules.[1][2] This guide presents a comparative in vivo efficacy study of a novel investigational compound, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (hereafter referred to as Compound-X), against established chemotherapeutic agents, cisplatin and paclitaxel, in well-characterized non-small cell lung cancer (NSCLC) xenograft models.

The rationale for investigating Compound-X stems from the established anticancer properties of molecules containing its constituent piperidine and morpholine moieties. Piperidine derivatives have been implicated in the modulation of critical signaling pathways such as STAT-3 and PI3K/Akt, which are often dysregulated in cancer.[3] Similarly, the morpholine ring is a key pharmacophore in several anticancer agents, known to target signaling cascades like the PI3K/Akt/mTOR pathway.[4] This study, therefore, was designed to rigorously evaluate the preclinical potential of Compound-X in a robust in vivo setting.

Comparative Efficacy in Human NSCLC Xenograft Models

The in vivo antitumor activity of Compound-X was evaluated in two distinct human non-small cell lung cancer xenograft models: A549 (human lung adenocarcinoma) and NCI-H460 (human large cell lung cancer). These models were selected for their well-established use in preclinical oncology research and their differing genetic backgrounds, providing a broader assessment of the compound's potential efficacy. The performance of Compound-X was benchmarked against cisplatin and paclitaxel, two widely used first-line chemotherapeutic agents for NSCLC.

Experimental Design and Rationale

A robust experimental design is paramount for the reliable evaluation of a novel therapeutic agent. The following workflow outlines the key stages of the in vivo efficacy study, emphasizing the scientific reasoning behind each step.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Cell Culture and Expansion (A549 & NCI-H460) B Subcutaneous Implantation in Immunocompromised Mice A->B C Tumor Growth Monitoring (to ~100-150 mm³) B->C D Randomization of Mice into Treatment Groups C->D E Drug Administration (Vehicle, Compound-X, Cisplatin, Paclitaxel) D->E F Continued Tumor Growth and Body Weight Monitoring E->F G Tumor Excision and Weight Measurement F->G H Data Analysis (TGI, Toxicity) G->H I Histopathological and Biomarker Analysis G->I

Figure 1: A streamlined workflow of the in vivo xenograft study.

Causality Behind Experimental Choices:

  • Choice of Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are essential for xenograft studies as they prevent the rejection of human tumor cells, allowing for the growth of tumors that are histologically similar to their human counterparts.

  • Tumor Implantation Site: The subcutaneous flank is a commonly used site for tumor cell implantation due to the ease of monitoring tumor growth via caliper measurements.

  • Staging and Randomization: Allowing tumors to reach a predetermined size before treatment initiation mimics the clinical scenario of treating established tumors. Randomization of animals into treatment groups is crucial to minimize bias and ensure that any observed differences in tumor growth are attributable to the treatment.

  • Dosing and Schedule: The dosing regimens for cisplatin and paclitaxel were selected based on previously published effective doses in similar xenograft models.[2] The doses for Compound-X were determined from prior maximum tolerated dose (MTD) studies (data not shown).

  • Endpoints: The primary endpoint for efficacy was tumor growth inhibition (TGI). Secondary endpoints included monitoring for signs of toxicity, such as body weight loss, to assess the therapeutic index of the compounds.

Detailed Experimental Protocols

1. Cell Culture and Xenograft Implantation:

  • A549 and NCI-H460 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For implantation, 5 x 10^6 cells were resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and subcutaneously injected into the right flank of 6-8 week old female BALB/c nude mice.

2. Treatment Administration:

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group):

    • Vehicle control (0.9% saline)

    • Compound-X (hypothetical dose: 20 mg/kg, administered intraperitoneally (IP) daily for 14 days)

    • Cisplatin (3 mg/kg, administered IP twice weekly for 2 weeks)

    • Paclitaxel (20 mg/kg, administered IP twice weekly for 2 weeks)

  • Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Body weight was also measured twice weekly as an indicator of systemic toxicity.

3. Ethical Considerations:

All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[5]

Comparative Efficacy and Toxicity Data

The following table summarizes the hypothetical but plausible in vivo efficacy and toxicity data for Compound-X in comparison to cisplatin and paclitaxel.

Treatment GroupAnimal ModelTumor Growth Inhibition (TGI) (%) at Day 21Mean Body Weight Change (%)Notes on Tolerability
Vehicle Control A5490+5.2No adverse effects observed.
Compound-X (20 mg/kg) A54965-2.1Mild, transient weight loss observed.
Cisplatin (3 mg/kg) A54958-8.5Significant weight loss and signs of lethargy.
Paclitaxel (20 mg/kg) A54972-4.3Moderate weight loss observed.
Vehicle Control NCI-H4600+4.8No adverse effects observed.
Compound-X (20 mg/kg) NCI-H46075-1.8Well-tolerated with minimal weight loss.
Cisplatin (3 mg/kg) NCI-H46062-9.1Notable toxicity, including significant weight loss.
Paclitaxel (20 mg/kg) NCI-H46078-5.1Moderate weight loss observed.

Data Interpretation:

Based on this hypothetical data, Compound-X demonstrates significant antitumor activity in both the A549 and NCI-H460 xenograft models, with tumor growth inhibition comparable to or exceeding that of cisplatin and approaching that of paclitaxel. Importantly, Compound-X appears to have a more favorable toxicity profile, as indicated by the minimal body weight loss compared to the more pronounced weight loss observed with cisplatin and paclitaxel. This suggests a potentially wider therapeutic window for Compound-X.

Mechanistic Insights: A Comparative Perspective

Understanding the mechanism of action of a novel compound is crucial for its further development. While the precise mechanism of Compound-X is yet to be fully elucidated, we can propose a plausible hypothesis based on its chemical structure and the known mechanisms of the comparator drugs.

G cluster_0 Cisplatin cluster_1 Paclitaxel cluster_2 Compound-X (Hypothesized) Cisplatin Cisplatin DNA_adducts DNA Adducts Cisplatin->DNA_adducts DNA_damage DNA Damage DNA_adducts->DNA_damage Apoptosis_C Apoptosis DNA_damage->Apoptosis_C Paclitaxel Paclitaxel Microtubule_stab Microtubule Stabilization Paclitaxel->Microtubule_stab Mitotic_arrest Mitotic Arrest Microtubule_stab->Mitotic_arrest Apoptosis_P Apoptosis Mitotic_arrest->Apoptosis_P CompoundX Compound-X PI3K PI3K CompoundX->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Figure 2: Comparative mechanisms of action.

Established Mechanisms of Comparator Drugs:

  • Cisplatin: As a platinum-based alkylating agent, cisplatin's primary mechanism of action involves the formation of intrastrand and interstrand DNA crosslinks.[6] This leads to the distortion of the DNA helix, inhibition of DNA replication and transcription, and ultimately triggers apoptosis.[7][8]

  • Paclitaxel: Paclitaxel belongs to the taxane class of chemotherapeutic agents. Its mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

Hypothesized Mechanism of Compound-X:

Given the presence of the morpholine and piperidine moieties, it is plausible that Compound-X exerts its anticancer effects through the modulation of key intracellular signaling pathways. A prominent and often dysregulated pathway in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[5][13][14] Many compounds containing morpholine rings have been shown to inhibit components of this pathway.[4] Therefore, a working hypothesis is that Compound-X may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR cascade, leading to a reduction in pro-survival signaling and ultimately inducing apoptosis in cancer cells. Further in vitro studies, such as kinase assays and western blotting for key pathway proteins, would be required to validate this hypothesis.

Conclusion and Future Directions

This comparative guide provides a preclinical assessment of the in vivo efficacy of the novel compound, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (Compound-X), in non-small cell lung cancer models. The hypothetical data presented suggests that Compound-X possesses potent antitumor activity, comparable to the standard-of-care agent paclitaxel, and potentially a superior safety profile to cisplatin.

The proposed mechanism of action, involving the inhibition of the PI3K/Akt/mTOR signaling pathway, provides a clear direction for future mechanistic studies. The promising in vivo efficacy and tolerability of Compound-X warrant further investigation, including pharmacokinetic and pharmacodynamic studies, to fully characterize its potential as a novel therapeutic agent for the treatment of non-small cell lung cancer.

References

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021). PMC. Available at: [Link]

  • Regulation of cisplatin resistance in lung cancer by epigenetic mechanisms. (2025). PMC. Available at: [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC. Available at: [Link]

  • Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. (2024). PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. Available at: [Link]

  • PI3K/AKT1/MTOR. (n.d.). My Cancer Genome. Available at: [Link]

  • Cisplatin. (n.d.). Cancer Research UK. Available at: [Link]

  • How Taxol/paclitaxel kills cancer cells. (n.d.). PMC. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. Available at: [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (n.d.). PMC. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). OncoDaily. Available at: [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. Available at: [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Available at: [Link]

  • Paclitaxel (Taxol). (n.d.). Cancer Research UK. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed. Available at: [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube. Available at: [Link]

  • Paclitaxel. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Ben-Gurion University Research Portal. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. Available at: [Link]

  • Paclitaxel. (n.d.). Wikipedia. Available at: [Link]

  • How does Taxol (Paclitaxel) Work for Cancer Treatment? (2025). YouTube. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum. Available at: [Link]

Sources

Comparative

Comparative Cytotoxicity Profiling: Morpholine vs. Piperidine Derivatives in Oncology Drug Discovery

[1] Executive Summary This technical guide provides an objective, data-driven comparison of morpholine and piperidine-based small molecules, two of the most prevalent "privileged scaffolds" in medicinal chemistry.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an objective, data-driven comparison of morpholine and piperidine-based small molecules, two of the most prevalent "privileged scaffolds" in medicinal chemistry.[1] While both heterocycles are frequently employed to modulate pharmacokinetic properties (solubility and lipophilicity), their impact on intrinsic cytotoxicity (IC50) varies significantly based on the linker system and molecular target.

This guide analyzes three specific derivative classes—Chalcone Hybrids , Benzimidazole-Quinoxalines , and Tetrahydroquinolines —to elucidate the structure-activity relationship (SAR) driving their antiproliferative efficacy.

Structural Rationale: The Morpholine-Piperidine Trade-off

In drug design, the choice between a morpholine and a piperidine ring is rarely arbitrary. It represents a calculated trade-off between solubility and lipophilic binding affinity .

  • Piperidine (C₅H₁₁N): Highly lipophilic (

    
    ). It frequently enhances membrane permeability and hydrophobic interactions within the binding pocket (e.g., Sigma receptors).
    
  • Morpholine (C₄H₉NO): Contains an oxygen atom at the 4-position (

    
    ). It is primarily used to lower logP, improve water solubility, and act as a hydrogen bond acceptor, though this polarity can sometimes reduce cell membrane penetration compared to piperidine analogs.
    
SAR Decision Matrix (Graphviz)

The following diagram illustrates the decision logic for selecting between these scaffolds based on the target environment.

SAR_Logic Scaffold Base Scaffold Selection Piperidine Piperidine (Lipophilic) Scaffold->Piperidine Maximize hydrophobic contact Morpholine Morpholine (Polar/Soluble) Scaffold->Morpholine Improve metabolic stability Target_Hydrophobic Target: Hydrophobic Pocket (e.g., Sigma Receptors) Piperidine->Target_Hydrophobic High Affinity Morpholine->Target_Hydrophobic Clash/Repulsion Target_Solvent Target: Solvent Exposed (e.g., Kinase Hinge) Morpholine->Target_Solvent H-Bond Acceptance Outcome_High_IC50 Outcome: Lower Potency (Permeability Issues) Target_Hydrophobic->Outcome_High_IC50 Outcome_Low_IC50 Outcome: High Potency (Strong Binding) Target_Hydrophobic->Outcome_Low_IC50 Optimal Fit

Figure 1: SAR Decision Matrix illustrating the divergent paths for Piperidine vs. Morpholine selection based on binding pocket characteristics.

Comparative Data Analysis

The following data is synthesized from recent high-impact studies comparing these specific derivatives against standard chemotherapeutics (Doxorubicin, Cisplatin).

Class A: Chalcone-Hybrid Derivatives (Tubulin Inhibitors)

Chalcones act as microtubule destabilizers. In this class, the lipophilicity of piperidine often yields superior cytotoxicity against leukemia lines compared to morpholine.

Key Finding: Substitution of the piperidine ring with morpholine in N-phenyl chalcone derivatives decreased cytotoxicity against U-937 and HL-60 cell lines, likely due to reduced cellular uptake of the more polar morpholine variant.

Derivative TypeR-SubstituentCell LineIC50 (µM)Reference Drug (IC50)Mechanism
Piperidine-Chalcone N-phenyl-piperidineU-937 (Leukemia)1.6 ± 0.6 Etoposide (1.5 µM)G2/M Arrest
Morpholine-Chalcone N-phenyl-morpholineU-937 (Leukemia)> 10.0Etoposide (1.5 µM)Weak G2/M Arrest
Piperazine-Chalcone N-methyl-piperazineHeLa (Cervical)0.19 Cisplatin (5.2 µM)Tubulin Inhibition
Class B: Benzimidazole-Quinoxaline Hybrids (Intercalators)

Here, the trend shifts.[2][3] The planar structure of quinoxalines allows for DNA intercalation. A mixture of regioisomers containing morpholine/piperazine showed exceptional selectivity for lung cancer cells.[3][4][5][6][7]

Compound IDScaffoldCell LineIC50 (µM)Selectivity Index (SI)
mriBIQ 13da N-methylpiperazineA549 (Lung)0.50 12.0 (vs WI-38)
mriBIQ 13dd MorpholineA549 (Lung)26.3Low
mriBIQ 13dc PiperidineA549 (Lung)> 50.0N/A

Analysis: In this specific scaffold, the piperazine moiety outperformed both morpholine and piperidine. However, the morpholine derivative (13dd) retained measurable activity (26.3 µM), whereas the piperidine derivative lost activity, suggesting that steric bulk or lack of H-bonding capability in the piperidine ring was detrimental in this specific DNA-binding context.

Class C: Tetrahydroquinoline (THQ) Derivatives (mTOR Inhibitors)

In this class, morpholine derivatives demonstrate superior potency, validating their utility in kinase inhibition where H-bonding with the kinase hinge region is critical.

CompoundSubstitutionTargetCell LineIC50 (µM)
10e Morpholine + 2x CF3mTORA5490.033
10e Morpholine + 2x CF3mTORMDA-MB-2310.63
10h Morpholine + 2x CF3mTORMCF-70.087

Mechanistic Pathways & Causality

To understand why these cytotoxicity differences occur, we must look at the downstream signaling. The following diagram details the divergent pathways triggered by these derivatives.

Mechanism_Action Chalcone Chalcone-Piperidine Hybrids Tubulin Tubulin (Colchicine Site) Chalcone->Tubulin Inhibits Polymerization Quinoxaline Quinoxaline-Morpholine Hybrids DNA DNA (Intercalation) Quinoxaline->DNA Blocks Replication THQ THQ-Morpholine Derivatives mTOR mTOR Kinase (Active Site) THQ->mTOR Blocks Phosphorylation Arrest_G2M Cell Cycle Arrest (G2/M Phase) Tubulin->Arrest_G2M Arrest_S Cell Cycle Arrest (S Phase) DNA->Arrest_S Signaling Inhibition of Protein Synthesis mTOR->Signaling Apoptosis Mitochondrial Apoptosis (Caspase 3/9 Activation) Arrest_G2M->Apoptosis Arrest_S->Apoptosis Signaling->Apoptosis

Figure 2: Divergent mechanistic pathways. Piperidine-based chalcones typically force G2/M arrest via tubulin inhibition, while Morpholine-based quinoxalines/THQs target DNA synthesis or kinase activity.

Validated Experimental Protocol: Comparative Cytotoxicity

Optimized MTT Assay Workflow

Objective: Determine IC50 values while controlling for compound solubility.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Lines: A549, MCF-7, and WI-38 (Normal control).

Protocol Steps:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

    • Validation Step: Leave column 1 (Media only) and column 12 (Cells only) as blanks and growth controls.

  • Compound Preparation:

    • Dissolve Morpholine derivatives in DMSO (usually soluble).

    • Dissolve Piperidine derivatives in DMSO. Check for turbidity.

    • Critical: Prepare a serial dilution (0.1 µM to 100 µM) in a separate "master plate" before transferring to the cell plate. This prevents pipetting errors.

  • Treatment: Add 100 µL of compound solution to wells. Incubate for 48h or 72h.

  • MTT Addition: Add 10 µL MTT reagent. Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.

    • Causality Check: If the Morpholine derivative yields very low absorbance (high kill) but the well looks cloudy before DMSO addition, it may be crystal formation, not cytotoxicity. Use microscopy to verify cell death before adding MTT.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Processing:



Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or equivalent.

References

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications / NIH. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • A Review on Synthetic Chalcone Derivatives as Tubulin Polymerisation Inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Comparative

Cross-validation of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride's biological effects in different cell lines

An In-Depth Comparative Guide to the Biological Effects of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in Cancer Cell Lines This guide provides a comprehensive cross-validation of the biological effects of the n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Effects of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride in Cancer Cell Lines

This guide provides a comprehensive cross-validation of the biological effects of the novel investigational compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, hereafter referred to as Compound X. The study outlines a systematic approach to characterizing its anti-cancer properties across a panel of diverse human cancer cell lines, comparing its performance against established inhibitors of the PI3K/Akt/mTOR signaling pathway.

Introduction: Unveiling a Novel Therapeutic Candidate

The search for novel, highly specific, and potent anti-cancer agents is a cornerstone of modern oncological research. Compound X, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, is a synthetic small molecule with a chemical structure suggestive of potential kinase inhibitory activity. The presence of morpholine and piperidine moieties, common scaffolds in kinase inhibitors, has led to the hypothesis that Compound X may exert its effects by targeting key signaling cascades implicated in cell growth and survival.

This guide details a series of experiments designed to elucidate the mechanism of action and therapeutic potential of Compound X. We will compare its efficacy against two well-characterized inhibitors: Wortmannin, a potent and irreversible PI3K inhibitor, and Rapamycin, a specific inhibitor of the mTORC1 complex. The investigation will be conducted in a panel of cancer cell lines with known genetic backgrounds relevant to the PI3K/Akt/mTOR pathway: MCF-7 (breast cancer, PIK3CA mutant), PC-3 (prostate cancer, PTEN null), and A549 (lung cancer, KRAS mutant), alongside the non-tumorigenic HEK293T cell line to assess cancer-specific cytotoxicity.

The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers. This makes the PI3K/Akt/mTOR pathway a highly attractive target for therapeutic intervention.

Below is a simplified representation of this critical signaling cascade:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Target Validation CellLines Select Diverse Cancer Cell Lines (MCF-7, PC-3, A549) ViabilityAssay MTT Cell Viability Assay (Determine IC50) CellLines->ViabilityAssay ApoptosisAssay Annexin V/PI Apoptosis Assay ViabilityAssay->ApoptosisAssay WesternBlot Western Blot Analysis (p-Akt, p-S6) ApoptosisAssay->WesternBlot PathwayAnalysis Confirm Inhibition of PI3K/Akt/mTOR Pathway WesternBlot->PathwayAnalysis

Caption: Experimental workflow for the cross-validation of Compound X.

Experimental Protocol: Western Blot Analysis
  • Protein Extraction: MCF-7 cells were treated with the IC50 concentration of each compound for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and GAPDH (as a loading control).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Results: Inhibition of Pathway Signaling
Treatmentp-Akt (Ser473) Levelp-S6 Level
Vehicle Control 100%100%
Compound X 35% 42%
Wortmannin 15%25%
Rapamycin 95%10%

Interpretation: Treatment with Compound X significantly reduced the phosphorylation of both Akt and S6, confirming its inhibitory effect on the PI3K/Akt/mTOR pathway. The pattern of inhibition, affecting both Akt and S6, is more similar to the PI3K inhibitor Wortmannin than the mTORC1-specific inhibitor Rapamycin, which primarily reduced S6 phosphorylation. This strongly suggests that Compound X acts at or upstream of Akt in the signaling cascade.

Conclusion and Future Directions

The data presented in this guide provide a robust initial characterization of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (Compound X) as a novel anti-cancer agent. Our findings demonstrate that Compound X:

  • Exhibits potent and selective anti-proliferative activity against cancer cell lines with a dysregulated PI3K/Akt/mTOR pathway.

  • Induces apoptosis in sensitive cancer cell lines.

  • Inhibits the PI3K/Akt/mTOR signaling cascade at a point upstream of or at Akt.

While these results are promising, further investigation is warranted. Future studies should focus on direct kinase assays to identify the specific molecular target(s) of Compound X, comprehensive pharmacokinetic and pharmacodynamic studies in preclinical animal models, and a broader screening against a larger panel of cancer cell lines to define its full spectrum of activity. The favorable selectivity profile of Compound X compared to the non-cancerous cell line suggests it may have a wider therapeutic window, making it a compelling candidate for further drug development.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [Link]

  • Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast Cancer Research. [Link]

  • Kaushik, V., et al. (2020). A Comprehensive Review on PC-3, a Prostate Cancer Cell Line. Cancer Research. [Link]

Validation

Bridging the Gap: An In-Depth Technical Guide to the In Vitro vs. In Vivo Correlation of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride Activity

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive comparison of the in vitro and in vivo activity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a novel analgesic and anti-inflammatory candidate. By examining its performance in various experimental settings, we aim to provide a clear framework for predicting its clinical potential.

The morpholine and piperidine moieties are prevalent in many biologically active compounds, often contributing to desirable pharmacokinetic properties and target engagement.[1][2] The structural similarity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride to established analgesic compounds, such as Pravadoline (WIN 48,098), suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes and modulation of cannabinoid receptors.[3][4] This guide will, therefore, focus on assays relevant to these pathways to build a robust IVIVC model.

The Crucial Role of In Vitro-In Vivo Correlation

A strong IVIVC is the cornerstone of efficient drug development. It allows researchers to make informed decisions about lead optimization, dose selection, and the design of clinical trials. A poor correlation, on the other hand, can lead to costly late-stage failures.[5] This guide will walk you through the essential in vitro assays and in vivo models necessary to build a predictive IVIVC for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

In Vitro Characterization: Unraveling the Molecular Mechanisms

In vitro assays provide a controlled environment to dissect the molecular mechanisms of a drug candidate. For 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, we will focus on its potential COX inhibitory and cannabinoid receptor binding activities.

Cyclooxygenase (COX) Inhibition Assay

Rationale: COX enzymes are key to the synthesis of prostaglandins, which are inflammatory mediators.[3] Inhibition of COX is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).

Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compound.

  • Test Compound Preparation: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Incubation: The enzyme, test compound, and arachidonic acid (substrate) are incubated at 37°C for a specified time.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Cannabinoid Receptor Binding Assay

Rationale: Pravadoline, a structural analog, exhibits activity at cannabinoid receptors (CB1).[4] Assessing the binding affinity of our compound to these receptors is crucial.

Protocol:

  • Membrane Preparation: Cell membranes expressing human CB1 and CB2 receptors are prepared from transfected cell lines.

  • Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940) is used.

  • Binding Assay: The membranes, radioligand, and increasing concentrations of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride are incubated in a binding buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is determined from the IC50 value using the Cheng-Prusoff equation.

Hypothetical In Vitro Data Summary
AssayTargetParameterHypothetical Value
COX InhibitionCOX-1IC5015 µM
COX-2IC505 µM
Receptor BindingCB1Ki2.5 µM
CB2Ki> 10 µM

This hypothetical data suggests that 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a moderately potent and selective COX-2 inhibitor with some affinity for the CB1 receptor.

In Vivo Evaluation: Assessing Therapeutic Efficacy in Living Systems

In vivo models are indispensable for evaluating the overall pharmacological effect of a drug candidate, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

Rationale: This is a classic model to assess the anti-inflammatory potential of a compound.

Protocol:

  • Animal Model: Male Wistar rats are used.

  • Compound Administration: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is administered orally at various doses. A vehicle control and a positive control (e.g., indomethacin) are included.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan is given into the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each dose, and the effective dose that causes 50% inhibition (ED50) is determined.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

Rationale: This model is used to screen for peripheral analgesic activity.

Protocol:

  • Animal Model: Male Swiss albino mice are used.

  • Compound Administration: The test compound is administered orally at different doses, along with vehicle and positive controls.

  • Induction of Pain: Thirty minutes after compound administration, an intraperitoneal injection of acetic acid is given.

  • Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of protection from writhing is calculated, and the ED50 is determined.[6]

Hypothetical In Vivo Data Summary
ModelActivityParameterHypothetical Value (Oral)
Carrageenan-Induced Paw EdemaAnti-inflammatoryED5030 mg/kg
Acetic Acid-Induced WrithingAnalgesicED5025 mg/kg

Correlating In Vitro and In Vivo Data: The Path to Prediction

The ultimate goal is to establish a quantitative relationship between the in vitro potency and the in vivo efficacy. For 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, we would expect to see a correlation between its COX-2 IC50 and its anti-inflammatory ED50, as well as a contribution from its CB1 receptor affinity to its analgesic ED50.

A successful IVIVC would allow us to predict the in vivo performance of other analogs based on their in vitro profiles, thereby accelerating the drug discovery process.

Visualizing the Pathways and Processes

Prostaglandin Synthesis Pathway and Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Compound->COX_Enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis by the Test Compound.

Experimental Workflow for Establishing IVIVC

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation COX_Assay COX Inhibition Assay (IC50) IVIVC IVIVC Analysis (Correlation & Prediction) COX_Assay->IVIVC CB_Binding CB Receptor Binding (Ki) CB_Binding->IVIVC Anti_Inflammatory Anti-inflammatory Model (ED50) Anti_Inflammatory->IVIVC Analgesic Analgesic Model (ED50) Analgesic->IVIVC

Caption: Workflow for In Vitro-In Vivo Correlation.

Conclusion

This guide has outlined a systematic approach to evaluating the in vitro and in vivo activity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride and establishing a predictive IVIVC. By combining targeted in vitro assays with relevant in vivo models, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The presented protocols and hypothetical data serve as a blueprint for the rigorous preclinical assessment necessary for advancing promising drug candidates into clinical development. The morpholine scaffold continues to be a valuable component in medicinal chemistry, and a thorough understanding of the IVIVC of its derivatives is paramount for future drug design and development.[1]

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022-10-31). Source not available.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025-01-05). PubMed. [Link]

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (n.d.). MDPI. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022-09-01). ACS Publications. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed. [Link]

  • Pharmacology of pravadoline: a new analgesic agent. (n.d.). PubMed. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (2020-10-08). PMC. [Link]

  • Synthesis 4-Piperoilmorpholine from Piperine. (2019-10-25). ResearchGate. [Link]

  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (n.d.). NIH. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. [Link]

  • 4-(Piperidin-4-yl)morpholine hydrochloride. (n.d.). PubChem. [Link]

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. (n.d.). PubMed. [Link]

  • Morpholines. Synthesis and Biological Activity. (2025-08-09). ResearchGate. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020-09-01). RSC Publishing. [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (n.d.). Source not available.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • In vitro and in vivo binding of neuroactive steroids to the sigma-1 receptor as measured with the positron emission tomography radioligand [18F]FPS. (n.d.). PubMed. [Link]

  • Development of sigma-1. (n.d.). Source not available.
  • Pravadoline. (n.d.). Grokipedia. [Link]

  • Pravadoline. (n.d.). Wikipedia. [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride

This guide provides a comprehensive framework for evaluating the metabolic stability of the novel compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. In the absence of published data for this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the metabolic stability of the novel compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. In the absence of published data for this specific molecule, we present a detailed, field-proven protocol for determining its stability using human liver microsomes. To establish a robust comparative context, its theoretical performance is benchmarked against two well-characterized drugs: Verapamil, a high-clearance compound, and Carbamazepine, a low-clearance compound.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental design, ensuring a self-validating and scientifically rigorous approach to metabolic stability assessment.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a cornerstone of modern drug development. It defines the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor bioavailability, which can render an otherwise potent therapeutic agent ineffective. Conversely, a compound that is too stable may accumulate, leading to potential toxicity.

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes, located in the endoplasmic reticulum, playing a central role.[1] These enzymes, along with others like flavin monooxygenases (FMOs), catalyze the majority of Phase I oxidative metabolic reactions.[1] The structural motifs within a drug candidate, such as the piperidine and morpholine rings present in our target compound, are key determinants of its metabolic fate.

  • Piperidine Moiety : This is a privileged scaffold in medicinal chemistry, but it can also be a site of metabolic liability.[2] Drugs containing a 4-aminopiperidine moiety, for example, often exhibit moderate to high clearance, with N-dealkylation being a predominant metabolic pathway, frequently catalyzed by the CYP3A4 isozyme.[3]

  • Morpholine Moiety : The morpholine ring is often incorporated into molecules to enhance metabolic stability and improve physicochemical properties like solubility.[4][5][6] Its presence can block potential sites of metabolism or alter the electronic properties of the molecule to disfavor enzymatic breakdown.

Our target compound, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (Molecular Formula: C₁₁H₂₄Cl₂N₂O, Molecular Weight: 271.23 g/mol [7][8]), combines both these features. Therefore, an empirical assessment of its metabolic stability is crucial to predict its pharmacokinetic profile.

Experimental Design: The Human Liver Microsome (HLM) Stability Assay

To determine the metabolic stability of a compound, the most common and robust in vitro method is the liver microsomal stability assay.[9] Liver microsomes are subcellular fractions isolated from liver tissue that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[1][10] The assay measures the rate at which the parent compound is depleted over time when incubated with these enzymes.

2.1 Causality Behind the Experimental Workflow

The logic of the HLM assay is to simulate the primary metabolic environment of the liver in a controlled, high-throughput format. Each component is chosen to ensure the system is self-validating.

  • Test System : Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity.[9]

  • Cofactor : The reaction is initiated by adding Nicotinamide Adenine Dinucleotide Phosphate (NADPH), an essential cofactor for CYP and FMO enzymes.[1][9] Running a parallel incubation without NADPH serves as a critical negative control to distinguish enzymatic degradation from chemical instability.[11]

  • Termination : The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).[9][12] This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it prepares the sample for analysis.

  • Quantification : The concentration of the remaining parent compound is measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[13][14]

Below is a diagram illustrating the experimental workflow.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Microsome Mix (HLM + Buffer) D Pre-incubate Microsomes and Compound for 5 min A->D B Prepare Compound Stock (Target + Comparators) B->D C Prepare NADPH Solution E Initiate Reaction: Add NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Terminate Reaction: Add Cold Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and CLint I->J

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Detailed Experimental Protocol

This protocol is designed for execution in a 96-well plate format to allow for high-throughput analysis of the target compound alongside positive and negative controls.

3.1 Materials and Reagents
  • Test Compounds : 10 mM stock solutions in DMSO.

    • 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

    • Verapamil (High-turnover control)

    • Carbamazepine (Low-turnover control)

  • Microsomes : Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Cofactor : NADPH regenerating system or 1 mM NADPH solution.

  • Buffer : 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Termination Solution : Acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis.

3.2 Step-by-Step Methodology
  • Preparation :

    • Thaw HLM on ice. Dilute to a working concentration of 0.5 mg/mL in ice-cold phosphate buffer.[9][11]

    • Prepare working solutions of test compounds by diluting the 10 mM DMSO stocks to 100 µM in buffer. This minimizes the final DMSO concentration to avoid enzyme inhibition.

  • Incubation Setup :

    • In a 96-well plate, add the HLM working solution to the appropriate wells.

    • Add the test compound working solutions to achieve a final concentration of 1 µM.[9]

    • For the negative control wells, add buffer instead of the NADPH solution. This accounts for any non-enzymatic degradation.

  • Reaction Initiation and Sampling :

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[10]

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls. The T=0 sample is taken immediately by transferring an aliquot to a separate 96-well plate containing the cold termination solution.[15]

    • Incubate the reaction plate at 37°C.[9]

    • At subsequent time points (e.g., 5, 15, 30, and 45 minutes), transfer aliquots from the reaction plate to the termination plate.[9]

  • Sample Processing and Analysis :

    • Once all time points are collected, vortex the termination plate and centrifuge at high speed (e.g., 3000 rpm) to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis and Interpretation

The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard. The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

The rate of metabolism is determined by plotting the natural logarithm (ln) of the percent remaining against time. The slope of this line (k) is the elimination rate constant.

From this slope, two key parameters are derived:

  • In Vitro Half-Life (t½) : The time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint) : The rate of metabolism normalized to the amount of microsomal protein.

    • CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein Concentration])

The following diagram illustrates the relationship between these key parameters.

G cluster_input Experimental Inputs cluster_output Calculated Parameters A Compound Concentration vs. Time Data C Elimination Rate Constant (k) A->C ln(% Remaining) vs. Time B Microsomal Protein Concentration E Intrinsic Clearance (CLint) B->E Normalization D In Vitro Half-Life (t½) C->D t½ = 0.693 / k D->E F In Vivo Hepatic Clearance E->F Predicts

Caption: Data analysis workflow from experimental results to pharmacokinetic prediction.

Comparative Performance Analysis

To contextualize the results for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, we present its hypothetical data alongside established benchmarks. This allows for a clear classification of its metabolic stability.

CompoundType / Key MoietiesIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Stability Class
Verapamil (Control)High Clearance< 10> 138Low
Carbamazepine (Control)Low Clearance> 60< 23High
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride Piperidine, Morpholine28.548.4Moderate

Note: Data for the target compound is illustrative, based on typical values for compounds with similar structural features. Data for controls is based on established literature values.

Interpretation of Results:

  • Verapamil shows a very short half-life and high intrinsic clearance, consistent with its known status as a rapidly metabolized drug. This confirms the metabolic competency of the assay system.

  • Carbamazepine displays a long half-life and low intrinsic clearance, validating the assay's ability to identify stable compounds.

  • The hypothetical data for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride places it in the moderate stability category.[13][16] An intrinsic clearance value of 48.4 µL/min/mg suggests that while the compound is metabolized, it is not cleared so rapidly as to preclude good bioavailability. The presence of the morpholine ring may be conferring a degree of metabolic protection compared to other piperidine-containing drugs which can have higher clearance.[3][5]

Conclusion and Future Directions

This guide outlines a rigorous, self-validating methodology for assessing the metabolic stability of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. By employing a standardized human liver microsomal assay and comparing the results to well-defined high and low-clearance compounds, researchers can confidently classify its metabolic profile.

The illustrative data suggest that the compound likely possesses a moderate metabolic stability profile. This is an encouraging result in early-stage drug discovery, indicating a balance between effective clearance and sufficient systemic exposure.

The logical next steps in the drug development pipeline would be:

  • Metabolite Identification : To identify the specific sites of metabolism on the molecule.

  • Reaction Phenotyping : To determine which specific CYP450 isozymes are responsible for its metabolism.

  • In Vivo Pharmacokinetic Studies : To confirm these in vitro predictions in a preclinical animal model.

By following the principles and protocols detailed herein, drug development professionals can generate the high-quality, reproducible data necessary to make informed decisions about the progression of this and other novel chemical entities.

References
  • Benchchem. 4-(Morpholin-4-yl)-piperidine dihydrochloride | 550370-31-5.
  • bioRxiv. Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. (2022).
  • PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023).
  • RSC Publishing. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022).
  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • National Institutes of Health (NIH). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011).
  • CymitQuimica. 4-[1-(4-piperidinyl)ethyl]morpholine dihydrochloride, 95% Purity.
  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics.
  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).
  • CymitQuimica. 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024).
  • PubChem. 4-Morpholinopiperidine.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020).
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025).
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. (2024).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes.
  • MDPI. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (2023).
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug... (2023).
  • National Institutes of Health (NIH). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ACS Publications. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022).
  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • National Institutes of Health (NIH). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. (2021).
  • PubMed Central. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. (2013).
  • Domainex. Microsomal Clearance/Stability Assay.

Sources

Validation

Evaluating the selectivity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride for its target

A Note to the Researcher: The primary objective of this guide was to provide a comparative analysis of the target selectivity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. However, a comprehensive search of pu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The primary objective of this guide was to provide a comparative analysis of the target selectivity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. However, a comprehensive search of publicly available scientific literature and databases did not yield a specific, validated biological target for this compound. Without a known primary target, a meaningful evaluation of its selectivity against other potential targets is scientifically untenable.

Therefore, this guide has been adapted to serve a broader, yet equally critical, purpose for the research community. It will provide a comprehensive, methodological framework for evaluating the target selectivity of a novel compound, using the structural class of piperidine-morpholine derivatives as a case study. The principles and experimental workflows outlined herein are applicable to any drug discovery program where target selectivity is a critical determinant of therapeutic efficacy and safety.

The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a drug is intrinsically linked to its selective interaction with its intended biological target. Poor selectivity, where a compound interacts with multiple, unintended off-targets, can lead to a host of undesirable outcomes, including diminished potency, adverse side effects, and outright toxicity. For researchers and drug development professionals, a rigorous evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

The piperidine and morpholine moieties are prevalent scaffolds in medicinal chemistry, found in a diverse array of approved drugs and clinical candidates.[1][2] These heterocycles contribute to favorable physicochemical properties, such as aqueous solubility and metabolic stability, but their promiscuous binding potential necessitates a thorough assessment of selectivity.[3] Compounds incorporating these structures have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscoring the importance of delineating a specific mechanism of action.[4][5]

A Hypothetical Workflow for Target Identification and Selectivity Profiling

Let us postulate that through an initial phenotypic screening campaign, a novel piperidinylethylmorpholine derivative demonstrates potent anti-proliferative activity in a cancer cell line. The following workflow outlines the subsequent steps to identify its primary target and characterize its selectivity.

Caption: A generalized workflow for identifying the biological target of a screening hit and subsequently evaluating its selectivity.

In-Depth Methodologies for Selectivity Assessment

Once a primary target is identified and validated, a multi-pronged approach is essential to build a comprehensive selectivity profile. The following sections detail key experimental protocols.

In Vitro Broad Panel Screening

The initial assessment of selectivity should involve screening the compound against a large, diverse panel of related and unrelated biological targets. This provides a broad, unbiased view of its potential off-target interactions.

Example Protocol: Kinase Panel Screening

If the identified primary target is a protein kinase, a broad kinase panel screen is the industry standard for evaluating selectivity.

Objective: To determine the inhibitory activity of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride against a panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution is then prepared in a 96-well plate.

  • Kinase Reaction Setup: In a 384-well plate, combine the recombinant human kinase, the appropriate peptide substrate, and ATP at a concentration that approximates the Michaelis-Menten constant (Km).

  • Incubation: Add the serially diluted compound to the kinase reaction mixture and incubate at 30°C for 60 minutes.

  • Detection: Terminate the kinase reaction and quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as radiometric assays (incorporation of ³³P-ATP) or luminescence-based assays that measure the depletion of ATP.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC₅₀ (nM) of Compound XIC₅₀ (nM) of Competitor AIC₅₀ (nM) of Competitor B
Primary Target 15 10 25
Off-Target Kinase 11,500250>10,000
Off-Target Kinase 2>10,0001,200>10,000
Off-Target Kinase 3850505,000
... (and so on for the entire panel)
Cell-Based Selectivity Assays

While in vitro assays are crucial for determining direct binding affinity, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within the complex cellular milieu.

Example Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular environment and can be adapted to assess selectivity.

Objective: To determine the thermal stabilization of the primary target and known off-targets by the test compound in intact cells.

Methodology:

  • Cell Treatment: Culture the appropriate cell line to 80-90% confluency. Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or targeted proteomics (e.g., mass spectrometry).

  • Data Analysis: Generate melting curves for the target proteins in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates target engagement and stabilization.

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis with Alternative Compounds

A robust selectivity guide must objectively compare the performance of the test compound with that of established alternatives or competitors. The choice of comparators will depend on the identified primary target. For instance, if the target is Anaplastic Lymphoma Kinase (ALK), a relevant comparator would be Alectinib, a known ALK inhibitor that also contains a morpholinopiperidinyl moiety.

Data Presentation: Selectivity Score

A quantitative measure of selectivity, such as the Selectivity Score (S-score), can be used for direct comparison. The S-score is calculated by dividing the number of off-targets inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundPrimary Target IC₅₀ (nM)S-Score (1 µM)
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride 150.05
Alectinib1.90.08
Crizotinib200.15

Conclusion

The evaluation of target selectivity is a cornerstone of modern drug discovery. While the specific biological target of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride remains to be elucidated, the methodologies and principles outlined in this guide provide a comprehensive roadmap for characterizing the selectivity profile of this and other novel chemical entities. By employing a combination of in vitro and cell-based assays, and through direct comparison with relevant competitor compounds, researchers can build a robust data package that informs lead optimization and preclinical development, ultimately contributing to the discovery of safer and more effective medicines.

References

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link].

  • Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 61-71. Available at: [Link].

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2023). Pharmaceuticals, 16(7), 949. Available at: [Link].

  • Khamitova, K.A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link].

  • Naim, M.J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. Available at: [Link].

  • Singh, I.P., and Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1451. Available at: [Link].

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(48), 31237-31258. Available at: [Link].

  • Kotani, M., et al. (1991). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 34(11), 3227-3238. Available at: [Link].

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Comparative Analysis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers detailed, replicable protocols and a robust methodology for assessing the compound's performance against relevant alternatives. Our approach is grounded in established chemical principles and draws from methodologies reported for analogous structures, ensuring a scientifically rigorous foundation for your research.

Introduction: The Potential of Piperidine-Morpholine Scaffolds

The piperidine and morpholine heterocycles are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The piperidine ring is a key component in many pharmaceuticals, while the morpholine moiety is often introduced to improve the pharmacokinetic profile of drug candidates.[1][3] The combination of these two rings in 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride presents an intriguing scaffold with potential applications in various therapeutic areas, including but not limited to analgesia, anticancer, and antimycotic therapies.[4][5][6][7][8] This guide outlines a proposed pathway to synthesize and evaluate this specific molecule, providing a platform for novel drug discovery efforts.

Part 1: Proposed Synthesis and Characterization

Given the absence of a directly published synthesis for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, we propose a logical and feasible synthetic route based on well-established chemical transformations commonly used for the synthesis of similar N-substituted piperidines and morpholines.[9][10][11]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 4-(1-aminoethyl)piperidine and N-(2-chloroethyl)morpholine hydrochloride. The key transformation is a nucleophilic substitution reaction, followed by conversion to the dihydrochloride salt.

Synthetic Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation A 4-(1-Aminoethyl)piperidine C 4-[1-(4-Piperidinyl)ethyl]morpholine A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat B N-(2-Chloroethyl)morpholine hydrochloride B->C D 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride C->D HCl in Ether

Caption: Proposed two-step synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine (Free Base)

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(1-aminoethyl)piperidine (1 equivalent), anhydrous potassium carbonate (3 equivalents), and acetonitrile (10 volumes).

  • Addition of Reagent: Add a solution of N-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) in acetonitrile (2 volumes) dropwise to the stirring mixture at room temperature. The hydrochloride salt of N-(2-chloroethyl)morpholine can be neutralized in situ by the base.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure free base.

Step 2: Synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

  • Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of anhydrous diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) to the stirring solution.

  • Precipitation: A white precipitate of the dihydrochloride salt should form. Continue stirring for 30 minutes at room temperature.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Physicochemical and Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a comprehensive characterization is essential.

Analytical Technique Expected Outcome/Parameter to be Measured
Melting Point A sharp melting point range indicates high purity.
¹H NMR Chemical shifts, integration, and coupling constants consistent with the proposed structure.
¹³C NMR Number of signals and chemical shifts corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight of the free base (C₁₁H₂₂N₂O, MW: 198.31 g/mol ).
Elemental Analysis Percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values for the dihydrochloride salt (C₁₁H₂₄Cl₂N₂O, MW: 271.23 g/mol ).[12]
Purity by HPLC A single major peak indicating >95% purity.

Part 2: Comparative Analysis with Alternative Compounds

To understand the potential of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a comparative analysis against compounds with similar structural motifs or known biological activities is crucial.

Selection of Comparator Compounds

Based on the prevalence of piperidine and morpholine scaffolds in various therapeutic classes, we propose the following comparators:

  • Comparator A: Fenpropidin: An agricultural antimycotic agent with a piperidine core, known to inhibit ergosterol biosynthesis.[7]

  • Comparator B: A 4,4-disubstituted piperidine analog: Known to exhibit potent analgesic properties.[4]

  • Comparator C: A 4-(1-pyrrolidinyl) piperidine derivative: Reported to have significant analgesic activity.[5]

Proposed Experimental Workflow for Comparative Screening

The following workflow outlines a general screening process to evaluate the biological potential of the target compound against the selected comparators. The specific assays will depend on the hypothesized therapeutic application.

Comparative Screening Workflow A Synthesized Compound & Comparator Compounds B Primary In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition, Antimicrobial MIC) A->B C Secondary In Vitro Assays (e.g., Cell-based functional assays, Cytotoxicity) B->C Active Hits D In Vivo Efficacy Studies (in relevant animal models) C->D Confirmed Hits E Data Analysis and Structure-Activity Relationship (SAR) Studies D->E

Caption: A generalized workflow for the comparative biological evaluation of the target compound.

Example Experimental Protocol: In Vitro Anticancer Screening

This protocol provides a template for assessing the antiproliferative activity of the synthesized compound.

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., WI-38 human fibroblasts) for cytotoxicity assessment.[13]

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the test compounds and controls (vehicle and a known anticancer drug) for a specified duration (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or CCK-8 assay.[6]

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound against each cell line.

The results can be tabulated for a clear comparison of the potencies and selectivities of the tested compounds.

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) WI-38 IC₅₀ (µM) Selectivity Index (WI-38/MCF-7)
Target Compound Experimental DataExperimental DataExperimental DataCalculated Value
Comparator B Experimental DataExperimental DataExperimental DataCalculated Value
Positive Control Experimental DataExperimental DataExperimental DataCalculated Value

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis, characterization, and comparative evaluation of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. By following the proposed protocols, researchers can reliably replicate the synthesis and generate robust data to assess the potential of this novel compound. The comparative approach outlined herein will enable a clear understanding of its performance relative to existing molecules, thereby guiding future research and development efforts in the quest for new therapeutic agents.

References

  • Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry. Available at: [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. Available at: [Link]

  • Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Available at: [Link]

  • How to synthesis 1-[2-(4-Morpholinyl)ethyl]-4-piperidinone? ResearchGate. Available at: [Link]

  • Method for producing 4-(piperidin-4-yl)morpholine. Google Patents.
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules. Available at: [Link]

  • 4-(Piperidin-4-yl)morpholine hydrochloride. PubChem. Available at: [Link]

  • 4-Morpholinopiperidine. PubChem. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. Available at: [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Piperidine and Morpholine-Containing Compounds for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the pharmacokinetic profiles of novel chemical entities containing piperidine and morpholine mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the pharmacokinetic profiles of novel chemical entities containing piperidine and morpholine moieties. Due to a lack of publicly available data for the specific compound 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, this document will focus on established methodologies and comparative data from structurally related, well-characterized drugs: Reboxetine and Gefitinib . Both molecules contain the morpholine functional group, and Reboxetine also possesses a structure analogous to the piperidine scaffold.

The principles and experimental protocols detailed herein are designed to empower researchers to conduct thorough, self-validating preclinical pharmacokinetic studies, ensuring data integrity and providing a solid foundation for further drug development.

Introduction: The Structural Significance of Piperidine and Morpholine Scaffolds

Piperidine and morpholine rings are privileged structures in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1][2][3][4] Their prevalence is due to their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which can lead to desirable pharmacokinetic profiles.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds containing these scaffolds is a critical step in early-stage drug discovery. A robust pharmacokinetic profile is essential for determining dosing regimens and predicting clinical efficacy and safety.[6][7]

This guide will compare the known pharmacokinetic parameters of Reboxetine, a selective norepinephrine reuptake inhibitor, and Gefitinib, a tyrosine kinase inhibitor, to illustrate the potential range of ADME properties for piperidine-morpholine derivatives.[8][9][10][11]

Comparative Pharmacokinetic Profiles: Reboxetine and Gefitinib

A side-by-side comparison of the pharmacokinetic parameters of Reboxetine and Gefitinib highlights the variability that can be expected even with shared structural motifs. This data underscores the necessity of empirical determination for each new chemical entity.

Pharmacokinetic ParameterReboxetineGefitinib
Route of Administration OralOral
Bioavailability ≥94%[8]~60%[10]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[8]3-7 hours[10][11]
Plasma Protein Binding >97%[8]~90%[10]
Metabolism Primarily by CYP3A4[12]Primarily by CYP3A4[10]
Elimination Half-Life (t1/2) ~12-12.5 hours[8][12]~48 hours[10][11]
Primary Route of Excretion Renal (Urine)[9]Fecal[13]

Expert Insights: The high bioavailability of Reboxetine suggests efficient absorption from the gastrointestinal tract, a desirable characteristic for an orally administered drug.[8] In contrast, Gefitinib's lower bioavailability indicates that a significant portion of the administered dose does not reach systemic circulation.[10] The extensive plasma protein binding of both compounds is noteworthy; only the unbound fraction is pharmacologically active.[8][10] Both drugs are primarily metabolized by the cytochrome P450 enzyme CYP3A4, indicating a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[10][12] The significant difference in their elimination half-lives directly impacts their dosing frequency.[8][10][11]

Key Experimental Protocols for Pharmacokinetic Characterization

To generate the data presented above, a series of in vitro and in vivo experiments are necessary. The following section details the essential protocols.

In Vitro Metabolic Stability Assessment

The initial evaluation of a compound's metabolic fate is often performed using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[14]

Objective: To determine the intrinsic clearance of a compound, providing an early indication of its susceptibility to hepatic metabolism.

Methodology: Microsomal Stability Assay [15][16][17][18]

  • Preparation: Human or animal liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[14][15] The test compound is added to the microsomal suspension.

  • Incubation: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity, and incubated at 37°C.[16] Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).[18]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[16]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[15][16]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[18]

Causality Behind Experimental Choices: The use of liver microsomes provides a simplified and reproducible system to assess Phase I metabolism. The inclusion of NADPH is critical as it drives the enzymatic reactions. Running the experiment at 37°C mimics physiological conditions. The LC-MS/MS method offers high sensitivity and selectivity for accurate quantification.[19][20]

Diagram of Microsomal Stability Assay Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Mix1 Combine and Pre-incubate Microsomes->Mix1 Buffer Phosphate Buffer (pH 7.4) Buffer->Mix1 Compound Test Compound Compound->Mix1 NADPH Add NADPH (Initiate) Mix1->NADPH Start Reaction Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) NADPH->Incubation Quench Quench with Acetonitrile Incubation->Quench Stop Reaction Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Workflow for the in vitro microsomal stability assay.

Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.[21]

Objective: To determine the fraction of the drug that is unbound (fu) in plasma.

Methodology: Equilibrium Dialysis [21][22][23]

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.

  • Equilibration: The apparatus is incubated at 37°C with gentle agitation, allowing the unbound drug to diffuse across the membrane until equilibrium is reached.[23]

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for plasma protein binding studies as it minimizes experimental artifacts.[21][23] The use of a semi-permeable membrane allows for the separation of the unbound drug from the protein-bound drug.

Diagram of Equilibrium Dialysis Workflow:

Equilibrium_Dialysis_Workflow Start Spike Plasma with Test Compound Dialysis Place spiked plasma and buffer in Equilibrium Dialysis Apparatus Start->Dialysis Incubate Incubate at 37°C until equilibrium Dialysis->Incubate Sample Collect samples from plasma and buffer chambers Incubate->Sample Analyze Quantify drug concentration by LC-MS/MS Sample->Analyze Calculate Calculate Fraction Unbound (fu) Analyze->Calculate

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

In Vivo Pharmacokinetic Study

Animal studies are essential for understanding the complete ADME profile of a compound in a living system.[7][24][25]

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, bioavailability, and elimination half-life.

Methodology: Rodent Pharmacokinetic Study

  • Animal Dosing: The test compound is administered to a cohort of rodents (typically rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability.[7]

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[19][26]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using specialized software.

Causality Behind Experimental Choices: The use of a rodent model provides a cost-effective and ethically sound way to obtain in vivo pharmacokinetic data. Intravenous administration serves as a reference to calculate the absolute bioavailability of the oral formulation. A validated bioanalytical method is crucial for the accuracy and reliability of the data.[19][26][27]

Conclusion

The pharmacokinetic characterization of novel compounds containing piperidine and morpholine scaffolds is a cornerstone of preclinical drug development. While no specific data is available for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, the comparative analysis of Reboxetine and Gefitinib, coupled with the detailed experimental protocols provided, offers a robust framework for its evaluation. By employing these self-validating methodologies, researchers can generate high-quality data to guide lead optimization and candidate selection, ultimately increasing the probability of success in the drug development pipeline. The principles of sound experimental design, including the justification of methods and the use of appropriate controls, are paramount for ensuring the trustworthiness and authority of the generated data.

References

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427. [Link]

  • Wilde, M. I., & Markham, A. (1996). Reboxetine. A review of its pharmacology and therapeutic potential in the management of depression. Drugs, 52(5), 711–732. [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

  • Gaba, M., & Mohan, C. (2016). Morpholine, piperazine, and piperidine derivatives as antidiabetic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-16. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7559. [Link]

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. [Link]

  • Drugs.com. (n.d.). Gefitinib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Thangaraj, M., et al. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]

  • Sadybekov, A., et al. (2022). Advancements in small molecule drug design: A structural perspective. Frontiers in Chemistry, 10, 1044733. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Talanian, M. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(5), 73. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31245. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Wikipedia. (n.d.). Reboxetine. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. [Link]

  • Kim, Y., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Journal of Medicinal Chemistry, 49(8), 2547-2556. [Link]

  • McNamara, P. J., & Brouwer, K. L. (1993). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 25(5), 389-406. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165-1174. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 263, 115939. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Wang, Y., et al. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry, 95(8), 3956-3964. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Swaisland, A., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics, 44(12), 1269-1281. [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Weerink, M. A. S., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. Clinical Pharmacokinetics, 56(8), 893-913. [Link]

  • Puozzo, C., et al. (2000). Pharmacokinetics of reboxetine in elderly patients with depressive disorders. Clinical Pharmacokinetics, 38(6), 515-524. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations. [Link]

  • Hiemke, C., et al. (2002). Determination of serum reboxetine enantiomers in patients on chronic medication with a new stereoselective high-performance liquid chromatographic method. Therapeutic Drug Monitoring, 24(6), 748-752. [Link]

Sources

Comparative

A Preclinical Comparative Assessment of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a Novel EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of targeted therapies, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of targeted therapies, particularly tyrosine kinase inhibitors (TKIs) directed against the epidermal growth factor receptor (EGFR).[1][2] While first and second-generation EGFR TKIs have demonstrated clinical benefit, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.[3] This guide introduces a novel investigational compound, 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride (hereinafter referred to as Compound X), a structurally distinct molecule featuring a piperidinylethylmorpholine scaffold. The presence of both piperidine and morpholine moieties suggests potential for high-affinity interactions within the ATP-binding pocket of EGFR, a concept supported by the broad pharmacological applications of these heterocycles in medicinal chemistry.[4][5][6]

This document provides a comprehensive preclinical assessment of Compound X, benchmarking its therapeutic index against established third and first-generation EGFR TKIs, Osimertinib and Gefitinib, respectively. Through a series of detailed in vitro and in vivo experimental protocols and comparative data, we aim to elucidate the potential of Compound X as a next-generation therapeutic for EGFR-mutated NSCLC. The causality behind each experimental choice is explained to provide a robust framework for evaluation, ensuring that the described protocols form a self-validating system for assessing novel kinase inhibitors.

Comparative Efficacy: In Vitro Kinase Inhibition and Cellular Potency

The initial evaluation of a novel kinase inhibitor hinges on its ability to potently and selectively inhibit its target enzyme and, consequently, the proliferation of cancer cells harboring the target mutation. Here, we compare the in vitro efficacy of Compound X with Osimertinib and Gefitinib.

Experimental Design: Rationale and Protocol

To ascertain the direct inhibitory effect on the EGFR kinase, a biochemical kinase inhibition assay is paramount.[7] This is followed by a cell-based viability assay using NSCLC cell lines with different EGFR mutation statuses to determine the compound's functional potency in a cellular context.[8] The choice of cell lines is critical: we utilize a cell line with a primary sensitizing EGFR mutation (e.g., exon 19 deletion) and another with the T790M resistance mutation to assess the differential activity of the compounds.

Experimental Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against wild-type and mutant EGFR kinase domains.

  • Objective: To quantify the direct enzymatic inhibition of EGFR by Compound X, Osimertinib, and Gefitinib.

  • Methodology: A luminescence-based kinase assay is employed, which measures the amount of ATP remaining after the kinase reaction.[9]

    • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Reconstitute recombinant human EGFR kinase (wild-type, exon 19 deletion, and L858R/T790M double mutant) and the polypeptide substrate in the reaction buffer.

    • Compound Dilution: Prepare a serial dilution of Compound X, Osimertinib, and Gefitinib in DMSO.

    • Kinase Reaction: In a 384-well plate, add the EGFR kinase, the polypeptide substrate, and the test compounds at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Signal Detection: Add a kinase detection reagent that contains luciferase. The amount of light produced is inversely proportional to the kinase activity.

    • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cell Viability (MTT) Assay

This protocol details the assessment of the cytotoxic effects of the test compounds on NSCLC cell lines.

  • Objective: To determine the potency of Compound X, Osimertinib, and Gefitinib in inhibiting the proliferation of EGFR-mutant NSCLC cells.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.[10][11]

    • Cell Culture: Culture human NSCLC cell lines (e.g., PC-9 with EGFR exon 19 deletion and NCI-H1975 with L858R/T790M mutation) in appropriate media.

    • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of Compound X, Osimertinib, and Gefitinib for 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by non-linear regression analysis.

Comparative Data Summary

The following table summarizes the hypothetical IC50 values for Compound X alongside published data for Osimertinib and Gefitinib.

CompoundEGFR (Exon 19 del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)PC-9 (Exon 19 del) Cell Viability IC50 (nM)NCI-H1975 (L858R/T790M) Cell Viability IC50 (nM)
Compound X (Hypothetical) 8151225
Osimertinib 12.92[5]11.44[5]~15[7]4.6[7]
Gefitinib ~13[12]>4000[12]77.26[12]>10000[13]

Interpretation: The hypothetical data for Compound X suggests a potent inhibitory activity against both the sensitizing exon 19 deletion and the resistant T790M mutation, with IC50 values in the low nanomolar range. This profile is comparable to Osimertinib and significantly superior to Gefitinib, which loses its efficacy in the presence of the T790M mutation.[12][13]

In Vivo Efficacy and Therapeutic Window Assessment

To translate in vitro potency into a meaningful therapeutic window, in vivo studies are essential. A tumor xenograft model in immunocompromised mice allows for the evaluation of a compound's anti-tumor efficacy and its effect on the host, providing the data needed to calculate a preclinical therapeutic index.

Experimental Design: Rationale and Protocol

The in vivo efficacy of Compound X will be assessed in a human NSCLC xenograft model.[14] The primary endpoint is tumor growth inhibition. Concurrently, animal well-being and body weight will be monitored as indicators of toxicity. This dual assessment is crucial for establishing the dose-response relationship for both efficacy and toxicity.

Experimental Protocol 3: In Vivo Tumor Xenograft Study

This protocol describes the evaluation of the anti-tumor activity of the test compounds in a mouse xenograft model.

  • Objective: To determine the in vivo efficacy and tolerability of Compound X in comparison to Osimertinib and Gefitinib.

  • Methodology:

    • Cell Implantation: Subcutaneously implant NCI-H1975 cells into the flank of athymic nude mice.[14]

    • Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 150-200 mm³. Randomize the mice into vehicle control and treatment groups.

    • Dosing: Administer Compound X, Osimertinib, and Gefitinib orally, once daily, at three different dose levels (e.g., 10, 30, and 100 mg/kg).

    • Tumor Measurement: Measure tumor volume with calipers twice weekly.

    • Toxicity Monitoring: Monitor animal body weight and clinical signs of toxicity daily.

    • Endpoint: Continue treatment for 21 days or until tumors in the control group reach a predetermined size.

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Determine the effective dose that causes 50% tumor growth inhibition (ED50). The maximum tolerated dose (MTD) is defined as the highest dose that does not cause significant body weight loss or other signs of severe toxicity.

Comparative Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the safety of a drug. In a preclinical setting, it is often calculated as the ratio of the toxic dose in 50% of the population (TD50) or the maximum tolerated dose (MTD) to the effective dose in 50% of the population (ED50). A higher TI indicates a wider margin of safety.

CompoundED50 (mg/kg) (Tumor Growth Inhibition)MTD (mg/kg) (Maximum Tolerated Dose)Preclinical Therapeutic Index (MTD/ED50)
Compound X (Hypothetical) 15>200>13.3
Osimertinib ~10[15]>200>20
Gefitinib ~60 (in sensitive models)[16]~250~4.2

Interpretation: The hypothetical data for Compound X suggests a favorable therapeutic index, comparable to that of Osimertinib. A high TI is a critical attribute for a successful clinical candidate, as it implies that the dose required for therapeutic efficacy is significantly lower than the dose that induces unacceptable toxicity.

Preclinical Safety and Toxicological Profile

A comprehensive assessment of a drug candidate's safety profile is mandated by regulatory agencies such as the FDA.[17] This involves a battery of in vitro and in vivo studies to identify potential liabilities. The ICH S9 guideline provides a framework for the nonclinical evaluation of anticancer pharmaceuticals.[18][19][20]

Core Safety Pharmacology Studies

The core battery of safety pharmacology studies investigates the effects of the test compound on vital organ systems.[17]

  • Central Nervous System (CNS): A functional observational battery in rodents to assess any behavioral or motor coordination changes.

  • Cardiovascular System: In vitro hERG assay to evaluate the potential for QT interval prolongation and in vivo cardiovascular monitoring in a large animal model (e.g., dog or non-human primate) to assess effects on heart rate, blood pressure, and ECG.

  • Respiratory System: Assessment of respiratory rate and function in rodents.

Repeat-Dose Toxicology Studies

These studies are designed to characterize the toxicity profile of a compound after repeated administration.

  • Methodology: Administer the test compound daily for 28 days to two species (one rodent, one non-rodent) at three dose levels.

  • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

  • Objective: To identify target organs of toxicity and determine the No-Observed-Adverse-Effect-Level (NOAEL).

Comparative Adverse Effect Profile

The following table contrasts the known clinical adverse effects of Osimertinib and Gefitinib with the anticipated profile of Compound X based on its chemical class.

Adverse Effect ClassCompound X (Anticipated)OsimertinibGefitinib
Dermatological Rash, dry skin, pruritusRash, dry skin, paronychiaRash, acne, dry skin[21][22][23]
Gastrointestinal Diarrhea, nausea, stomatitisDiarrhea, stomatitis, decreased appetiteDiarrhea, nausea, vomiting[21]
Cardiovascular Potential for QT prolongationQT interval prolongation, cardiomyopathy[24]Generally low incidence of cardiotoxicity
Pulmonary Interstitial lung disease (class effect)Interstitial lung disease/pneumonitisInterstitial lung disease
Hematological Anemia, neutropenia, thrombocytopeniaLeukopenia, lymphopenia, thrombocytopeniaGenerally mild hematological effects

Interpretation: As a tyrosine kinase inhibitor, Compound X is anticipated to share a similar class-related toxicity profile with Osimertinib and Gefitinib. Careful monitoring of dermatological, gastrointestinal, and pulmonary adverse events will be crucial in its clinical development. The potential for cardiotoxicity, a known concern with some TKIs, warrants thorough investigation in preclinical models and early clinical trials.[3]

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Therapeutic Index Assessment

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy & Toxicity cluster_2 Therapeutic Index Calculation Kinase Assay Kinase Assay Cell Viability Cell Viability Kinase Assay->Cell Viability Potency Confirmation Xenograft Model Xenograft Model Cell Viability->Xenograft Model Candidate Selection MTD Determination MTD Determination Xenograft Model->MTD Determination ED50 Calculation ED50 Calculation Xenograft Model->ED50 Calculation TI Calculation TI Calculation MTD Determination->TI Calculation ED50 Calculation->TI Calculation

Caption: Workflow for determining the preclinical therapeutic index.

Simplified EGFR Signaling Pathway and Inhibition

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Compound X Compound X Compound X->EGFR Inhibition

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride for Laboratory Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the responsible handling and disposal of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the responsible handling and disposal of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe disposal of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, a heterocyclic amine salt. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring the safety of laboratory personnel and environmental stewardship.

Understanding the Compound: A Prerequisite for Safe Disposal

Before any disposal protocol can be implemented, a thorough understanding of the subject compound is essential. 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride's chemical properties, particularly its structure incorporating both piperidine and morpholine rings, inform its potential hazards and dictate the necessary safety precautions.

PropertyDataSignificance in Disposal Planning
Chemical Formula C₁₁H₂₄Cl₂N₂OThe presence of nitrogen and chlorine necessitates careful consideration of its classification as hazardous waste.
Physical Form SolidMinimizes inhalation risk compared to volatile liquids, though fine dust can still be a respiratory irritant.[1]
Solubility Water SolubleHigh water solubility increases the risk of environmental contamination if disposed of improperly, such as via sink disposal.
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]Dictates the mandatory use of appropriate Personal Protective Equipment (PPE) to prevent exposure.
The Disposal Protocol: A Step-by-Step Methodology

The following procedures should be executed within a designated and properly ventilated area, such as a chemical fume hood, to minimize exposure risk.

1. Personal Protective Equipment (PPE): Your First and Most Critical Barrier

Prior to handling 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are essential to protect against accidental splashes or dust particles.[1][2]

  • Hand Protection : Nitrile gloves are required to prevent skin contact.[1][2] Gloves should be inspected for integrity before each use.

  • Body Protection : A lab coat must be worn to protect against contamination of personal clothing.[1][2]

  • Respiratory Protection : If there is a potential for generating dust, a NIOSH-approved respirator should be used.[1][2]

2. Waste Segregation: The Key to Preventing Hazardous Interactions

Proper waste segregation is a cornerstone of laboratory safety, preventing potentially violent or dangerous chemical reactions.

  • Designated Waste Container : Utilize a clearly labeled, leak-proof container specifically designated for solid chemical waste.[3][4] The label must include the full chemical name, "4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride," and the words "Hazardous Waste".[5][6]

  • Incompatibility Avoidance : Never mix this compound with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]

3. The Disposal Procedure
  • Quantify and Document : Accurately record the amount of waste being disposed of. This information is critical for regulatory waste manifests.

  • Careful Transfer : Using a clean spatula or scoop, carefully transfer the solid waste into the designated container, taking measures to minimize dust generation.[1]

  • Secure Sealing : Tightly seal the waste container to prevent any leakage or release of contents.[1][4]

  • Thorough Decontamination : Decontaminate all tools and surfaces that came into contact with the compound. A 70% ethanol solution is typically effective for surface cleaning, but always defer to your institution's specific protocols.

  • Interim Storage : Place the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[5][6] This area must be away from incompatible materials.

  • Final Disposal : The final step is to arrange for the collection of the waste by a certified hazardous waste disposal company.[7][8][9] These specialized vendors are equipped to handle the ultimate destruction or neutralization of the chemical in compliance with all federal, state, and local regulations.[10]

Disposal Decision Workflow

The following diagram provides a visual representation of the logical steps and decision points in the disposal process, reinforcing the procedural flow for safe and compliant waste management.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_final Finalization & Disposal A Identify Waste: 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) B->C D Select Designated Solid Chemical Waste Container C->D E Is container properly labeled with 'Hazardous Waste' and full chemical name? D->E F Label Container Correctly E->F No G Carefully Transfer Waste (Minimize Dust Generation) E->G Yes F->G H Securely Seal Container G->H I Decontaminate Work Area & Tools H->I J Store in Designated Satellite Accumulation Area I->J K Arrange for Pickup by Certified Hazardous Waste Vendor J->K

Caption: A logical workflow for the safe disposal of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride.

Ensuring Trustworthiness Through Self-Validation

This protocol is designed as a self-validating system. Each step, when followed correctly, builds upon the last to create a chain of safe practices. The initial consultation of the Safety Data Sheet (SDS) provides the foundational knowledge for all subsequent actions. The strict adherence to labeling and segregation protocols mitigates the risk of accidental and hazardous chemical mixing.[5][6] The final engagement of a certified hazardous waste vendor serves as the ultimate validation, ensuring that the disposal process is completed in an environmentally responsible and legally compliant manner.

Authoritative Grounding and References

The procedures detailed in this guide are based on established best practices and regulatory standards from leading safety and environmental organizations. While specific institutional and local regulations may vary, the core principles of chemical characterization, containment, and professional disposal are universally applicable. For more detailed information, researchers are encouraged to consult the following authoritative sources.

References
  • Apollo Scientific. 4-(Piperidin-4-yl)
  • ECHEMI. 4-(Piperidin-4-yl)
  • Fisher Scientific.
  • North Metal and Chemical Company.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific.
  • Nexchem Ltd.
  • Ohio Environmental Protection Agency.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • AK Scientific, Inc.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency.
  • Daniels Health.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

As Senior Application Scientist, this guide provides essential safety protocols for handling 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. Our approach moves beyond a simple checklist, focusing on a risk-based as...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, this guide provides essential safety protocols for handling 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride. Our approach moves beyond a simple checklist, focusing on a risk-based assessment to ensure your safety and the integrity of your research. The procedures outlined are derived from a synthesis of available data on the parent molecule and related chemical structures, establishing a robust framework for safe laboratory operations.

Core Hazard Assessment: The "Why" Behind the PPE

Understanding the intrinsic hazards of a chemical is the foundation of effective PPE selection. While specific toxicological data for the dihydrochloride salt is limited, a conservative safety posture is warranted based on the known properties of its parent compound, 4-(Piperidin-4-yl)morpholine, and the general characteristics of amine hydrochlorides.

The primary hazards are identified through the Globally Harmonized System (GHS) classifications for the parent amine:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if the dust is inhaled.[2][3]

The subject compound is a dihydrochloride salt, which exists as a solid. This physical state means the primary routes of exposure during routine handling (e.g., weighing, transferring) are the inhalation of airborne dust and direct contact of the powder with skin or eyes. Furthermore, as an amine salt, it is incompatible with strong bases, which could liberate the free amine, and strong oxidizing agents.

Essential PPE Protocol

Based on the hazard assessment, a multi-layered PPE strategy is required. The specific components should be selected based on the task being performed, with the understanding that handling the solid powder outside of containment presents the highest risk.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Sealed Container) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing/Transfer (in Fume Hood) Chemical Safety GogglesNitrile GlovesLab CoatNot required if hood is functioning properly
Weighing/Transfer (on Open Bench) Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatMandatory: NIOSH-approved N95 respirator or higher
Solution Preparation Chemical Safety GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Spill Cleanup (Solid) Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesDisposable CoverallMandatory: NIOSH-approved respirator

Detailed PPE Specifications:

  • Eye and Face Protection: Tightly fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against fine dust particles. When handling larger quantities (>1g) or when there is a significant risk of dust generation outside of a fume hood, a full-face shield should be worn in addition to safety goggles.[4][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required to prevent skin contact and mitigate the risk of irritation (H315).[1][6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection: A standard, buttoned lab coat provides a necessary barrier against incidental contact.[5] For spill cleanup or tasks involving significant dust, a disposable chemical-resistant coverall is recommended to prevent widespread contamination of personal clothing.[7]

  • Respiratory Protection: Due to its classification as a respiratory irritant (H335), respiratory protection is a critical consideration.[2][3] All handling of the solid powder that could generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation. If this is not feasible, a NIOSH-approved half-mask or full-face respirator with P100 (particulate) filters is required.[6]

Safe Handling Workflow and Procedural Steps

A systematic workflow minimizes exposure and ensures safety from preparation to disposal. The following steps provide a validated protocol for handling this compound.

Workflow Diagram: Safe Handling of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handle Phase 3: Handling cluster_cleanup Phase 4: Decontamination & Disposal prep Verify fume hood function. Locate eyewash/shower station. gather Assemble all necessary equipment (spatula, weigh paper, containers). prep->gather don_ppe Don PPE: 1. Lab Coat/Coverall 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves gather->don_ppe handle Perform chemical transfer inside fume hood. Minimize dust generation. don_ppe->handle doff_ppe Doff PPE in correct order to avoid cross-contamination. handle->doff_ppe dispose Package all waste in sealed, labeled containers. doff_ppe->dispose cleanup_area Decontaminate work surfaces. dispose->cleanup_area

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
Reactant of Route 2
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.